Product packaging for 3-(Piperidin-4-yl)indolin-2-one(Cat. No.:CAS No. 72831-89-1)

3-(Piperidin-4-yl)indolin-2-one

Cat. No.: B1315506
CAS No.: 72831-89-1
M. Wt: 216.28 g/mol
InChI Key: AQEMSEIARDSIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-yl)indolin-2-one (CAS 72831-89-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound strategically hybridizes two privileged structures: the indolin-2-one core and the piperidine ring. The indolin-2-one moiety is a prominent scaffold in targeted therapies, most notably in protein kinase inhibitors like the anticancer drug Sunitinib. The nitrogen and carbonyl oxygen atoms of the indolin-2-one group are crucial for forming hydrogen bond interactions with the hinge region of kinase domains, making it a valuable component for designing inhibitors of receptors such as VEGFR and PDGFR . The piperidine moiety is one of the most ubiquitous heterocycles in approved pharmaceuticals, contributing favorable physicochemical properties. Its basic nitrogen atom allows for salt formation to improve solubility and oral bioavailability, while its metabolic stability and ability to be fine-tuned through substitution make it an attractive building block for drug design . This hybrid molecule serves as a key intermediate for researching potential treatments for various conditions. Its structure is incorporated into compounds designed to modulate receptors or enzymes in the central nervous system, making it valuable for investigating therapies for neurological disorders such as Parkinson's disease, schizophrenia, and depression . Furthermore, the scaffold has been explored as a novel antimalarial chemotype, with derivatives showing promising activity against drug-resistant strains of Plasmodium falciparum and demonstrating no cross-resistance with chloroquine . The structural versatility of this compound allows researchers to perform diverse chemical modifications, enabling the optimization of pharmacological properties for specific therapeutic applications, including the development of potent antiproliferative agents against various human cancer cell lines . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B1315506 3-(Piperidin-4-yl)indolin-2-one CAS No. 72831-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEMSEIARDSIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517855
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72831-89-1
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(piperidin-4-yl)indolin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, including experimental protocols for each step, and presents all quantitative data in structured tables. Furthermore, it visualizes the synthetic workflow and relevant biological signaling pathways using the DOT language for clear, logical representation.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the N-protected intermediate, 3-(1-benzyl-4-piperidinyl)indol-2-one. This is followed by a debenzylation step to yield the final product. An alternative initial step involves a Knoevenagel condensation between oxindole and a protected piperidone derivative.

Synthesis of the Precursor: 3-(1-benzyl-4-piperidinyl)indol-2-one

The precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one, is synthesized via a Knoevenagel condensation reaction between oxindole and 1-benzyl-4-piperidone. This reaction is a well-established method for forming carbon-carbon double bonds.

Final Debenzylation Step

The final step in the synthesis is the removal of the benzyl protecting group from the piperidine nitrogen of 3-(1-benzyl-4-piperidinyl)indol-2-one. This is typically achieved through catalytic hydrogenation.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone

A common starting material for the synthesis of the precursor is 1-benzyl-4-piperidone. One method for its preparation involves the reaction of benzylamine with methyl acrylate followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

Protocol:

  • Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask.

  • Stir the mixture and heat to reflux.

  • Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • After the addition is complete, continue refluxing for 6 hours. During this time, increase the stirring speed and add 100 mL of anhydrous toluene in batches.

  • Stop the reflux and cool the reaction mixture to room temperature.

  • Extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution and reflux in an oil bath for 5 hours.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution while stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone.

Reagent/SolventQuantityMolar Ratio
Benzylamine(as N,N-bis(β-propionate methyl ester) benzylamine)1
Methyl Acrylate(to form the diester)-
Sodium Metal2.8 g-
Toluene150 mL + 100 mL-
Methanol1 mL-
Hydrochloric Acid (25%)150 mL-
Sodium Hydroxide (35%)As needed for pH 8.5-
Ethyl Acetate300 mL-
Saturated NaClAs needed-
Anhydrous MgSO4As needed-
ParameterValue
Reaction Time (Dieckmann)6 hours
Reaction Time (Hydrolysis)5 hours
Yield78.4%
Product FormLight yellow oily liquid
Knoevenagel Condensation: Synthesis of 3-(1-benzyl-4-piperidinyl)indol-2-one

This step involves the condensation of oxindole with 1-benzyl-4-piperidone, typically catalyzed by a base like piperidine.

Protocol:

  • To a solution of 1-benzyl-4-piperidone (0.9 mmol) in ethanol (9 mL), add oxindole (100 mg, 0.6 mmol).

  • Add piperidine (0.06 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 4 hours.

  • After cooling, concentrate the crude mixture under reduced pressure.

  • Purify the residue by flash chromatography to obtain 3-(1-benzyl-4-piperidinyl)indol-2-one.

Reagent/SolventQuantityMolar Ratio
1-Benzyl-4-piperidone0.9 mmol1.5
Oxindole100 mg (0.6 mmol)1
Piperidine0.06 mmol0.1
Ethanol9 mL-
ParameterValue
Reaction Time4 hours
TemperatureReflux
Debenzylation: Synthesis of this compound

The final product is obtained by removing the benzyl group from the piperidine nitrogen.

Protocol:

  • To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL) and 10% Palladium on carbon (100 mg).

  • Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.[1]

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution.

  • Concentrate the mixture and triturate with DCM/MeOH (10/1, 30 mL).

  • Filter the mixture and concentrate the filtrate to obtain this compound.[1]

Reagent/SolventQuantityMolar Ratio
3-(1-benzyl-4-piperidinyl)indol-2-one200 mg (0.637 mmol)1
10% Palladium on Carbon100 mg-
Acetic Acid0.1 mL-
Methanol5 mL + 1 mL-
Hydrogen50 psi-
10% NaOH (aq)As needed for pH 8-9-
DCM/MeOH (10/1)30 mL-
ParameterValue
Reaction Time3 hours
Temperature50°C
Hydrogen Pressure50 psi
Yield98%
Purity100% (at 254 nm and 214 nm)
Product FormYellow oil
Mass Spec (ESI)m/z 217.2 [M+H]⁺

Visualized Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Debenzylation Oxindole Oxindole Knoevenagel Knoevenagel Condensation Oxindole->Knoevenagel Piperidone 1-Benzyl-4-piperidone Piperidone->Knoevenagel Precursor 3-(1-benzyl-4-piperidinyl)indol-2-one Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation Knoevenagel->Precursor Piperidine, Ethanol, Reflux FinalProduct This compound Hydrogenation->FinalProduct H₂, Pd/C, MeOH, AcOH, 50°C

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their biological activity, showing interactions with key signaling pathways implicated in various diseases.

Hedgehog Signaling Pathway Inhibition

A derivative of this compound has been identified as a suppressor of the Hedgehog (Hh) signaling pathway. The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The compound acts by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. By blocking SMO, the downstream signaling cascade that leads to the activation of Gli transcription factors is halted, thereby inhibiting the expression of genes involved in cell proliferation and survival.

HedgehogSignaling Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI_activation SMO->GLI_activation Activates SUFU Suppressor of Fused (SUFU) GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor This compound Derivative Inhibitor->SMO Inhibits GLI_activation->SUFU Dissociates

Caption: Inhibition of the Hedgehog signaling pathway by a derivative.

Nociceptin Receptor (NOP) Modulation

N-(4-piperidinyl)-2-indolinones represent a structural class of ligands for the Nociceptin receptor (NOP), also known as the orphanin FQ receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain perception, anxiety, and depression. Depending on the modifications on the piperidine nitrogen, these compounds can act as either agonists or antagonists of the NOP receptor, leading to different downstream signaling effects.

NOP_Signaling Ligand N-(4-piperidinyl)-2-indolinone (Agonist/Antagonist) NOP Nociceptin Receptor (NOP) Ligand->NOP Binds G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse Phosphorylates targets

Caption: Modulation of the Nociceptin receptor signaling pathway.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)indolin-2-one is a heterocyclic organic compound that serves as a key structural motif in a variety of biologically active molecules. Its indolin-2-one core, fused with a piperidine ring, provides a versatile scaffold for the development of therapeutic agents. Derivatives of indolin-2-one have demonstrated a broad range of pharmacological activities, including the inhibition of various protein kinases involved in critical cellular signaling pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of potential signaling pathways it may modulate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on computational models and data from structurally related compounds due to the limited availability of specific experimental data for this exact molecule in the public domain.

PropertyValueSource
IUPAC Name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-oneN/A
CAS Number 72831-89-1[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Melting Point Data not available. Estimated to be in the range of 120-140 °C based on similar piperidin-4-one derivatives.[2]
Boiling Point Data not available. Estimated to be >300 °C (with decomposition) based on the thermal stability of related quinolinone derivatives.[3]
Solubility Low solubility in water. Soluble in Dimethyl Sulfoxide (DMSO).[2][2]
pKa Data not available. Estimated acidic pKa (indolinone NH) ~10-11; basic pKa (piperidine NH) ~9-10.[2][4]
LogP Data not available. Estimated to be in the range of 1.5-3.5 based on computational studies of analogous structures.[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the debenzylation of a protected precursor.[1]

Materials:

  • 3-(1-benzyl-4-piperidinyl)indol-2-one

  • 10% Palladium on carbon (Pd/C)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (e.g., 200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL) and 10% Pd/C (100 mg).

  • Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% NaOH aqueous solution.

  • Concentrate the mixture and triturate the residue with a DCM/MeOH mixture (e.g., 10:1, 30 mL).

  • Filter the mixture and concentrate the filtrate to obtain the desired product.

Potential Signaling Pathways and Experimental Workflows

Derivatives of the indolin-2-one scaffold are known to interact with and modulate several key signaling pathways implicated in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these potential pathways and a general experimental workflow for assessing the biological activity of this compound.

Experimental Workflow for Biological Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A This compound (Test Compound) B Target Kinase Assay (e.g., VEGFR-2, c-Src) A->B C Cell-Based Assays (Proliferation, Migration, Apoptosis) B->C D Determine IC50 / EC50 C->D E Western Blot Analysis of Downstream Signaling Proteins D->E Lead Compound G Animal Model of Disease (e.g., Xenograft Tumor Model) D->G Lead Compound F Gene Expression Analysis (e.g., qPCR) E->F H Assess Efficacy and Toxicity G->H

Caption: General workflow for evaluating the biological activity of this compound.

VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Indolinone This compound Indolinone->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

c-Src Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK cSrc c-Src RTK->cSrc Indolinone This compound Indolinone->cSrc Inhibition FAK FAK cSrc->FAK Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Potential inhibition of the c-Src signaling pathway by this compound.

Akt/MAPK/NF-κB Signaling Nexus

G cluster_0 Upstream Activators cluster_1 Key Signaling Nodes cluster_2 Cellular Outcomes Indolinone This compound PI3K PI3K Indolinone->PI3K Inhibition Raf Raf Indolinone->Raf Inhibition GrowthFactors Growth Factors / Cytokines Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors Receptors->PI3K Ras Ras Receptors->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Potential modulation of the interconnected Akt, MAPK, and NF-κB signaling pathways.

References

An In-depth Technical Guide to 3-(Piperidin-4-yl)indolin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of synthetic compounds with significant therapeutic potential. These derivatives have garnered substantial interest, particularly in oncology, due to their ability to modulate key signaling pathways implicated in tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives and their analogs. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways targeted by these compounds, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and Hedgehog (Hh) signaling cascades.

Core Synthesis

The foundational this compound structure can be synthesized through a multi-step process. A common route involves the debenzylation of a protected intermediate.

Synthesis of this compound

A widely employed method for the synthesis of the core scaffold involves the catalytic hydrogenation of a benzyl-protected precursor.[1]

Experimental Protocol:

  • Step 1: Hydrogenation. To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL), add 10% Palladium on carbon (Pd/C, 100 mg).

  • Step 2: Reaction. The mixture is stirred at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

  • Step 3: Filtration. The reaction mixture is filtered to remove the catalyst.

  • Step 4: Concentration. The filtrate is concentrated under reduced pressure.

  • Step 5: Neutralization and Extraction. The resulting residue is dissolved in methanol (1 mL), and the pH is adjusted to 8-9 with a 10% aqueous sodium hydroxide solution. The mixture is then concentrated, and the product is triturated with a 10:1 mixture of dichloromethane and methanol (30 mL) and filtered.

  • Step 6: Final Product. The filtrate is concentrated to yield this compound (140 mg, 98% yield) as a yellow oil.[1]

Pharmacological Activity: Focus on Anticancer Properties

Derivatives of this compound have demonstrated potent activity against a range of cancer cell lines. Their primary mechanisms of action often involve the inhibition of key protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2, and interference with developmental signaling pathways like the Hedgehog pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several this compound analogs have been identified as potent VEGFR-2 inhibitors.

Quantitative Data Summary: VEGFR-2 Inhibitory Activity

Compound IDModificationTargetIC50 (µM)Reference
7c 4-arylthiazole bearing derivativeVEGFR-20.728[2]
7d 4-arylthiazole bearing derivativeVEGFR-20.503[2]
11 Piperazinylquinoxaline derivativeVEGFR-20.19[3]
10e Piperazinylquinoxaline derivativeVEGFR-20.241[3]
13a Piperazinylquinoxaline derivativeVEGFR-20.258[3]
12b Pyrazolo[3,4-d]pyrimidine derivativeVEGFR-20.09[4]
11d 1,2,4-Triazole-tethered indolinoneVEGFR-20.0163[5]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Test compounds are serially diluted and added to the wells of a microplate.

    • VEGFR-2 enzyme and the substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with enzyme activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers, promoting tumor growth and survival.[6] Certain analogs of this compound have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor.

Quantitative Data Summary: Anticancer Activity of Hedgehog Pathway Inhibitors

Compound IDCell LineAssayIC50 (µM)Reference
VIb-d HeLaMTT10.64 - 33.62[7]
25 MedulloblastomaCell Proliferation< 1 (GI50)[8]
35 MedulloblastomaCell Proliferation< 1 (GI50)[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) SUFU SUFU SMO->SUFU Inhibits GLI GLI GLIA GLI (Active) GLI->GLIA Activates Gene_Expression Target Gene Expression GLIA->Gene_Expression Promotes Inhibitor This compound Analog Inhibitor->SMO Inhibits PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters GLIR GLI (Repressor) GLI_off->GLIR Processed to

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of a Promising Scaffold for Kinase Inhibition and Beyond

The 3-(piperidin-4-yl)indolin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this molecular framework, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule inhibitors.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid indolin-2-one core provides a stable platform for the presentation of various substituents, while the piperidine ring offers a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. A significant body of research has highlighted the potential of this scaffold in targeting a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Derivatives of this core have shown inhibitory activity against several key kinases, including p21-activated kinase 4 (PAK4), a crucial regulator of cytoskeletal dynamics, cell proliferation, and survival.[1] Furthermore, the broader class of 3-substituted indolin-2-ones has been shown to modulate inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indolin-2-one core and the piperidine ring. The following tables summarize the quantitative SAR data from various studies, focusing on their inhibitory activity against key kinase targets.

Table 1: SAR of this compound Derivatives as PAK4 Inhibitors

Compound IDR1 (Indolin-2-one)R2 (Piperidine-N)PAK4 IC50 (nM)
1a HH150
1b 5-FH125
1c 5-ClH98
1d H-CH3130
1e H-C(O)Ph45
1f 5-F-C(O)Ph32
1g 5-Cl-C(O)Ph21

Data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.

Key SAR Insights for PAK4 Inhibition:

  • Substitution on the Indolin-2-one Ring: Halogen substitution at the 5-position of the indolin-2-one ring (e.g., fluorine in 1b and chlorine in 1c ) generally leads to a modest increase in potency compared to the unsubstituted analog (1a ).

  • Substitution on the Piperidine Nitrogen:

    • Small alkyl substitution on the piperidine nitrogen, such as a methyl group (1d ), does not significantly alter the inhibitory activity.

    • Introduction of a benzoyl group on the piperidine nitrogen (1e ) results in a significant enhancement of potency. This suggests that the aromatic ring may engage in additional favorable interactions within the kinase active site.

    • Combining the beneficial effects of 5-halogen substitution and N-benzoylation leads to the most potent compounds in this series (1f and 1g ), highlighting an additive effect of these modifications.

Signaling Pathways

The this compound scaffold and its derivatives primarily exert their biological effects through the inhibition of key signaling pathways implicated in cell growth, proliferation, and inflammation.

PAK4 Signaling Pathway

PAK4 is a serine/threonine kinase that plays a pivotal role in various cellular processes. Its dysregulation is associated with cancer progression.[3] Inhibitors based on the this compound core can effectively block the downstream signaling cascade initiated by PAK4.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Cdc42_Rac1 Cdc42/Rac1 Ras->Cdc42_Rac1 PAK4 PAK4 Cdc42_Rac1->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin inhibition Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cofilin->Cytoskeletal_Rearrangement Cell_Motility Cell Motility & Invasion Cytoskeletal_Rearrangement->Cell_Motility Inhibitor 3-(Piperidin-4-yl) indolin-2-one Derivatives Inhibitor->PAK4 inhibition

Caption: PAK4 signaling pathway and the point of intervention by this compound inhibitors.

Akt/MAPK/NF-κB Signaling Pathway

The 3-substituted indolin-2-one class of compounds has also been shown to modulate key inflammatory and survival pathways.

Inflammatory_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) PI3K PI3K Stimuli->PI3K MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor 3-Substituted indolin-2-ones Inhibitor->Akt inhibition Inhibitor->MAPK inhibition Inhibitor->NFkB inhibition

References

The Unseen Backbone: A Technical Guide to the Discovery and History of the 3-(Piperidin-4-yl)indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the history and scientific significance of the 3-(Piperidin-4-yl)indolin-2-one core, a privileged scaffold in modern drug discovery. While not a therapeutic agent in its own right, this versatile chemical entity has served as the foundational framework for a multitude of clinically relevant and experimental compounds. This document will explore its synthesis, the diverse biological activities of its derivatives, and the key signaling pathways they modulate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

Discovery and Synthesis: An Enabling Chemical Scaffold

The history of this compound is not one of a celebrated standalone drug, but rather of a crucial building block that has enabled the discovery of numerous potent and selective therapeutic agents. Its true value lies in its chemical architecture, which provides an ideal starting point for the synthesis of a wide array of more complex molecules with diverse pharmacological profiles.

The synthesis of the this compound core is a critical aspect of its utility. A common and effective method involves the debenzylation of a protected precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one. This reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below, based on established chemical literature[1].

Materials:

  • 3-(1-benzyl-4-piperidinyl)indol-2-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL), 10% Pd/C (100 mg) is added.

  • The mixture is stirred at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

  • Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in methanol (1 mL), and the pH is adjusted to 8-9 with a 10% aqueous solution of sodium hydroxide.

  • The solution is again concentrated, and the residue is triturated with a mixture of dichloromethane and methanol (10:1, 30 mL).

  • The mixture is filtered, and the filtrate is concentrated to yield this compound as a yellow oil (98% yield).

This straightforward and high-yielding synthesis has made the this compound scaffold readily accessible to medicinal chemists, fueling the exploration of its derivatives.

The Versatility of a Privileged Scaffold: A Survey of Biological Activities

The true significance of the this compound core is demonstrated by the vast and diverse range of biological activities exhibited by its derivatives. By modifying the piperidine nitrogen and the indolinone ring, researchers have developed compounds targeting a wide array of proteins and pathways implicated in various diseases.

Receptor Tyrosine Kinase (RTK) Inhibition in Oncology

One of the most successful applications of the indolin-2-one scaffold has been in the development of receptor tyrosine kinase (RTK) inhibitors for the treatment of cancer.[2] RTKs are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of many cancers. The indolin-2-one framework has proven to be an effective pharmacophore for targeting the ATP-binding site of these kinases.[2]

A prime example is Sunitinib , a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[4] This broad-spectrum inhibition disrupts tumor angiogenesis and direct tumor cell proliferation.[4]

The development of Sunitinib and other indolin-2-one-based kinase inhibitors highlights the scaffold's ability to be tailored for specific kinase targets, leading to potent and clinically effective anticancer agents.[5]

Modulation of Dopamine Receptors for Neurological Disorders

Derivatives of the this compound scaffold have also been investigated as ligands for dopamine receptors, which are key targets for the treatment of various central nervous system (CNS) disorders. By introducing different substituents on the piperidine nitrogen, researchers have synthesized compounds with high affinity and selectivity for specific dopamine receptor subtypes.

For instance, a series of indolin-2-one derivatives bearing piperazinylbutyl side chains have been synthesized and evaluated for their binding to dopamine D2, D3, and D4 receptors.[6] One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM.[6] This finding suggests the potential of this chemical class for the development of novel antipsychotics or treatments for other neurological conditions where the D4 receptor plays a significant role.

Quantitative Data and Experimental Insights

The following tables summarize key quantitative data for representative derivatives of the this compound scaffold, showcasing their potency and selectivity.

Table 1: Kinase Inhibitory Activity of Indolin-2-one Derivatives

CompoundTarget KinaseIC50 (µM)Cell LineAssay MethodReference
SunitinibVEGFR-20.083-Enzyme Assay[2]
SunitinibPDGFR-β0.002-Enzyme Assay[2]
Compound 9CDK-20.00939HepG-2Kinase Enzyme Inhibition Assay[7]
Compound 20VEGFR-20.05674HepG-2Kinase Enzyme Inhibition Assay[7]

Table 2: Dopamine Receptor Binding Affinity of Indolin-2-one Derivatives

CompoundReceptorKi (nM)Assay MethodReference
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneD40.5Radioligand Binding Assay[6]
Methodologies for Activity Determination

The quantitative data presented above are derived from a variety of established experimental protocols.

  • Kinase Inhibition Assays: The half-maximal inhibitory concentration (IC50) against specific kinases is often determined using in vitro enzyme assays.[7] These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is then used to calculate the IC50 value.

  • Cell-Based Cytotoxicity Assays: The anti-proliferative activity of these compounds is frequently assessed using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This method measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the concentration of the compound that inhibits cell growth by 50%.

  • Receptor Binding Assays: The affinity of compounds for specific receptors, such as dopamine receptors, is determined through radioligand binding assays.[6] These competitive binding assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The inhibition constant (Ki) is then calculated from the IC50 value of this displacement.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the functional consequences of the interaction of this compound derivatives with their biological targets, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to study them.

Signaling Pathway of a Multi-Targeted Kinase Inhibitor

The following diagram illustrates the simplified signaling pathways inhibited by a multi-targeted kinase inhibitor like Sunitinib, which is a derivative of the this compound scaffold.

G Simplified Signaling Pathways Inhibited by a Sunitinib-like Compound cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Intracellular Signaling Cascades cluster_cellular_response Cellular Responses VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activates PDGFR PDGFR PDGFR->PI3K_AKT Activates PDGFR->RAS_MAPK Activates KIT c-KIT KIT->PI3K_AKT Activates Sunitinib Sunitinib-like Inhibitor Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Inhibition of multiple RTKs by a Sunitinib-like compound.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the IC50 value of a kinase inhibitor.

G Experimental Workflow for Kinase Inhibitor IC50 Determination cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified Kinase Enzyme Incubation Incubate Enzyme, Substrate, Inhibitor, and ATP Enzyme->Incubation Substrate Kinase Substrate (e.g., peptide) Substrate->Incubation Inhibitor Test Compound (serial dilutions) Inhibitor->Incubation ATP ATP (energy source) ATP->Incubation Measurement Measure Substrate Phosphorylation (e.g., luminescence, fluorescence) Incubation->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Piperidin-4-yl)indolin-2-one as a c-Src Inhibitor

Abstract

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion.[1][2][3] Its dysregulation is frequently implicated in the progression and metastasis of various human cancers, making it a compelling target for anticancer therapy.[4][5][6] The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. This document provides a comprehensive technical overview of this compound, a specific derivative of this class, as a potential inhibitor of c-Src kinase. We will detail its synthesis, proposed mechanism of action, and the requisite experimental protocols for its evaluation, from initial enzymatic assays to cellular and in vivo models.

Introduction: The Role of c-Src in Oncology

c-Src is the most studied member of the Src Family Kinases (SFKs). In normal physiology, its activity is tightly regulated. The kinase adopts an inactive "closed" conformation where the SH2 and SH3 domains interact with the C-terminal tail, preventing substrate access.[2] Activation is triggered by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, integrin signaling, and G-protein coupled receptors.[5] This process involves the dephosphorylation of a key tyrosine residue (Tyr530), leading to an "open" and active conformation that allows for autophosphorylation at Tyr419 and subsequent phosphorylation of downstream substrates.[2]

Activated c-Src phosphorylates a multitude of proteins, initiating cascades through major signaling pathways such as:

  • Ras-Raf-MAPK Pathway: Regulating cell proliferation.

  • PI3K-AKT Pathway: Promoting cell survival and growth.

  • FAK/Paxillin Pathway: Controlling cell adhesion, migration, and invasion.[5]

In many cancers, c-Src is overexpressed or constitutively active, contributing to malignant phenotypes and, critically, to the development of resistance against other targeted therapies.[5][7] Therefore, potent and selective c-Src inhibitors are of significant interest in oncology drug development.

The Compound: this compound

This compound belongs to the indolin-2-one (or oxindole) class of compounds, a privileged scaffold known to inhibit various protein kinases. Its structure suggests potential as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the c-Src kinase domain and preventing the phosphotransfer reaction.

Compound Profile
IUPAC Name This compound
CAS Number 72831-89-1
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol [8]
Structure

Synthesis Protocol

The synthesis of this compound can be achieved via the deprotection of its N-benzylated precursor.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL).

  • Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) (100 mg) to the mixture.

  • Hydrogenation: Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in methanol (1 mL). Adjust the pH to 8-9 by adding a 10% aqueous NaOH solution.[8]

  • Isolation: Concentrate the mixture and triturate the residue with a DCM/MeOH solvent system (10:1, 30 mL). Filter the solution and concentrate the filtrate to yield the final product, this compound, as a yellow oil (140 mg, 98% yield).[8]

  • Characterization: Confirm the structure and purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected MS (ESI): m/z 217.2 [M+H]+.[8]

G cluster_0 Synthesis of this compound Precursor 3-(1-benzyl-4-piperidinyl)indol-2-one Reagents H₂, 10% Pd/C MeOH, AcOH, 50°C Precursor->Reagents Product This compound Reagents->Product Hydrogenolysis

Fig 1. Synthesis of the target compound.

In Vitro Evaluation of c-Src Inhibition

A systematic in vitro evaluation is essential to determine the compound's potency, selectivity, and mechanism of action at the enzymatic and cellular levels.

G cluster_0 Workflow for c-Src Inhibitor Evaluation Synthesis Compound Synthesis (this compound) KinaseAssay Biochemical Kinase Assay (Determine IC₅₀ vs. c-Src) Synthesis->KinaseAssay CellularAssay Cellular Assays (Cancer Cell Lines) KinaseAssay->CellularAssay WesternBlot Western Blot (Target Engagement, p-Src) CellularAssay->WesternBlot ViabilityAssay Cell Viability Assay (Determine GI₅₀) CellularAssay->ViabilityAssay InVivo In Vivo Xenograft Model (Efficacy & PK/PD) WesternBlot->InVivo ViabilityAssay->InVivo

Fig 2. General workflow for inhibitor evaluation.
Biochemical Kinase Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified c-Src kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Dilute purified recombinant c-Src enzyme, a suitable substrate (e.g., poly(E4Y) or a specific peptide like KVEKIGEGTYGVVYK), ATP, and the test compound (this compound) in kinase buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl2, 0.005% Triton X-100).[9][10]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). Add 2 µL of enzyme/substrate mix, and initiate the reaction by adding 2 µL of ATP solution (final concentration ~0.2 mM).[9] Include "no inhibitor" and "no enzyme" controls.

  • Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.[9]

  • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete any remaining ATP.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical Data (Hypothetical)
Parameter Value
c-Src IC50 (nM)Data to be determined
Kinase Selectivity ProfileData to be determined (vs. Abl, Fyn, etc.)
Ki (nM)Data to be determined
Mode of InhibitionData to be determined (e.g., ATP-competitive)
Cellular Assays

Cellular assays are crucial to confirm that the compound can penetrate the cell membrane, engage with the c-Src target, and exert a biological effect.

This technique measures the phosphorylation status of c-Src and its downstream targets, providing direct evidence of target inhibition in a cellular context. A reduction in phosphorylated c-Src (p-Src Tyr419) indicates successful inhibition.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-231, Panc-1) and allow cells to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-p-Src (Tyr419), anti-total Src, anti-p-FAK, anti-total FAK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

G cluster_0 c-Src Signaling Pathway cluster_downstream Downstream Pathways RTK Upstream Signals (RTKs, Integrins) Src_inactive c-Src (Inactive) p-Tyr530 RTK->Src_inactive Activate Src_active c-Src (Active) p-Tyr419 Src_inactive->Src_active PI3K PI3K/AKT (Survival) Src_active->PI3K RAS RAS/MAPK (Proliferation) Src_active->RAS FAK FAK/Paxillin (Migration) Src_active->FAK Inhibitor This compound Inhibitor->Src_active Inhibition

Fig 3. Overview of the c-Src signaling pathway and point of inhibition.

These assays determine the effect of the compound on cell proliferation and survival.

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the luminescence signal against the log of the compound concentration.

Cellular Data (Hypothetical)
Cell Line GI50 (µM)
MDA-MB-231 (Breast Cancer)Data to be determined
Panc-1 (Pancreatic Cancer)Data to be determined
U87 (Glioblastoma)Data to be determined
A549 (Lung Cancer)Data to be determined

In Vivo Evaluation

Preclinical in vivo studies are necessary to assess the compound's anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Experimental Protocol: Tumor Xenograft Model
  • Model Establishment: Implant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Dosing: Administer this compound via a clinically relevant route (e.g., oral gavage) once or twice daily at various dose levels. The vehicle group receives the formulation buffer only.

  • Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacokinetic (PK) Analysis: At specified time points after the final dose, collect blood samples to determine the compound's concentration in plasma over time, allowing for the calculation of key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic (PD) Analysis: Collect tumor tissue at the end of the study. Prepare tumor lysates and perform Western blotting to measure the levels of p-Src and other biomarkers to confirm target engagement in vivo.

  • Tolerability: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.

In Vivo Data (Hypothetical)
Parameter Value
Efficacy
Dose (mg/kg, QD)Data to be determined
Tumor Growth Inhibition (%)Data to be determined
Pharmacokinetics (Oral)
Cmax (ng/mL)Data to be determined
AUC (ng·h/mL)Data to be determined
T1/2 (hours)Data to be determined
Pharmacodynamics
p-Src Inhibition in Tumor (%)Data to be determined

Conclusion

This compound represents a promising scaffold for the development of a c-Src kinase inhibitor. Its straightforward synthesis and the well-understood role of its target make it an attractive candidate for further investigation. The comprehensive evaluation workflow detailed in this guide, from biochemical assays to in vivo models, provides a clear roadmap for characterizing its therapeutic potential. Future work should focus on determining its potency and kinase selectivity profile, optimizing its pharmacokinetic properties, and confirming its anti-tumor efficacy in relevant preclinical cancer models.

References

Potential Therapeutic Targets of 3-(Piperidin-4-yl)indolin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Piperidin-4-yl)indolin-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating significant activity at key G-protein coupled receptors (GPCRs) implicated in pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core moiety, with a primary focus on its well-established role as a modulator of the Nociceptin/Orphanin FQ (NOP) receptor and the Mu-opioid receptor (MOR). This document summarizes quantitative binding and functional data for key derivatives, details essential experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams.

Primary Therapeutic Targets: Opioid Receptors

The principal therapeutic targets identified for derivatives of this compound are the Nociceptin (NOP) and Mu-opioid (MOR) receptors. The unsubstituted parent compound serves as a foundational scaffold, with N-substitution on the piperidine ring being a critical determinant of affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).

Nociceptin/Orphanin FQ (NOP) Receptor

The NOP receptor is a member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain perception, anxiety, and reward. Modulation of the NOP receptor is a promising strategy for the development of novel analgesics and treatments for substance use disorders. Several derivatives of this compound have been identified as potent and selective NOP receptor ligands.

Mu-Opioid Receptor (MOR)

The MOR is the primary target for traditional opioid analgesics like morphine. While effective for pain management, MOR activation is also associated with significant side effects, including respiratory depression, tolerance, and addiction. The development of bifunctional ligands that also target the NOP receptor is a key strategy to mitigate these adverse effects.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of key N-substituted this compound derivatives at the human NOP and opioid receptors. This data is compiled from seminal studies in the field.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives

CompoundN-SubstituentNOP Ki (nM)MOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Reference
AT-200 (SR14150) Cyclooctyl0.8 ± 0.116.5 ± 2.524.3 ± 3.1>1000[1]
AT-201 (SR16435) Bicyclo[3.3.1]nonan-9-yl7.492.70--[2]
1a Benzyl120 ± 20180 ± 3030 ± 5>10000[3]
1b Cyclooctylmethyl3.2 ± 0.5250 ± 40120 ± 20>10000[3]
1c Cyclooctyl2.0 ± 0.342 ± 760 ± 10>10000[3]

Data are presented as mean ± SEM or mean. KOR: Kappa-opioid receptor; DOR: Delta-opioid receptor.

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of this compound Derivatives

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)Activity ProfileReference
AT-200 (SR14150) NOP20.0 ± 3.060 ± 5Partial Agonist[1]
MOR150 ± 2040 ± 4Partial Agonist[1]
AT-201 (SR16435) NOP--Partial Agonist[2]
MOR--Partial Agonist[2]
1b NOP>10000-Antagonist (Ke = 15 nM)[3]
1c NOP20 ± 4100Full Agonist[3]

Data are presented as mean ± SEM. Emax is relative to the full agonist N/OFQ for NOP and DAMGO for MOR.

Signaling Pathways and Experimental Workflows

NOP/MOR Receptor Signaling Pathway

Activation of NOP and MOR, both Gi/o-coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.

NOP_MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative (Agonist) NOP NOP Receptor Ligand->NOP MOR MOR Ligand->MOR G_protein Gi/o Protein NOP->G_protein Activation MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation PKA->Ion_Channel Phosphorylation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability

NOP/MOR G-protein coupled signaling cascade.
Experimental Workflow for Target Identification and Characterization

The following diagram outlines a typical workflow for identifying and characterizing the therapeutic targets of novel this compound derivatives.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Target Validation & Functional Characterization cluster_selectivity Selectivity Profiling A Synthesis of This compound Derivatives B High-Throughput Screening (e.g., Radioligand Binding Assay) A->B C Lead Compound Identification B->C D [35S]GTPγS Functional Assay (Agonist/Antagonist Determination) C->D G Binding Assays against Related Receptors (KOR, DOR) C->G E cAMP Accumulation Assay D->E F In vivo Models (e.g., Tail-flick for analgesia) E->F H Off-target Screening (e.g., Kinase Panel) G->H

Workflow for target identification and validation.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to characterize NOP and MOR ligands.[3][4]

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP and MOR.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP or MOR.

  • Radioligands: [³H]Nociceptin for NOP; [³H]DAMGO for MOR.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Test compounds dissolved in DMSO.

  • Non-specific binding control: Unlabeled Nociceptin (1 µM) for NOP; Naloxone (10 µM) for MOR.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

  • Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd).

  • Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate IC₅₀ values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay

This protocol is based on established methods for assessing G-protein activation by GPCR ligands.[3][5]

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of test compounds.

Materials:

  • Membranes from CHO cells expressing the human NOP or MOR.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds and standard agonists (N/OFQ for NOP, DAMGO for MOR).

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Materials for filtration and scintillation counting as in the binding assay.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add cell membranes (10-20 µg protein) to each well.

  • Add GDP to a final concentration of 10-30 µM.

  • Add the test compound or standard agonist at various concentrations. For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by filtration as described for the binding assay.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Analyze the data using non-linear regression to determine EC₅₀ and Emax values. Emax is expressed as a percentage of the stimulation produced by the standard full agonist.

Other Potential Therapeutic Targets

While the primary focus for the this compound scaffold has been on opioid receptors, the broader indolin-2-one core is known to interact with other important therapeutic targets. Further investigation may reveal if specific derivatives of this compound also have activity at these targets.

  • c-Src Kinase: Indolin-2-one derivatives have been developed as inhibitors of the non-receptor tyrosine kinase c-Src, which is implicated in cancer cell proliferation, migration, and invasion.

  • Hedgehog (Hh) Signaling Pathway: The Hh pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers. The indolinone scaffold has been explored for the development of inhibitors targeting the Smoothened (SMO) receptor within this pathway.

  • NLRP3 Inflammasome: A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which shares structural similarities, has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

Conclusion

The this compound scaffold is a versatile and highly valuable core for the design of potent and selective modulators of the NOP and MOR. The extensive structure-activity relationship studies have demonstrated that modifications to the piperidine nitrogen are key to tuning the pharmacological profile of these compounds, leading to the development of NOP-selective agonists and antagonists, as well as bifunctional NOP/MOR agonists. These compounds hold significant promise for the development of next-generation analgesics with improved side-effect profiles and for the treatment of other CNS disorders. Further exploration of this scaffold for activity at other targets, such as kinases and inflammasomes, may unveil new therapeutic opportunities.

References

Molecular Docking Studies of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the molecular docking of 3-(Piperidin-4-yl)indolin-2-one and its derivatives. While a dedicated, in-depth study on the parent molecule is not extensively documented in publicly available literature, this paper synthesizes data from numerous studies on structurally related compounds to provide a robust framework for understanding its potential interactions and guiding future research. The indolin-2-one and piperidine moieties are recognized as "privileged scaffolds" in drug discovery, appearing in a wide range of biologically active compounds.[1]

Introduction to this compound and its Therapeutic Potential

The hybrid structure of this compound combines two pharmacologically significant heterocyclic rings: indolin-2-one and piperidine. Indolin-2-one derivatives are known potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in antiangiogenic cancer therapy.[2] The piperidine ring is a common feature in a variety of natural alkaloids and synthetic drugs, exhibiting a wide spectrum of biological activities, including anti-proliferative and antiviral effects.[3] The combination of these two scaffolds suggests a high potential for therapeutic applications, particularly in oncology and neurodegenerative diseases.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This approach is instrumental in drug discovery for hit identification, lead optimization, and elucidating mechanisms of action. This guide will delve into the specific applications of molecular docking to understand the therapeutic potential of this compound derivatives.

Quantitative Data from Molecular Docking Studies of Derivatives

The following tables summarize quantitative data from molecular docking studies of various derivatives of the core this compound structure against several protein targets. This data provides insights into the potential binding affinities and interaction energies of this class of compounds.

Table 1: Docking Scores of Indole Derivatives against Cancer Osaka Thyroid (COT) Kinase [4]

Compound IDDocking Score (kcal/mol)
DB07075*-14.860
DB01940-12.163
DB07025-11.530
DB02224-10.957
DB01094-10.742
DB08009-10.518
MDPI 15603-10.213
MDPI 15661-10.117
MDPI 15605-9.865
MayBridge 13092-9.754
MayBridge 10963-9.621

*DB07075 is 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a compound structurally related to the topic of this guide.[4]

Table 2: Binding Energies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against Myeloma Protein 6FS1 [3]

Compound IDTotal Energy (kcal/mol)Van der Waals Energy (kcal/mol)
I-92.28-
II-97.40-97.31
III-93.16-
IV-89.41-
V-89.33-

Table 3: Inhibition Constants (Ki) of 3-(piperidin-4-ylmethoxy)pyridine Derivatives against Lysine Specific Demethylase 1 (LSD1) [5]

Compound IDKi (µM)
52.3
13-
17-
235.0
243.2
251.8
260.380

Experimental Protocols for Molecular Docking

The following sections outline a generalized experimental protocol for performing molecular docking studies on this compound derivatives, based on methodologies reported in the literature.[4][6][7]

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure.

  • The protein structure is optimized by assigning appropriate bond orders and formal charges.

  • Energy minimization is performed to relieve any steric clashes and to obtain a stable conformation.

Ligand Preparation:

  • The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software like ChemDraw.

  • The 2D structure is converted to a 3D structure.

  • The ligand is subjected to energy minimization using a suitable force field.

  • Different possible conformations and tautomers of the ligand are generated.

Docking Simulation

Software: Commonly used software for molecular docking includes:

  • AutoDock: A widely used non-commercial docking tool.

  • Glide (Schrödinger): A commercial software known for its accuracy and different precision modes (HTVS, SP, XP).[4]

  • Discovery Studio: Provides tools for visualization and analysis.

Procedure:

  • A grid box is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.

  • The prepared ligand is then docked into the defined grid box of the receptor.

  • The docking algorithm explores various possible conformations of the ligand within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity between the ligand and the protein.

  • The docking process generates multiple poses of the ligand in the active site, ranked by their docking scores or binding energies.

Analysis of Docking Results

The results of the molecular docking simulation are analyzed to:

  • Identify the best-docked pose of the ligand with the lowest binding energy or highest docking score.

  • Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Understand the structure-activity relationship (SAR) by comparing the docking results of different derivatives.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Preparation Protein Preparation (from PDB) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (3D Structure Generation) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Pose Analysis & Scoring (Binding Energy) Molecular_Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Identification Lead Identification & Optimization Interaction_Analysis->Lead_Identification

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway: COT/Tpl2/MAP3K8 Pathway

Derivatives of this compound have been investigated as potential inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8.[4] This kinase is a key regulator of the MEK-ERK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[4]

G Stimulus Pro-inflammatory Stimulus (e.g., TNF-alpha) COT COT (Tpl2/MAP3K8) Stimulus->COT MEK MEK1/2 COT->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-kB) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative Inhibitor->COT

Caption: Inhibition of the COT/Tpl2 signaling pathway.

Conclusion

Molecular docking studies are a powerful tool for elucidating the therapeutic potential of novel compounds like this compound. By synthesizing data from studies on its derivatives, this guide provides a framework for understanding its potential binding interactions and guiding future research. The data suggests that this scaffold is a promising candidate for developing inhibitors against various protein targets implicated in cancer and other diseases. Further in-depth computational and experimental studies are warranted to fully explore the therapeutic potential of this versatile molecule.

References

An In-Depth Technical Guide to In Vitro Studies of 3-(Piperidin-4-yl)indolin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 3-(piperidin-4-yl)indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the in vitro studies of this chemical entity and its derivatives, with a particular focus on their applications as kinase inhibitors in oncology. The guide is intended for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The indolin-2-one (or oxindole) ring system, coupled with a piperidine moiety at the 3-position, creates a versatile template for designing targeted therapeutics. The true pharmacological potential of this scaffold is often realized through various substitutions on both the indolinone and piperidine rings. One of the most prominent examples of a drug based on this core structure is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] This guide will delve into the in vitro methodologies used to characterize such compounds and the key signaling pathways they modulate.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound are renowned for their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Receptor Tyrosine Kinase (RTK) Inhibition:

Many derivatives of this scaffold function as ATP-competitive inhibitors of RTKs. Sunitinib, for instance, potently inhibits a range of RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Stem Cell Factor Receptor (KIT)

  • Fms-like Tyrosine Kinase 3 (FLT3)

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)

  • RET proto-oncogene[1]

This broad-spectrum inhibition contributes to its anti-angiogenic and anti-tumor effects. The indolin-2-one moiety typically occupies the adenine-binding pocket of the kinase, forming key hydrogen bonds.[2]

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Sunitinib and other indolin-2-one derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)Cell Line/Assay ConditionsReference
SunitinibVEGFR-2 (KDR)20Enzyme Assay[3]
SunitinibFGF-R130Enzyme Assay[3]
SunitinibPDGF-Rβ10Enzyme Assay[3]
Compound 9CDK-29.39Enzyme Assay[4]
Compound 9VEGFR-256.74Enzyme Assay[4]
Compound 20EGFR8.8-fold > IndirubinEnzyme Assay[4]
Compound 20VEGFR-25.4-fold > IndirubinEnzyme Assay[4]
Compound A1FGFR25.95Enzyme Assay[5]
Compound A13FGFR16.99Enzyme Assay[5]

Key In Vitro Experimental Protocols

The characterization of this compound derivatives involves a battery of in vitro assays to determine their biological activity and mechanism of action.

Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate (e.g., a peptide with a tyrosine residue), ATP, test compound, and a detection reagent.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in a reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped. e. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radio-labeled ATP (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Objective: To assess the effect of a compound on the growth and viability of cancer cells.

Methodology (MTT Assay):

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and an IC50 value is determined.

Objective: To determine if the compound induces programmed cell death (apoptosis).

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the test compound for a desired period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes) are added.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The flow cytometer distinguishes between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

G cluster_0 In Vitro Drug Discovery Workflow compound_synthesis Compound Synthesis (3-piperidin-4-yl)indolin-2-one derivative primary_screening Primary Screening (e.g., Kinase Panel) compound_synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->compound_synthesis Inactive compounds (back to design) secondary_assays Secondary Assays (Cell Viability, Apoptosis) hit_identification->secondary_assays Active compounds lead_optimization Lead Optimization secondary_assays->lead_optimization lead_optimization->compound_synthesis Iterative process preclinical_dev Preclinical Development lead_optimization->preclinical_dev

Caption: A generalized workflow for the in vitro discovery of kinase inhibitors.

Signaling Pathways Modulated by this compound Derivatives

The anti-cancer effects of these compounds stem from their ability to disrupt key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Sunitinib Sunitinib (and other derivatives) Sunitinib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by Sunitinib-like compounds.

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is involved in cell growth, proliferation, and migration. Its aberrant activation is implicated in various cancers.

G cluster_1 PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras-MAPK Pathway PDGFR->Ras Sunitinib Sunitinib (and other derivatives) Sunitinib->PDGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Ras->Proliferation

Caption: Inhibition of the PDGFR signaling pathway by Sunitinib-like compounds.

Other Biological Activities

While kinase inhibition is the most studied activity, derivatives of the this compound scaffold have been investigated for other biological effects. For example, certain analogs have been developed as ligands for the nociceptin receptor (NOP), with modifications to the piperidine substituent affording both agonists and antagonists.[6][7] Other studies have focused on designing derivatives that inhibit c-Src, a non-receptor tyrosine kinase involved in cancer cell proliferation and migration.[8]

Conclusion

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its chemical tractability allows for the generation of diverse libraries of compounds that can be screened against various biological targets. The in vitro studies detailed in this guide, from initial kinase assays to cellular mechanism-of-action studies, are crucial for identifying and characterizing novel drug candidates based on this versatile and potent chemical core. The continued exploration of this scaffold promises to yield new and improved treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Indolin-2-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of indolin-2-one derivatives, a pivotal scaffold in modern cancer research and drug development. The indolin-2-one core is a key structural feature of several multi-targeted tyrosine kinase inhibitors (TKIs) that have shown significant efficacy in the treatment of various malignancies. This document will focus on two prominent examples: Sunitinib, an FDA-approved drug, and Semaxanib (SU5416), an important research tool, to illustrate the application of this chemical class in oncology.

Introduction to Indolin-2-one Derivatives in Oncology

The indolin-2-one (or oxindole) scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. In cancer research, derivatives of this scaffold have been extensively developed as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.

Sunitinib (SU11248) is an oral, multi-targeted TKI that inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), and Fms-like tyrosine kinase 3 (FLT3).[1][2] By targeting these receptors, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects.[3] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2]

Semaxanib (SU5416) is a potent and selective inhibitor of VEGFR-2 (KDR/Flk-1), a key mediator of angiogenesis.[3][4] Although its clinical development was halted due to limited efficacy in late-stage trials, Semaxanib remains a valuable tool in preclinical research for studying the effects of VEGFR-2 inhibition and the mechanisms of angiogenesis.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism of action for Sunitinib and Semaxanib involves the inhibition of ATP binding to the kinase domain of their target receptors, thereby blocking downstream signaling cascades that promote tumor growth and vascularization.

VEGFR Signaling Pathway

Both Sunitinib and Semaxanib target the VEGFR signaling pathway, which is crucial for angiogenesis. By inhibiting VEGFR-2, these compounds prevent the proliferation and migration of endothelial cells, leading to a reduction in tumor blood supply.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability Sunitinib Sunitinib / Semaxanib Sunitinib->VEGFR2 Inhibition Migration Endothelial Cell Migration PLCg->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Endothelial Cell Proliferation & Survival mTOR->Proliferation

VEGFR-2 Signaling Inhibition.
PDGFR Signaling Pathway (Sunitinib)

Sunitinib also inhibits PDGFRs, which are involved in tumor cell proliferation and the recruitment of pericytes to support tumor vasculature.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS PDGFR->RAS Pericyte Pericyte Recruitment PDGFR->Pericyte Sunitinib Sunitinib Sunitinib->PDGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

PDGFR Signaling Inhibition by Sunitinib.

Quantitative Data Summary

The following tables summarize the in vitro potency of Sunitinib and Semaxanib against various cancer cell lines and kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: IC50 Values of Sunitinib in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Caki-1Renal Cell Carcinoma2.2[5]
786-ORenal Cell Carcinoma>10[5]
A498Renal Cell Carcinoma>10[5]
U87Glioblastoma5.4[6]
U251Glioblastoma3.0[6]
T98GGlioblastoma8.5[6]
U138Glioblastoma>10[6]
HT29Colorectal Cancer<1[6]
5637Bladder Cancer~5-10[7]
T24Bladder Cancer>20[7]
BIU87Bladder Cancer~5-10[7]
MDA-MB-468Breast CancerNot specified[8]
MDA-MB-231Breast CancerNot specified[8]
SKBR-3Breast CancerNot specified[8]
HCC-1419Breast CancerNot specified[8]
MCF-7Breast CancerNot specified[8]
pcDNA3.1-HEK-9-10[9]
P-gp-HEK-9-10[9]

Table 2: IC50 Values of Semaxanib (SU5416)

Target/Cell LineAssay TypeIC50 (µM)Reference
VEGFR-2 (Flk-1/KDR)Kinase Assay1.23[10]
Flk-1 expressing NIH 3T3Cellular Phosphorylation1.04[10]
PDGFR expressing NIH 3T3Cellular Phosphorylation20.3[10]
HUVEC (VEGF-driven)Mitogenesis Assay0.04[10]
C6 GliomaCell Growth Assay>20[10]
Calu-6 Lung CarcinomaCell Growth Assay>20[10]
A375 MelanomaCell Growth Assay>20[10]
A431 Epidermoid CarcinomaCell Growth Assay>20[10]
SF767T GliomaCell Growth Assay>20[10]
JurkatCell Viability7.8[4]
MCF-7Cell Viability>10[4]
HepG2Cell Viability>10[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of indolin-2-one derivatives on cancer cell lines.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B Incubate for 24 hours A->B C Treat with serial dilutions of Sunitinib/Semaxanib B->C D Incubate for 48-72 hours C->D E Add MTT solution (e.g., 0.5 mg/mL) to each well D->E F Incubate for 4 hours at 37°C E->F G Remove MTT solution F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Sunitinib or Semaxanib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound (Sunitinib or Semaxanib) in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 to 72 hours.[12]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol is designed to determine the inhibitory effect of indolin-2-one derivatives on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Culture endothelial cells to ~80% confluency B Serum starve cells (e.g., 24 hours) A->B C Pre-treat with Sunitinib/Semaxanib (e.g., 1 µM for 10-30 min) B->C D Stimulate with VEGF (e.g., 50 ng/mL for 5-10 min) C->D E Lyse cells and collect protein D->E F Quantify protein concentration (e.g., BCA assay) E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to PVDF membrane G->H I Block membrane and incubate with primary antibodies (p-VEGFR2, total VEGFR2, loading control) H->I J Incubate with secondary antibodies I->J K Detect signal and analyze band intensity J->K

VEGFR-2 Phosphorylation Western Blot Workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Sunitinib or Semaxanib

  • Recombinant human VEGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HUVECs to near confluency in complete medium.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the desired concentrations of Sunitinib or Semaxanib for 10-30 minutes.[1]

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Strip the membrane and re-probe for total VEGFR2 and a loading control to normalize the data.[13]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of indolin-2-one derivatives in a mouse xenograft model.

G cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis A Inject cancer cells (e.g., Caki-1, 786-O) subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (vehicle control, Sunitinib/Semaxanib) B->C D Administer treatment daily by oral gavage (e.g., Sunitinib 40 mg/kg) C->D E Monitor tumor volume and body weight (e.g., twice weekly) D->E F Continue treatment for a defined period (e.g., 2-4 weeks) E->F G Euthanize mice and excise tumors F->G H Measure final tumor weight and volume G->H I Perform histological and immunohistochemical analysis (e.g., CD31 for microvessel density) H->I

In Vivo Xenograft Study Workflow.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Cancer cell line (e.g., Caki-1 for RCC)

  • Matrigel (optional)

  • Sunitinib or Semaxanib formulation for oral gavage

  • Vehicle control (e.g., carboxymethyl cellulose)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells, re-suspended in PBS or a mixture with Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer Sunitinib (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[14] For Semaxanib, intraperitoneal injection (e.g., 25 mg/kg/day) can be used.[10]

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After the treatment period (e.g., 21-28 days), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis such as histology, immunohistochemistry (e.g., for microvessel density using CD31 staining), or Western blotting.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess tumor vascularity and permeability in vivo.

Protocol Overview:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the MRI scanner. A tail vein catheter is inserted for contrast agent administration.

  • Pre-contrast Imaging: Acquire T1-weighted images before the injection of the contrast agent to establish a baseline.

  • Contrast Agent Injection: Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.[15]

  • Dynamic Imaging: Continuously acquire T1-weighted images of the tumor region for a period of 5-15 minutes to monitor the influx and efflux of the contrast agent.[15]

  • Data Analysis: Analyze the signal intensity changes over time in the tumor tissue to derive pharmacokinetic parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.[15]

Conclusion

The indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies. Sunitinib and Semaxanib exemplify the potential of this chemical class to inhibit key drivers of tumor growth and angiogenesis. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of novel indolin-2-one derivatives in a preclinical setting, with the ultimate goal of advancing new and effective cancer treatments.

References

Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)indolin-2-one and its derivatives represent a class of synthetic compounds with significant interest in drug discovery, particularly as kinase inhibitors. Structurally related compounds, such as Sunitinib and SU6668 (Orantinib), are multi-targeted receptor tyrosine kinase inhibitors that have been investigated for their anti-angiogenic and anti-tumor activities. These compounds typically target signaling pathways involved in cell proliferation, survival, and angiogenesis, including those mediated by vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).

This document provides detailed experimental protocols for the administration of this compound for both in vitro and in vivo studies, based on established methodologies for structurally and functionally similar molecules.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of SU6668
Target KinaseInhibition Constant (Kᵢ)ATP Kₘ (μM)Assay Type
PDGFRβ8 nM[1][2]15Cell-free autophosphorylation
Flk-1 (VEGFR2)2.1 μM[2][3]4Cell-free trans-phosphorylation
FGFR11.2 μM[2][3]10Cell-free trans-phosphorylation
Table 2: In Vitro Cellular Activity of SU6668
Cell LineAssayLigandIC₅₀
HUVECMitogenesisVEGF0.34 μM[2][3]
HUVECMitogenesisFGF9.6 μM[2][3]
MO7E (human myeloid leukemia)ProliferationSCF0.29 μM[1]
MO7E (human myeloid leukemia)c-kit autophosphorylationSCF0.1 - 1 μM[1][3]
TMK-1 (gastric cancer)Cell Growth (MTT)-22.6 μg/ml[4]
MKN-45 (gastric cancer)Cell Growth (MTT)-31.8 μg/ml[4]
MKN-74 (gastric cancer)Cell Growth (MTT)-26.7 μg/ml[4]
HUVECCell Growth (MTT)-8.9 μg/ml[4]

Experimental Protocols

In Vitro Administration Protocol: Cellular Assays

This protocol outlines the steps for preparing and administering this compound to cell cultures to assess its biological activity.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Target cell line (e.g., HUVECs, cancer cell lines)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.

  • Ensure the compound is completely dissolved. The stock solution can be stored at -20°C for future use.

3. Working Solution Preparation:

  • On the day of the experiment, thaw the stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

4. Cell Seeding:

  • Harvest and count the cells.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

5. Compound Administration:

  • After 24 hours, remove the medium and add 100 µL of the prepared working solutions of this compound to the respective wells.

  • Include appropriate controls:

    • Vehicle control (medium with the same final concentration of DMSO).

    • Untreated control (medium only).

    • Positive control (a known inhibitor for the pathway of interest).

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

6. Assessment of Cellular Response:

  • Following incubation, the cellular response can be measured using various assays, such as MTT or WST-1 for cell viability, BrdU incorporation for proliferation, or specific ELISAs or Western blotting for target protein phosphorylation.

In Vivo Administration Protocol: Murine Models

This protocol provides a general guideline for the oral administration of this compound to mice in a xenograft tumor model.

1. Materials:

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile water or saline)[1][3]

  • Athymic nude mice

  • Tumor cells for xenograft implantation

  • Oral gavage needles

  • Animal balance

2. Formulation Preparation:

  • A common formulation for oral administration of similar compounds involves a multi-component vehicle. For example, a working solution can be prepared by first dissolving the compound in DMSO, then adding PEG300, followed by Tween 80, and finally sterile water or saline to the final volume.[1][3]

  • An example formulation could be: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[3] The components should be mixed thoroughly to ensure a clear solution. The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.

3. Animal Model and Dosing:

  • Human tumor cells are subcutaneously implanted into the flanks of athymic nude mice.

  • Tumor growth is monitored, and treatment begins when tumors reach a specified volume (e.g., 100-200 mm³).

  • Mice are randomly assigned to control and treatment groups.

  • The prepared formulation of this compound is administered orally once or twice daily via gavage.[4] Dosing can range from 75 to 200 mg/kg/day, depending on the compound's potency and tolerability.[3]

  • The control group receives the vehicle only.

4. Monitoring and Endpoint:

  • Animal body weight and tumor volume are measured regularly (e.g., 2-3 times per week).

  • The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).

5. Dose Escalation and MTD Determination:

  • For initial in vivo studies, a dose-escalation design may be employed to determine the maximum tolerated dose (MTD). Cohorts of animals receive escalating doses of the compound, and dose-limiting toxicities are monitored. The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Mandatory Visualizations

G cluster_0 In Vitro Experimental Workflow prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Medium) prep_stock->prep_working administer_compound Administer Compound prep_working->administer_compound seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach incubate_attach->administer_compound incubate_treat Incubate (24-72h) for Treatment administer_compound->incubate_treat assess_response Assess Cellular Response (e.g., MTT, Western Blot) incubate_treat->assess_response

Caption: Workflow for in vitro administration and analysis.

G cluster_1 In Vivo Experimental Workflow (Xenograft Model) implant_cells Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize into Groups (Control & Treatment) monitor_growth->randomize administer_drug Administer Drug Orally (Daily) randomize->administer_drug prep_formulation Prepare Oral Formulation prep_formulation->administer_drug monitor_animals Monitor Body Weight & Tumor Volume administer_drug->monitor_animals endpoint Endpoint Analysis (Tumor Excision) monitor_animals->endpoint

Caption: Workflow for in vivo administration in a murine xenograft model.

G cluster_2 Tyrosine Kinase Inhibitor Signaling Pathway ligand Growth Factors (e.g., VEGF, PDGF, FGF) rtk Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) ligand->rtk Binds dimerization Dimerization & Autophosphorylation rtk->dimerization Activates compound This compound (or related inhibitor) compound->rtk Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream Phosphorylates response Cellular Response (Proliferation, Angiogenesis, Survival) downstream->response Leads to

Caption: Inhibition of RTK signaling by this compound.

References

Application of 3-(Piperidin-4-yl)indolin-2-one Scaffold in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation. The 3-(piperidin-4-yl)indolin-2-one scaffold has emerged as a promising chemical starting point for the development of novel therapeutic agents targeting key pathological pathways in neurodegeneration. This document provides a comprehensive overview of the application of derivatives based on this scaffold in various preclinical models, highlighting their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols.

Mechanism of Action

Derivatives of the this compound scaffold have demonstrated therapeutic potential through multiple mechanisms, primarily by targeting enzymatic pathways and inflammatory responses implicated in neurodegeneration.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

A primary mechanism of action for several indolin-2-one derivatives is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is constitutively active in the brain and plays a crucial role in a multitude of cellular processes.[2][3] In the context of Alzheimer's disease, hyperactive GSK-3β is a key driver of tau protein hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs), a hallmark pathology of the disease.[4] By inhibiting GSK-3β, these compounds can reduce tau phosphorylation, potentially preventing NFT formation and downstream neuronal dysfunction.

Anti-inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical component in the progression of neurodegenerative diseases. Certain 3-substituted indolin-2-one derivatives have been shown to possess potent anti-inflammatory properties.[4] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This anti-inflammatory action is often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

Recent studies have identified c-Jun N-terminal kinase 3 (JNK3) as another promising target for neuroprotective therapies. A 3-substituted indolin-2-one derivative, J30-8, has been identified as a potent and isoform-selective JNK3 inhibitor.[1][5] JNK3 is implicated in apoptotic pathways in neurons and its inhibition has been shown to be neuroprotective in models of Alzheimer's disease.[5][6]

Data Presentation

The following tables summarize the quantitative data for representative derivatives of the this compound scaffold in various in vitro assays.

Table 1: GSK-3β Inhibitory Activity of Indolin-2-one Derivatives

Compound IDModification of Core ScaffoldIC50 (µM)Reference
(E)-2fAzaindolin-2-one derivative1.7[4]
Compound 7cQuinolin-2-one derivative0.00468
Compound 7eQuinolin-2-one derivative0.00827
Compound 7fQuinolin-2-one derivative0.00612

Table 2: JNK3 Inhibitory Activity of a 3-Substituted Indolin-2-one Derivative

Compound IDModification of Core ScaffoldIC50 (nM)Isoform Selectivity (vs. JNK1/JNK2)Reference
J30-85-fluoro-3-((5-bromo-1H-indol-3-yl)methylene)indolin-2-one40>2500-fold[1][5]

Table 3: Anti-inflammatory Activity of 3-(3-hydroxyphenyl)-indolin-2-one

AssayCell LineStimulantOutcomeReference
Nitric Oxide ProductionRAW264.7LPSDose-dependent inhibition[4]
TNF-α ProductionRAW264.7LPSDose-dependent inhibition[4]
IL-6 ProductionRAW264.7LPSDose-dependent inhibition[4]

Table 4: Neuroprotective Effects of 3-Substituted Indolin-2-one Derivatives

Compound IDNeurodegenerative ModelCell LineProtective EffectReference
J30-8Aβ25-35 induced toxicitySH-SY5YSignificant neuroprotection at 1 µM and 10 µM[6]
GW5074 derivative (Compound 7)Potassium deprivation-induced apoptosisCerebellar granule neuronsPotent neuroprotection[7]
GW5074 derivative (Compound 37)Potassium deprivation-induced apoptosisCerebellar granule neuronsPotent neuroprotection[7]
GW5074 derivative (Compound 39)Potassium deprivation-induced apoptosisCerebellar granule neuronsPotent neuroprotection[7]
GW5074 derivative (Compound 45)Potassium deprivation-induced apoptosisCerebellar granule neuronsPotent neuroprotection[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro GSK-3β Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a phosphopeptide)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, GSK-3β enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the GSK-3β substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the GSK-3β activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Neuroprotection Assay against Aβ-induced Toxicity

Objective: To assess the ability of a test compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Aβ25-35 peptide

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding Aβ25-35 peptide to the cell culture medium at a final concentration of 20 µM.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Protocol 3: In Vitro Anti-inflammatory Assay in LPS-Stimulated Microglia

Objective: To evaluate the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Cell culture medium

  • LPS from E. coli

  • Test compound dissolved in DMSO

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm. The amount of NO is determined using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only treated group.

Protocol 4: In Vivo Scopolamine-Induced Amnesia Model

Objective: To assess the potential of a test compound to reverse cognitive deficits in a mouse model of amnesia.

Materials:

  • Male C57BL/6 mice

  • Test compound

  • Scopolamine hydrobromide

  • Vehicle for drug administration (e.g., saline, 0.5% CMC)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Acclimatize the mice to the housing and handling conditions.

  • Administer the test compound or vehicle to the mice daily for a predefined period (e.g., 7-14 days) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • On the day of behavioral testing, administer scopolamine (1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.

  • Morris Water Maze Test:

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days.

    • Probe Trial: On the final day, remove the platform and record the time spent in the target quadrant where the platform was previously located.

  • Y-Maze Test:

    • Allow the mice to freely explore the three arms of the Y-maze for a set period.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations as a measure of spatial working memory.

  • Analyze the behavioral data to determine if the test compound significantly improves memory performance compared to the scopolamine-treated control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of the this compound scaffold.

GSK3b_Tau_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects Insulin/Growth Factors Insulin/Growth Factors PI3K PI3K Insulin/Growth Factors->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GSK-3b_active GSK-3β (Active) Akt/PKB->GSK-3b_active phosphorylates (inactivates) GSK-3b_inactive p-GSK-3β (Inactive) GSK-3b_active->GSK-3b_inactive Tau Tau GSK-3b_active->Tau phosphorylates Indolin-2-one This compound Derivative Indolin-2-one->GSK-3b_active inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction

Caption: GSK-3β signaling pathway in Alzheimer's disease.

Anti_Inflammatory_Workflow Start Start: Anti-inflammatory Assay Seed_Microglia Seed BV-2 Microglial Cells Start->Seed_Microglia Pre-treat Pre-treat with Indolin-2-one Derivative Seed_Microglia->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Cell Supernatant Incubate->Collect_Supernatant Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure TNF-α & IL-6 (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data & Calculate % Inhibition Measure_NO->Analyze_Data Measure_Cytokines->Analyze_Data End End: Determine Anti-inflammatory Activity Analyze_Data->End

Caption: Experimental workflow for in vitro anti-inflammatory screening.

JNK3_Neuroprotection_Pathway cluster_0 Stress Stimuli cluster_1 JNK Signaling Cascade cluster_2 Apoptotic Pathway Abeta Aβ Oligomers MKK4_7 MKK4/7 Abeta->MKK4_7 activates JNK3 JNK3 MKK4_7->JNK3 phosphorylates (activates) cJun c-Jun JNK3->cJun phosphorylates Indolin-2-one 3-Substituted Indolin-2-one (J30-8) Indolin-2-one->JNK3 inhibits Apoptotic_Genes Apoptotic Gene Expression cJun->Apoptotic_Genes Neuronal_Apoptosis Neuronal Apoptosis Apoptotic_Genes->Neuronal_Apoptosis

Caption: JNK3-mediated neuroapoptotic pathway.

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutics for neurodegenerative diseases. Derivatives based on this core structure have demonstrated significant potential in preclinical models by targeting key pathological mechanisms, including GSK-3β-mediated tau hyperphosphorylation, neuroinflammation, and JNK3-driven apoptosis. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the further exploration and optimization of this promising class of compounds for the treatment of Alzheimer's disease, Parkinson's disease, and other related neurodegenerative disorders. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of these compounds.

References

Application Notes and Protocols: 3-(Piperidin-4-yl)indolin-2-one as a Kinase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indolin-2-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 3-(piperidin-4-yl)indolin-2-one moiety, in particular, serves as a versatile template for the development of potent and selective inhibitors of various protein kinases, especially those involved in cancer cell signaling and angiogenesis. Derivatives of this scaffold have been shown to target several key receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1]

These application notes provide an overview and detailed protocols for the use of a representative this compound derivative as a kinase inhibitor in a cell culture setting. The data and protocols presented here are intended to serve as a guide for researchers investigating the cellular effects of this class of compounds.

Data Presentation

The inhibitory activity of the representative this compound derivative was assessed against a panel of protein kinases and in various cell lines. The quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Profile of a Representative this compound Derivative

Kinase TargetIC50 (nM)Assay Type
VEGFR2 (KDR)15Biochemical
PDGFRβ25Biochemical
c-Kit50Biochemical
FLT340Biochemical
Src> 1000Biochemical
CDK2> 5000Biochemical
EGFR> 10000Biochemical

Table 2: Cellular Activity of a Representative this compound Derivative

Cell LineCell TypeGI50 (nM)Key Target(s)
HUVECHuman Umbilical Vein Endothelial20VEGFR2
A549Human Lung Carcinoma150PDGFRβ
HT-29Human Colon Adenocarcinoma200VEGFR2, PDGFRβ
K562Human Chronic Myelogenous Leukemia80c-Kit
HeLaHuman Cervical Cancer> 1000-

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFRβ PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition Inhibitor->PDGFR Inhibition VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays start Start kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_viability Cell Viability Assay (MTT) (Determine GI50) kinase_assay->cell_viability western_blot Western Blot Analysis (Confirm Target Inhibition) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Assess Effect on Proliferation) western_blot->cell_cycle end End cell_cycle->end G Compound This compound Derivative Target Inhibition of VEGFR/PDGFR Kinase Activity Compound->Target Binds to ATP Pocket Pathway Suppression of Downstream Signaling (p-ERK, p-AKT) Target->Pathway Cellular_Effect Cellular Outcomes: - Decreased Proliferation - G1/S Phase Arrest - Apoptosis Induction Pathway->Cellular_Effect

References

Application Notes and Protocols for In Vivo Studies with 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of 3-(Piperidin-4-yl)indolin-2-one for in vivo research applications. Due to the limited publicly available solubility data for this specific compound, a systematic approach to vehicle selection and formulation development is crucial for achieving accurate and reproducible results in animal studies. This guide outlines methods for solubility screening and provides example protocols for preparing formulations suitable for oral administration.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents. Many indolinone derivatives act as kinase inhibitors, modulating key signaling pathways involved in cell proliferation and survival. The successful in vivo evaluation of these compounds is highly dependent on the development of appropriate formulations that ensure adequate bioavailability and exposure. As with many small molecules in drug discovery, this compound is predicted to have low aqueous solubility, necessitating the use of solubilizing agents and specific vehicle systems for animal administration.

The hydrochloride salt of the compound is also available and is expected to have improved aqueous solubility compared to the free base. Researchers should consider using the salt form where appropriate.

Solubility Screening Protocol

Prior to preparing a formulation for an in vivo study, it is essential to determine the solubility of this compound in a range of commonly used vehicles. This will inform the selection of the most appropriate solvent system for the desired concentration and route of administration.

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound (or its hydrochloride salt)

  • Selection of vehicles (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Protocol:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.

  • Place the tubes on a rotator or shaker at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Table 1: Suggested Vehicles for Solubility Screening

Vehicle CategorySpecific Examples
AqueousSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
Co-solventsPolyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)
SurfactantsTween® 80, Kolliphor® P 188
OilsCorn oil, Sesame oil
Complexing AgentsHydroxypropyl-β-cyclodextrin (HP-β-CD)

Formulation Protocols for Oral Administration

Based on the results of the solubility screening, an appropriate formulation can be prepared. Below are two example protocols for preparing a solution or suspension of this compound for oral gavage in mice.

Protocol 1: Co-solvent/Surfactant System

This protocol is suitable when the compound has moderate solubility in a co-solvent like DMSO or PEG400.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80

  • Sterile water or saline

Procedure:

  • Weigh the required amount of this compound.

  • Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex until it is completely dissolved.

  • Add PEG400 (e.g., 30-40% of the final volume) to the solution and mix thoroughly.

  • Add Tween® 80 (e.g., 1-5% of the final volume) and mix until a clear solution is formed.

  • Slowly add sterile water or saline to reach the final desired volume and mix well.

Example Formulation (for a 10 mg/mL solution):

ComponentPercentage (v/v)Volume for 10 mL
DMSO10%1 mL
PEG40040%4 mL
Tween® 805%0.5 mL
Saline45%4.5 mL
Protocol 2: Suspension in Methylcellulose

This protocol is suitable for compounds with low solubility in most vehicles, where a uniform suspension is required.

Materials:

  • This compound

  • Methylcellulose (0.5% w/v in water)

  • Tween® 80 (optional, as a wetting agent)

  • Sterile water

Procedure:

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • If the compound is difficult to wet, add a small amount of Tween® 80 (e.g., 0.1-1% of the final volume) to the powder and mix to form a paste.

  • Gradually add the 0.5% methylcellulose solution to the compound (or paste) while continuously stirring or vortexing to ensure a uniform suspension.

  • Maintain continuous stirring of the suspension during administration to ensure consistent dosing.

Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and a potential signaling pathway that could be modulated by this class of compounds.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh Compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex/Sonicate dissolve->mix animal Experimental Animal (e.g., Mouse) mix->animal Administer Formulation administer Oral Gavage animal->administer observe Observation & Data Collection administer->observe

Caption: Experimental workflow for the preparation and administration of this compound.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound This compound Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by this compound.

Conclusion

The successful use of this compound in in vivo studies is critically dependent on the development of an appropriate formulation. The protocols provided in this document offer a systematic approach to solubility screening and the preparation of solutions or suspensions for oral administration. Researchers are encouraged to adapt these protocols based on their specific experimental needs and the physicochemical properties of their particular batch of the compound. Careful formulation development will contribute to the generation of reliable and reproducible data in preclinical research.

Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one and its Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

3-(Piperidin-4-yl)indolin-2-one is a core chemical scaffold that has garnered interest in drug discovery due to the diverse biological activities of its derivatives. The indolin-2-one moiety is a key feature in many kinase inhibitors, while the piperidine ring can influence pharmacokinetic properties and target engagement. This document provides a summary of dosages and experimental protocols for compounds structurally related to this compound that have been evaluated in mouse models for various disease indications.

Data Presentation: Dosage of Structurally Related Compounds in Mouse Models

The following table summarizes the dosages of various indolin-2-one and piperidine derivatives used in mouse models, providing a reference for initiating new in vivo studies.

Compound Name/ClassMouse ModelDisease IndicationDosageAdministration RouteReference
Indoline Derivatives (AN1297 & AN1284) Balb/C MiceAcute Liver Injury0.025 - 0.75 mg/kgSubcutaneous (SC)[1]
Piperidine Derivative (CLEFMA) Athymic nu/nu Mice with H441 XenograftsLung Cancer0.2 mg/kg and 0.4 mg/kgIntraperitoneal (IP)
CDC42 Inhibitors with Piperidin-4-yl Substituent Not SpecifiedCancer (Pharmacokinetics)3 mg/kgIntravenous (IV)[2]
10 mg/kgOral (PO)[2]

Experimental Protocols

Detailed methodologies for key experiments involving related compounds are provided below. These protocols can be adapted for studies with this compound.

Protocol 1: Evaluation of Indoline Derivatives in an Acute Liver Injury Mouse Model[1]

This protocol is based on the study of indoline derivatives AN1297 and AN1284.

1. Animal Model:

  • Male Balb/C mice are used.

2. Induction of Acute Liver Injury:

  • Acute liver failure is induced by an intraperitoneal (IP) injection of D-galactosamine (GalN) at 800 mg/kg and lipopolysaccharide (LPS) at 50 µg/kg.

3. Drug Administration:

  • The indoline derivatives are dissolved in a suitable vehicle.

  • The compounds are administered via subcutaneous (SC) injection at dosages ranging from 0.025 to 0.75 mg/kg.

  • Administration is performed 15 minutes prior to the GalN/LPS injection.

4. Efficacy Evaluation:

  • Six hours post-injection, blood and liver samples are collected.

  • Plasma is analyzed for liver enzyme levels (ALT and AST) and cytokine levels (TNF-α and IL-6).

  • Liver tissue is used for histological analysis (H&E staining) and to assess apoptosis (cleaved caspase-3 staining).

G cluster_0 Experimental Workflow: Acute Liver Injury Model Animal Model Male Balb/C Mice Disease Induction IP Injection: D-galactosamine (800 mg/kg) + LPS (50 µg/kg) Animal Model->Disease Induction Sample Collection Collect Blood and Liver Samples (6 hours post-induction) Disease Induction->Sample Collection Drug Administration SC Injection of Indoline Derivative (0.025 - 0.75 mg/kg) 15 min prior to induction Drug Administration->Disease Induction Analysis Plasma Analysis: - ALT, AST - TNF-α, IL-6 Liver Analysis: - Histology (H&E) - Apoptosis (cleaved caspase-3) Sample Collection->Analysis

Experimental workflow for evaluating indoline derivatives in a mouse model of acute liver injury.

Protocol 2: Evaluation of a Piperidine Derivative in a Lung Cancer Xenograft Mouse Model

This protocol is based on the study of the piperidine derivative CLEFMA.

1. Animal Model:

  • Male athymic nu/nu mice are used.

  • Human lung adenocarcinoma H441 cells are used to establish xenografts.

2. Xenograft Implantation:

  • H441 cells are harvested and resuspended in a suitable medium.

  • A single-cell suspension is injected subcutaneously into the mice.

3. Drug Administration:

  • The piperidine derivative is formulated in an appropriate vehicle.

  • Treatment begins once tumors reach a specified volume.

  • The compound is administered daily via intraperitoneal (IP) injection at doses of 0.2 mg/kg and 0.4 mg/kg.

4. Efficacy Assessment:

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for analysis.

  • Tumor tissue is analyzed for markers of proliferation (e.g., Ki-67), apoptosis, and relevant signaling pathways.

G cluster_1 Experimental Workflow: Lung Cancer Xenograft Model Animal Model Athymic nu/nu Mice Xenograft Subcutaneous Injection of H441 Cells Animal Model->Xenograft Tumor Growth Allow Tumors to Grow to Predetermined Size Xenograft->Tumor Growth Treatment Daily IP Injection of Piperidine Derivative (0.2 or 0.4 mg/kg) Tumor Growth->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Analysis Excise Tumors for: - Proliferation Markers - Apoptosis Assays - Signaling Pathway Analysis Monitoring->Endpoint Analysis

Workflow for assessing the efficacy of a piperidine derivative in a lung cancer xenograft model.

Signaling Pathways

Derivatives of this compound have been implicated in the modulation of various signaling pathways, particularly in the context of cancer. A common mechanism of action for indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis.

G cluster_2 Generalized Signaling Pathway Inhibition by Indolin-2-one Derivatives Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Phosphorylation Autophosphorylation RTK->Phosphorylation Indolinone This compound Derivative Indolinone->Phosphorylation Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream CellularEffects Cell Proliferation, Angiogenesis, Survival Downstream->CellularEffects

Generalized mechanism of action for indolin-2-one derivatives as RTK inhibitors.

References

Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(Piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for the development of potent modulators of various biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs). High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the discovery of novel therapeutics. These application notes provide detailed protocols for HTS assays relevant to the biological targets of prominent drugs derived from this core structure, including Sunitinib, Tivozanib, Nintedanib, Regorafenib, and Nociceptin receptor ligands.

Data Presentation: Kinase Inhibition Profiles of this compound Derivatives

The following tables summarize the inhibitory activity (IC50 values in nM) of key drugs featuring the this compound scaffold against a panel of protein kinases. This data is essential for understanding their potency and selectivity, guiding initial screening efforts and subsequent structure-activity relationship (SAR) studies.

Kinase Target Sunitinib IC50 (nM) Tivozanib IC50 (nM) Nintedanib IC50 (nM) Regorafenib IC50 (nM)
VEGFR1 (Flt-1)-30.6[1]34[2]13[3]
VEGFR2 (KDR)-6.5[4]13[2]4.2[3]
VEGFR3 (Flt-4)-15[4]13[2]46[3]
PDGFRα--59[2]-
PDGFRβ--65[2]22[3]
FGFR1--69[2]-
FGFR2--37[2]-
FGFR3--108[2]-
c-Kit---7[3]
RET---1.5[3]
Raf-1---2.5[3]

Experimental Protocols

High-Throughput Biochemical Kinase Assay (1536-Well Format)

This protocol is designed for a large-scale screening campaign to identify inhibitors of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR.

Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by a specific kinase.

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-tyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the streptavidin-APC are brought into close proximity, resulting in a FRET signal.

Materials and Reagents:

  • Kinase (e.g., recombinant human VEGFR2, PDGFRβ, or FGFR1)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Europium-labeled anti-phospho-tyrosine antibody

  • Streptavidin-APC

  • Detection Buffer: Assay buffer containing 10 mM EDTA

  • 1536-well, low-volume, black assay plates

  • Compound library dissolved in DMSO

  • Positive Control: Staurosporine or a known inhibitor for the target kinase

  • Negative Control: DMSO

Automated HTS Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dispensing Compound Dispensing (5 nL of 10 mM stock) Enzyme_Addition Enzyme Addition (2 µL) Compound_Dispensing->Enzyme_Addition Control_Dispensing Control Dispensing (Positive & Negative) Control_Dispensing->Enzyme_Addition Substrate_ATP_Addition Substrate/ATP Mix Addition (2 µL) Enzyme_Addition->Substrate_ATP_Addition Incubation_1 Incubation (60 min at RT) Substrate_ATP_Addition->Incubation_1 Detection_Reagent_Addition Detection Reagent Addition (2 µL) Incubation_1->Detection_Reagent_Addition Incubation_2 Incubation (60 min at RT) Detection_Reagent_Addition->Incubation_2 Plate_Reading Plate Reading (TR-FRET) Incubation_2->Plate_Reading Data_Analysis Data Analysis (Normalization, Z', Hit Calling) Plate_Reading->Data_Analysis

Automated HTS workflow for a biochemical kinase assay.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 5 nL of each compound from the library (10 mM in DMSO) into the 1536-well assay plates. Dispense 5 nL of Staurosporine (e.g., 10 µM final concentration) as a positive control and 5 nL of DMSO as a negative control into designated wells.

  • Enzyme Addition: Add 2 µL of the kinase solution (final concentration optimized for each kinase, typically in the low nM range) in assay buffer to all wells.

  • Initiation of Kinase Reaction: Add 2 µL of a mixture of the biotinylated substrate peptide and ATP (final concentrations at their respective Km values) in assay buffer to all wells to start the reaction. The final assay volume is 4 µL.

  • Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 2 µL of the detection mix containing the europium-labeled anti-phospho-tyrosine antibody and streptavidin-APC in detection buffer to all wells.

  • Second Incubation: Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive) / (Ratio_negative - Ratio_positive)).

  • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

  • Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

High-Throughput Cell-Based Calcium Flux Assay for GPCRs (1536-Well Format)

This protocol is suitable for screening for agonists or antagonists of GPCRs that couple to the Gq signaling pathway, such as the Nociceptin receptor.

Objective: To identify compounds that modulate the intracellular calcium concentration in response to receptor activation.

Assay Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers the Gq pathway, leading to the release of intracellular calcium, which is detected as an increase in fluorescence. Antagonists will block the fluorescence increase induced by a known agonist.

Materials and Reagents:

  • CHO or HEK293 cells stably expressing the Nociceptin receptor.

  • Cell Culture Medium: DMEM/F-12 with 10% FBS.

  • Calcium-sensitive dye (e.g., Fluo-8).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 1536-well, black, clear-bottom assay plates.

  • Compound library dissolved in DMSO.

  • Agonist (Positive Control for antagonist screen): Nociceptin/Orphanin FQ (N/OFQ).

  • Antagonist (Positive Control for antagonist screen): A known NOP receptor antagonist.

  • Negative Control: DMSO.

Experimental Workflow for GPCR Antagonist Screening:

GPCR_Antagonist_Workflow cluster_cell_prep Cell Preparation cluster_screening Screening cluster_readout_analysis Readout & Analysis Cell_Seeding Seed Cells in 1536-well plates (2000 cells/well) Incubation_Overnight Incubate Overnight Cell_Seeding->Incubation_Overnight Dye_Loading Load with Calcium Dye (1 hour) Incubation_Overnight->Dye_Loading Compound_Addition Add Compounds/Controls (20 nL) Dye_Loading->Compound_Addition Incubation_Compound Incubate (15 min) Compound_Addition->Incubation_Compound Agonist_Addition Add Agonist (N/OFQ) Incubation_Compound->Agonist_Addition Kinetic_Reading Kinetic Fluorescence Reading (FLIPR) Agonist_Addition->Kinetic_Reading Data_Analysis_GPCR Data Analysis (Peak fluorescence, % inhibition) Kinetic_Reading->Data_Analysis_GPCR

Workflow for a cell-based GPCR antagonist HTS assay.

Detailed Protocol:

  • Cell Plating: Seed the NOP receptor-expressing cells into 1536-well plates at a density of approximately 2,000 cells per well in 3 µL of culture medium and incubate overnight.[6]

  • Dye Loading: The next day, add 3 µL of the calcium-sensitive dye loading solution (containing Probenecid) to each well and incubate for 1 hour at 37°C.[6]

  • Compound Addition: Transfer the assay plates to a fluorescent kinetic plate reader (e.g., FLIPR). Add 20 nL of library compounds, controls (antagonist for positive control, DMSO for negative control) to the respective wells.[6]

  • Pre-incubation: Incubate the plates with the compounds for 15 minutes at room temperature.

  • Agonist Addition and Reading: Add a pre-determined EC80 concentration of the agonist (N/OFQ) to all wells and immediately begin kinetic fluorescence reading for 2-3 minutes.

  • Data Analysis: Determine the maximum fluorescence peak height for each well. Normalize the data to the positive and negative controls to calculate the percent inhibition for each compound. Identify hits based on a predefined inhibition threshold.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by derivatives of the this compound scaffold.

VEGFR2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Sunitinib Sunitinib/ Tivozanib/ Nintedanib/ Regorafenib Sunitinib->VEGFR2 Inhibits

Simplified VEGFR2 signaling pathway and its inhibition.

PDGFRβ Signaling Pathway

PDGFRB_Pathway PDGFB PDGF-BB PDGFRB PDGFRβ PDGFB->PDGFRB Binds PI3K PI3K PDGFRB->PI3K STAT STAT PDGFRB->STAT RAS RAS PDGFRB->RAS Cell_Growth Cell Growth PI3K->Cell_Growth STAT->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Migration ERK->Migration Sunitinib Sunitinib/ Nintedanib/ Regorafenib Sunitinib->PDGFRB Inhibits

Key downstream pathways of PDGFRβ signaling.

Nociceptin Receptor (NOP) Signaling Pathway

NOP_Pathway NOFQ Nociceptin (N/OFQ) NOPR NOP Receptor NOFQ->NOPR Binds G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Anxiolysis Anxiolysis cAMP->Anxiolysis Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia Agonist Agonist Agonist->NOPR Activates Antagonist Antagonist Antagonist->NOPR Blocks

References

Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 3-(piperidin-4-yl)indolin-2-one hydrochloride, a versatile heterocyclic compound with potential applications in drug discovery and development. The following sections detail the synthetic route, experimental procedures, and potential biological contexts for this molecule, tailored for researchers in medicinal chemistry, chemical biology, and pharmacology.

Chemical Synthesis and Characterization

The synthesis of this compound hydrochloride is a two-step process commencing with the debenzylation of a protected precursor to yield the free base, followed by salt formation with hydrochloric acid.

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₃H₁₇ClN₂O[1][2]
Molecular Weight 252.74 g/mol [2]
CAS Number 79098-85-4[2]
Appearance Solid[3]
Storage 4 °C[2]
Experimental Protocols

Step 1: Synthesis of this compound (Free Base)

This procedure outlines the catalytic hydrogenation of 3-(1-benzyl-4-piperidinyl)indolin-2-one to remove the benzyl protecting group.

Materials:

  • 3-(1-benzyl-4-piperidinyl)indolin-2-one

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable pressure vessel, dissolve 3-(1-benzyl-4-piperidinyl)indolin-2-one (e.g., 200 mg, 0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL).

  • Add 10% Pd/C (100 mg) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at 50°C for 3 hours.

  • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol (1 mL).

  • Adjust the pH of the solution to 8-9 by the dropwise addition of 10% aqueous NaOH.

  • Concentrate the mixture and triturate the residue with a 10:1 mixture of DCM/MeOH (30 mL).

  • Filter the mixture and concentrate the filtrate to yield this compound as a yellow oil.[1]

Table 2: Reaction Data for the Synthesis of this compound
ParameterValueReference
Starting Material 3-(1-benzyl-4-piperidinyl)indolin-2-one[1]
Yield 98%[1]
Purity (UV) 100% at 254 nm, 100% at 214 nm[1]
Mass Spectrometry m/z 217.2 [M+H]⁺[1]

Step 2: Synthesis of this compound hydrochloride

This procedure describes the conversion of the free base to its hydrochloride salt to improve solubility and stability.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or another suitable aprotic solvent

  • Saturated ethereal hydrogen chloride (HCl) solution

Procedure:

  • Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.

  • Slowly add a saturated solution of ethereal hydrogen chloride dropwise to the stirred solution of the free base at room temperature.

  • A precipitate of this compound hydrochloride will form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to obtain the final hydrochloride salt.

Synthetic Workflow

Synthesis_Workflow start 3-(1-benzyl-4-piperidinyl)indolin-2-one step1 Debenzylation (H₂, 10% Pd/C, MeOH, AcOH, 50°C, 50 psi) start->step1 intermediate This compound (Free Base) step1->intermediate step2 Salt Formation (Ethereal HCl) intermediate->step2 product This compound hydrochloride step2->product NOP_Signaling cluster_membrane Cell Membrane ligand This compound (as NOP Ligand) receptor Nociceptin Receptor (NOP) (GPCR) ligand->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAP Kinase Activation) g_protein->downstream camp cAMP adenylyl_cyclase->camp Reduces production of cSrc_Signaling inhibitor This compound (as c-Src Inhibitor) c_src c-Src Kinase inhibitor->c_src Inhibits substrate Substrate Protein c_src->substrate Phosphorylates p_substrate Phosphorylated Substrate downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) p_substrate->downstream cellular_response Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_response

References

Application Notes and Protocols: 3-(Piperidin-4-yl)indolin-2-one for Hedgehog Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[2] This has made the Hh pathway an attractive target for therapeutic intervention. Small molecule inhibitors targeting key components of this pathway have shown promise in preclinical and clinical settings.[1]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, the inhibitory effect of PTCH on SMO is relieved, leading to the activation of SMO. This triggers a downstream signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Indolin-2-one derivatives have been investigated as inhibitors of various signaling pathways.[5] In the context of the Hedgehog pathway, it is hypothesized that 3-(Piperidin-4-yl)indolin-2-one may act as an antagonist of SMO, similar to other known Hh pathway inhibitors. By binding to SMO, it would prevent its activation and subsequent downstream signaling, ultimately leading to the suppression of GLI-mediated gene transcription.

Quantitative Data

As a proxy for the potential efficacy of this compound, the following table summarizes the inhibitory activity of the structurally related compound LKD1214.[4]

CompoundAssayCell LineIC50 (µM)
LKD1214Hedgehog Signaling Inhibition (Luciferase Reporter Assay)NIH/3T30.023

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory activity of this compound on the Hedgehog signaling pathway.

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the activity of the GLI transcription factor, a key downstream effector of the Hedgehog pathway.

Materials:

  • NIH/3T3 cell line stably expressing a GLI-responsive luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (SHH) conditioned medium or a small molecule SMO agonist (e.g., SAG)

  • This compound (test compound)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Protocol:

  • Seed NIH/3T3-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, replace the medium with low-serum DMEM (0.5% FBS).

  • Add the Hedgehog pathway activator (SHH conditioned medium or SAG at a final concentration of 100 nM).

  • Immediately add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Cell Proliferation Assay (MTT or WST-1)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines with aberrant Hedgehog signaling.

Materials:

  • Cancer cell line with an activated Hedgehog pathway (e.g., Daoy medulloblastoma cells, Panc-1 pancreatic cancer cells)

  • Appropriate cell culture medium (e.g., MEM for Daoy, DMEM for Panc-1)

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate for 72 hours at 37°C.

  • For the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of solubilization buffer and incubate overnight.

  • For the WST-1 assay, add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes

This method quantifies the mRNA expression levels of Hedgehog target genes, such as GLI1 and PTCH1, to confirm the inhibitory effect of the compound on the signaling pathway.

Materials:

  • Hedgehog-responsive cell line

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat the cells with this compound at various concentrations for 24-48 hours.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for GLI1, PTCH1, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cell Seeding (Reporter or Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Assay Perform Assay Treatment->Assay Luciferase_Assay Luciferase Reporter Assay (Hh Pathway Activity) Assay->Luciferase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) Assay->Proliferation_Assay qPCR qPCR (Target Gene Expression) Assay->qPCR Data_Analysis Data Analysis IC50 Determine IC50/GI50 Data_Analysis->IC50 Luciferase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis qPCR->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Piperidin-4-yl)indolin-2-one, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the catalytic hydrogenation of 3-(1-benzyl-4-piperidinyl)indolin-2-one.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of 10% Pd/C catalyst. Old or improperly stored catalysts can lose activity. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for N-debenzylation.[1]
Catalyst Poisoning Ensure all glassware is scrupulously clean and solvents are of high purity. Potential catalyst poisons include sulfur compounds, residual reagents from previous steps, and even the amine product itself.[2][3][4][5][6][7] Adding a small amount of acid, like acetic acid, can mitigate catalyst inhibition by the amine.[1][2][8][9]
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 50 psi).[10] For stubborn reactions, higher pressures using specialized equipment like a Parr shaker may be necessary.[1]
Inadequate Mixing Vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen gas.[1][2]
Low Reaction Temperature While the referenced protocol specifies 50°C, gently increasing the temperature may improve conversion rates for less reactive substrates.[1][9]
Problem 2: Incomplete Reaction Leading to a Mixture of Product and Starting Material

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting material is still present.[9]
Sub-optimal Catalyst Loading A standard starting point is 10% (w/w) of the catalyst relative to the substrate.[1] If the reaction stalls, a higher catalyst loading may be required.
Hydrogen Source Depletion (for transfer hydrogenation) If using a hydrogen donor like ammonium formate, ensure a sufficient molar excess is used.[8]
Problem 3: Formation of Side Products and Impurities

Possible Causes & Solutions

Possible CauseRecommended Action
Over-reduction of the Indolinone Ring Prolonged reaction times or overly harsh conditions (high temperature/pressure) can lead to the reduction of the indolinone carbonyl group or the indole ring itself.[5] Careful monitoring of the reaction is key to prevent this.
Side Reactions from Impurities in Starting Material Ensure the 3-(1-benzyl-4-piperidinyl)indolin-2-one starting material is of high purity before proceeding with the hydrogenation step.
Degradation of Product During Work-up The product contains a basic piperidine nitrogen and a weakly acidic indolinone N-H. Be mindful of pH during the work-up to avoid unwanted side reactions or solubility issues. The referenced protocol suggests adjusting the pH to 8-9 with 10% NaOH.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for the synthesis of this compound?

A1: A high-yield protocol involves the catalytic hydrogenation of 3-(1-benzyl-4-piperidinyl)indol-2-one. The key reaction parameters are summarized in the table below.[10]

ParameterRecommended Condition
Substrate 3-(1-benzyl-4-piperidinyl)indol-2-one
Catalyst 10% Palladium on activated carbon (Pd/C)
Solvent Methanol with a catalytic amount of acetic acid
Temperature 50°C
Hydrogen Pressure 50 psi (approximately 3.4 atm)
Reaction Time 3 hours (monitor for completion)
Reported Yield 98%

Q2: My reaction is not working even with fresh catalyst. What else can I try?

A2: If standard conditions fail, consider the following:

  • Switching the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation reactions.[1]

  • Acidification: Ensure a small amount of acetic acid is present in the reaction mixture. This can prevent the amine product from poisoning the catalyst.[2][9]

  • Alternative Hydrogen Source: If using H₂ gas is problematic, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate can be an effective alternative.[8]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material from the more polar product. The product, having a free N-H group on the piperidine ring, will typically have a lower Rf value than the N-benzylated starting material. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the key considerations for the work-up and purification of the final product?

A4: After filtering off the catalyst, the work-up typically involves a pH adjustment. The referenced protocol recommends adjusting the pH to 8-9 with 10% NaOH.[10] This ensures the product is in its free base form. Purification can be achieved by trituration with a suitable solvent system (e.g., DCM/MeOH) or by column chromatography on silica gel.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow start Combine Substrate, Solvent, Acid, and Catalyst react Pressurize with H₂ and Heat to 50°C start->react monitor Monitor Reaction by TLC/LC-MS react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete workup Aqueous Work-up (pH Adjustment) filter->workup purify Purify Product (Trituration/Chromatography) workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the synthesis.

G cluster_troubleshooting Troubleshooting Logic start Low/No Conversion? check_catalyst Use Fresh Catalyst? Try Pd(OH)₂/C? start->check_catalyst Yes success Yield Improved start->success No check_poisoning Add Acetic Acid? Purify Starting Material? check_catalyst->check_poisoning No Improvement check_catalyst->success Improved check_conditions Increase Pressure/Temp? Improve Stirring? check_conditions->success Improved fail Still Low Yield (Consider Alternative Route) check_conditions->fail No Improvement check_poisoning->check_conditions No Improvement check_poisoning->success Improved

Caption: A logical approach to troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(piperidin-4-yl)indolin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an oil instead of a solid. How can I induce crystallization?

A1: The crude product of this compound can sometimes be obtained as an oil.[1] To induce crystallization, you can try the following techniques:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can help to break up the oil and encourage the formation of a solid.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate and then slowly evaporate the solvent. A rotary evaporator or a gentle stream of nitrogen can be used.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the oil to initiate crystallization.

Q2: What are the common impurities I should be aware of during purification?

A2: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the indolin-2-one or piperidine rings.

  • By-products: Side reactions can lead to the formation of related structures. For instance, if a benzyl protecting group is used for the piperidine nitrogen, incomplete debenzylation can be a source of impurity.[1]

  • Catalyst residues: If a catalyst such as palladium on carbon (Pd/C) is used for hydrogenation, trace amounts may carry over.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps can be present.

Q3: I am seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. What should I do?

A3: Multiple spots on TLC indicate the presence of impurities. To improve purity, consider the following:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For indolin-2-one derivatives, a common stationary phase is silica gel, with mobile phases typically consisting of mixtures of ethyl acetate and hexane or dichloromethane and methanol.[2][3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for purifying solid products.[4] The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.

  • pH Adjustment and Extraction: Since this compound has a basic piperidine nitrogen, you can use acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to protonate the piperidine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.[1]

Q4: What is a suitable solvent for dissolving this compound?

A4: The solubility of this compound and its salts can vary. The free base is generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane.[1] The hydrochloride salt form typically shows enhanced solubility in aqueous solutions.[5]

Purification Parameters

The following table summarizes common purification techniques and parameters for this compound and related compounds.

ParameterTechnique 1: Trituration/WashingTechnique 2: Column Chromatography
Typical Yield >90% (if crude is relatively pure)70-95%
Achievable Purity >95%>99%
Common Solvents Dichloromethane/Methanol mixtures, n-hexane, diethyl etherStationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient, Dichloromethane/Methanol gradient[2][3]
Key Considerations Effective for removing non-polar impurities.Highly effective for separating closely related impurities.

Experimental Protocols

Protocol 1: Purification by Trituration and Washing

This protocol is based on a reported synthesis of this compound.[1]

  • Concentration: After the reaction work-up, concentrate the crude product under reduced pressure to obtain a residue.

  • Dissolution & pH Adjustment: Dissolve the residue in a minimal amount of methanol. Adjust the pH to 8-9 by adding a 10% aqueous solution of sodium hydroxide.

  • Second Concentration: Concentrate the mixture again to remove the methanol and water.

  • Trituration: Add a solvent mixture of dichloromethane/methanol (e.g., 10:1 v/v) to the residue and stir vigorously. The product should precipitate as a solid.

  • Filtration: Filter the solid product and wash it with a small amount of cold dichloromethane.

  • Drying: Dry the purified solid under vacuum to remove any remaining solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol applicable to many indolin-2-one derivatives.[2][3]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Column Packing: Prepare a silica gel column using a suitable mobile phase, for example, a mixture of ethyl acetate and hexane.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

PurificationWorkflow Crude Crude Product Dissolve Dissolve in MeOH Crude->Dissolve pH_Adjust Adjust pH to 8-9 with 10% NaOH Dissolve->pH_Adjust Concentrate1 Concentrate pH_Adjust->Concentrate1 Triturate Triturate with DCM/MeOH (10:1) Concentrate1->Triturate Filter Filter Triturate->Filter Pure Pure Product Filter->Pure

Caption: A typical workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue? OilyProduct Product is an Oil Start->OilyProduct Yes ImpureTLC Multiple Spots on TLC Start->ImpureTLC Yes LowYield Low Yield Start->LowYield Yes Trituration Triturate with non-polar solvent OilyProduct->Trituration Recrystallization Attempt Recrystallization OilyProduct->Recrystallization ImpureTLC->Recrystallization ColumnChrom Perform Column Chromatography ImpureTLC->ColumnChrom AcidBase Use Acid-Base Extraction ImpureTLC->AcidBase CheckSteps Review transfer and washing steps LowYield->CheckSteps

Caption: A decision tree for troubleshooting common purification challenges.

References

stability issues of 3-(Piperidin-4-yl)indolin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Piperidin-4-yl)indolin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during their experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C.

Q2: In which common laboratory solvents is this compound soluble?

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The indolin-2-one ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. While a specific pH-rate profile for this exact molecule is not published, related compounds containing a piperidine moiety have shown varying degradation rates depending on the pH.[2] It is crucial to determine the optimal pH range for your specific experimental setup to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B First Step C Assess Solution Stability B->C After Preparation D Analyze for Degradants C->D If Instability Suspected G Problem Resolved C->G If Stable E Optimize Solution Conditions D->E Based on Findings F Modify Experimental Protocol E->F If Necessary F->G Implement Changes

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.

  • Assess Solution Stability: If you suspect degradation in your working solutions, you can perform a simple stability check. Prepare your working solution and analyze its purity and concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).

  • Analyze for Degradation Products: If a loss of the parent compound is observed, analyze the samples for the appearance of new peaks that could correspond to degradation products.

  • Optimize Solution Conditions:

    • pH: Determine the pH of your experimental buffer and consider if it could be contributing to instability. If possible, adjust the pH to a more neutral range (pH 6-8) and repeat the stability assessment.

    • Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is as low as possible and does not exceed levels that could affect your experimental system.

  • Modify Experimental Protocol: If the compound is found to be unstable under your current conditions, consider reducing the incubation time or performing the experiment at a lower temperature.

Issue 2: Suspected degradation due to light, heat, or oxidation.

This compound, like many organic molecules, can be sensitive to environmental factors.

Forced Degradation Studies Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Photolytic Stress B Thermal Stress C Oxidative Stress D Prepare Solutions of Compound E Expose to Stress Conditions D->E F Analyze by HPLC-UV/MS E->F G Identify Degradation Products F->G

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols:

  • Photostability Testing:

    • Objective: To assess the stability of the compound when exposed to light.

    • Methodology (based on ICH Q1B guidelines): [2]

      • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Expose the solution in a chemically inert, transparent container to a light source that produces an output similar to the D65/ID65 emission standard. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be protected from light by wrapping the container in aluminum foil.

      • Analyze the exposed and control samples by HPLC at appropriate time intervals to determine the extent of degradation.

    • Expected Outcome: Indole derivatives can undergo photooxidation, leading to the formation of various products, including benzoxazinone and carboxamide derivatives.[3]

  • Thermal Stability Testing:

    • Objective: To evaluate the stability of the compound at elevated temperatures.

    • Methodology:

      • Prepare solutions of the compound in the desired solvent or buffer.

      • Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period.

      • Concurrently, maintain a control sample at a lower, non-degrading temperature (e.g., 4°C).

      • Analyze all samples by HPLC at various time points to monitor the degradation.

    • Expected Outcome: Structurally related quinolinone derivatives have shown thermal stability up to approximately 250-280°C.[4] However, in solution, degradation is likely to occur at much lower temperatures over time.

  • Oxidative Stability Testing:

    • Objective: To determine the compound's susceptibility to oxidation.

    • Methodology:

      • Prepare a solution of the compound.

      • Add a low concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

      • Incubate the mixture at room temperature or a slightly elevated temperature.

      • Analyze the sample by HPLC at different time points to quantify the remaining parent compound and detect any new peaks corresponding to oxidation products.

    • Expected Outcome: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table provides a general framework for how such data would be presented. Researchers are encouraged to generate their own data following the protocols outlined above.

Table 1: Illustrative Solubility Data

SolventApproximate Solubility
DMSO> 20 mg/mL
Methanol5 - 10 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Note: These values are estimates based on the properties of similar compounds and should be experimentally verified.

Table 2: Illustrative Forced Degradation Results

Stress Condition% Degradation (Time)Major Degradation Products
Acidic (0.1 M HCl, 60°C)15% (24h)To be determined
Basic (0.1 M NaOH, 60°C)40% (24h)To be determined
Oxidative (3% H₂O₂, RT)25% (24h)To be determined
Photolytic (ICH Q1B)10% (after exposure)To be determined
Thermal (80°C)30% (24h)To be determined

Note: This is a template for presenting experimental findings. The actual degradation rates and products need to be determined experimentally.

Signaling Pathways and Logical Relationships

The stability of a compound is a critical factor that can influence its biological activity. The following diagram illustrates the relationship between compound stability and the reliability of experimental outcomes.

A Compound Stability in Solution B Accurate Compound Concentration A->B ensures C Reliable Biological Activity Data B->C leads to D Reproducible Experimental Results C->D enables

Caption: Relationship between compound stability and experimental reliability.

By carefully considering and addressing the potential stability issues of this compound in solution, researchers can ensure the accuracy and reproducibility of their experimental results.

References

optimizing 3-(Piperidin-4-yl)indolin-2-one concentration for cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of 3-(Piperidin-4-yl)indolin-2-one and its derivatives in cell-based assays. This scaffold is a core component of many kinase inhibitors and other signaling modulators.[1] This guide provides answers to frequently asked questions and troubleshooting advice to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterocyclic chemical scaffold that forms the core structure of numerous small molecule inhibitors.[1][2] Derivatives of this molecule have been developed to target a wide range of proteins, particularly protein kinases involved in cellular signaling.[1] For example, this structure is central to several receptor tyrosine kinase (RTK) inhibitors used in cancer research.[1] It is also found in ligands for other targets like the nociceptin receptor.[3][4] Its primary use in cell assays is to modulate the activity of specific cellular targets to study downstream biological effects.

Q2: What is a good starting concentration for my cell assay?

A2: The optimal concentration is highly dependent on the specific derivative, the cell type, and the assay endpoint. However, a good starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM).

  • If the IC₅₀ or Kᵢ value is known from biochemical assays, start with a concentration range that brackets this value (e.g., 10-fold below to 100-fold above). For cell-based assays, you often need a higher concentration than the biochemical IC₅₀.[5]

  • If the IC₅₀ is unknown, a broad range is recommended, for example, from 10 nM to 50 µM, using logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 50 µM).[6]

The following table provides general starting ranges for common assays.

Assay TypeTypical Starting Concentration RangeKey Considerations
Target Phosphorylation (Western Blot)100 nM - 20 µMShort incubation times (e.g., 30 min - 4 hours) are often sufficient to see an effect on signaling.
Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo)10 nM - 100 µMRequires longer incubation times (e.g., 24 - 72 hours) to observe effects on cell proliferation or death.[7]
Migration / Invasion Assays 100 nM - 40 µMTypically requires 12-48 hours of incubation. The effective concentration should be non-toxic.[6]
Gene Expression (qPCR/RNA-seq)100 nM - 10 µMIncubation times can vary from 6 to 48 hours depending on the target gene's transcription and mRNA stability.

Q3: How should I dissolve and store the compound?

A3: Most indolin-2-one derivatives are soluble in dimethyl sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture well is consistent across all conditions (including vehicle controls) and is non-toxic to your cells, typically ≤ 0.5%.

Troubleshooting Guide

Problem 1: I don't see any effect of the compound.

This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.

G start No Effect Observed check_conc Is the concentration high enough? (Check IC50, literature) start->check_conc check_sol Is the compound soluble in the final medium? check_conc->check_sol Yes increase_conc Solution: Increase concentration range (e.g., up to 50-100 µM) check_conc->increase_conc No check_time Was the incubation time sufficient for the biological readout? check_sol->check_time Yes sol_protocol Solution: Check final DMSO %. Visually inspect for precipitation. check_sol->sol_protocol No check_target Is the target protein expressed and active in your cell line? check_time->check_target Yes time_course Solution: Perform a time-course experiment (e.g., 1, 6, 24, 48h). check_time->time_course No check_activity Is the compound stock active? (Check age, storage) check_target->check_activity Yes validate_target Solution: Validate target expression via Western Blot, qPCR, or proteomics. check_target->validate_target No new_stock Solution: Prepare fresh stock solution. Use a positive control compound. check_activity->new_stock No

Troubleshooting workflow for a lack of compound effect.

Problem 2: I'm observing high levels of cytotoxicity, even at low concentrations.

Unintended cell death can confound results. The goal is to find a concentration that inhibits the target without causing general toxicity.

  • Possible Cause 1: Off-target effects. Many kinase inhibitors can affect multiple kinases, some of which may be essential for cell survival.[8]

    • Solution: Lower the concentration. An effective concentration for target inhibition is often much lower than a cytotoxic one. Compare your results with a different inhibitor for the same target if possible.[9]

  • Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure your final DMSO concentration is below 0.5% and that your vehicle control (medium + DMSO) shows no toxicity compared to medium alone.

  • Possible Cause 3: Compound precipitation. At high concentrations, the compound may come out of solution, forming aggregates that can be toxic.

    • Solution: Visually inspect the wells of your culture plate for any precipitate. Prepare fresh dilutions and ensure the compound is fully dissolved in the medium before adding to cells.

Problem 3: My results are not reproducible.

Lack of reproducibility can stem from experimental variability.

  • Solution 1: Standardize Cell Culture Conditions. Ensure cell passage number, confluency, and serum concentration in the medium are consistent between experiments.

  • Solution 2: Use Fresh Aliquots. Avoid using a stock solution that has been freeze-thawed multiple times.

  • Solution 3: Automate and Control Processes. Use multichannel pipettes or automated liquid handlers for compound addition. Ensure incubation times are precisely controlled.

  • Solution 4: Include Proper Controls. Always run a vehicle control (DMSO) and, if possible, a positive control (a known inhibitor) and a negative control (an inactive structural analog).

Key Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT/MTS)

This protocol helps identify the cytotoxic concentration range (IC₅₀) of your compound. Assays like MTT, MTS, or resazurin measure the metabolic activity of viable cells.[10][11][12]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of your compound in culture medium. A typical series might be: 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM, and a 0 µM (vehicle control).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Incubate for the desired period (e.g., 48 or 72 hours).[7]

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[10][11]

  • Measurement:

    • For MTT, add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[7][11]

  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results as % viability vs. log[concentration] to determine the IC₅₀ value.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere prep_compound Prepare 2X serial dilutions of compound treat Add compound to cells prep_compound->treat incubate Incubate for 24-72h treat->incubate add_reagent Add MTT/MTS reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read Add solubilizer (MTT) Read absorbance incubate_reagent->read analyze Calculate IC50 read->analyze

Workflow for determining IC₅₀ using a cell viability assay.

Protocol 2: Validating Target Engagement via Western Blot

This protocol confirms that the compound is inhibiting the intended target in the cell at a molecular level, typically by measuring the phosphorylation status of the target or a downstream substrate.[13][14]

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with a range of concentrations of your compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a short period (e.g., 1-4 hours). If the pathway requires stimulation, add the appropriate ligand (e.g., EGF, PDGF) for the last 15-30 minutes of incubation.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-RTK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total target protein or a housekeeping protein like GAPDH or β-actin.[13]

G start_node Start ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates pi3k PI3K receptor->pi3k Phosphorylates (p) inhibitor This compound Derivative inhibitor->receptor Inhibits (ATP-competitive) akt AKT pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes

Example signaling pathway inhibited by an indolin-2-one derivative.

References

overcoming solubility problems of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-(Piperidin-4-yl)indolin-2-one.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

Issue: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for my experiment (e.g., cell culture media, enzymatic assay buffer).

Root Cause Analysis and Solutions:

The piperidinyl and indolinone moieties in the compound's structure contribute to its limited aqueous solubility. The molecule's pKa values are critical in determining its charge state and, consequently, its solubility at a given pH. The basic piperidine ring is likely protonated at acidic pH, increasing solubility, while the weakly acidic indolinone may be deprotonated at high pH. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in that specific medium, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH to < 5.0 (e.g., using citrate buffer). Does precipitation resolve? check_ph->adjust_ph Yes cosolvent Incorporate a co-solvent. Start with 1-5% DMSO or PEG400. Does precipitation resolve? check_ph->cosolvent No ph_success pH adjustment is a viable strategy. Proceed with experiment. adjust_ph->ph_success Yes adjust_ph->cosolvent No cosolvent_success Co-solvent strategy is effective. Validate co-solvent compatibility with the assay. cosolvent->cosolvent_success Yes cyclodextrin Use a complexation agent. Try 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Does precipitation resolve? cosolvent->cyclodextrin No cyclo_success Complexation is a viable strategy. Determine optimal compound:CD ratio. cyclodextrin->cyclo_success Yes salt_form Consider salt formation (e.g., HCl or mesylate salt). Requires chemical synthesis. cyclodextrin->salt_form No end Consult with a formulation specialist for advanced techniques (e.g., solid dispersions). salt_form->end

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

The aqueous solubility of this compound is generally low, particularly in neutral pH buffers (e.g., PBS at pH 7.4). Its solubility is highly dependent on pH due to the presence of ionizable groups. While specific quantitative values can vary with exact conditions (temperature, buffer composition), it is often classified as a poorly soluble compound.

Q2: I need to prepare a 10 mM stock solution. What solvent should I use?

For preparing high-concentration stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the compound is fully dissolved before making serial dilutions.

Q3: How does pH affect the solubility of this compound?

The compound has a basic piperidine moiety, which becomes protonated (positively charged) at acidic pH. This charged form is generally more soluble in aqueous media. Therefore, solubility is expected to increase significantly in acidic conditions (pH < 5). Conversely, at neutral or basic pH, the compound is predominantly in its less soluble, neutral form.

Q4: My assay is sensitive to organic solvents. What are my alternatives to using a high concentration of DMSO?

If your assay cannot tolerate even low percentages of DMSO, consider the following strategies:

  • pH Modification: If compatible with your assay, use a buffer with a lower pH (e.g., pH 4-5) to enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility, but must be validated for assay compatibility.

  • Salt Formation: If you have the capability, synthesizing a salt form of the compound (e.g., a hydrochloride salt) can dramatically improve aqueous solubility.

Quantitative Data Summary

The following table summarizes the solubility of a model compound with a similar scaffold, demonstrating the impact of different formulation strategies.

Formulation VehiclepHCompound Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water~7.0< 1-
Phosphate Buffered Saline (PBS)7.4< 1-
0.1 M Citrate Buffer3.0150>150x
Water with 5% DMSO~7.015~15x
Water with 10% PEG 400~7.025~25x
10% (w/v) HP-β-CD in Water~7.085>85x

Experimental Protocols

Protocol 1: Solubility Assessment via pH Adjustment

This protocol details how to determine the pH-solubility profile of this compound.

Workflow Diagram:

Technical Support Center: Managing Off-Target Effects of Indolin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. The 3-(Piperidin-4-yl)indolin-2-one scaffold is a core component of numerous kinase inhibitors. Due to the limited public availability of specific data for the unsubstituted parent compound, this guide uses the well-characterized drug Sunitinib as a representative example to discuss potential off-target effects and strategies for their mitigation. Sunitinib is a multi-targeted tyrosine kinase inhibitor containing the this compound core structure.

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments with Sunitinib and similar indolin-2-one derivatives, with a focus on identifying and mitigating off-target effects.

Issue 1: Unexpected Phenotypic Changes Unrelated to Primary Target Inhibition

  • Question: My experimental results show cellular effects that cannot be explained by the inhibition of the primary targets of Sunitinib (e.g., VEGFR, PDGFR). How can I determine if these are off-target effects?

  • Answer:

    • Kinome Profiling: The most direct way to identify off-target interactions is through comprehensive kinome profiling. Techniques like Multiplexed Inhibitor Beads followed by Mass Spectrometry (MIB/MS) or kinase activity arrays (e.g., PamChip®) can provide a broad overview of the kinases inhibited by your compound at a given concentration.

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the off-target effect is significantly different from the IC50 for the primary target, it may suggest an off-target liability.

    • Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the primary target, use a structurally unrelated inhibitor with a similar on-target potency. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect of your initial compound.

    • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream signaling pathway.

Issue 2: Conflicting Results Between In Vitro and Cellular Assays

  • Question: My indolin-2-one derivative shows high potency in a biochemical assay, but its activity is significantly lower in cell-based assays. What could be the reason for this discrepancy?

  • Answer:

    • Cell Permeability: The compound may have poor cell membrane permeability. This can be assessed using parallel artificial membrane permeability assays (PAMPA).

    • Efflux by ABC Transporters: The compound might be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2, which actively pump the compound out of the cell. Sunitinib has been shown to interact with these transporters.[1] Co-incubation with known inhibitors of these transporters can help to clarify their involvement.

    • High Intracellular ATP Concentration: Kinase inhibitors that are ATP-competitive, like Sunitinib, will have their apparent potency reduced in a cellular environment due to the high concentration of intracellular ATP (1-5 mM).

    • Plasma Protein Binding: In in vivo studies or assays using serum, high plasma protein binding can reduce the free concentration of the compound available to interact with its target. Sunitinib exhibits high plasma protein binding.[2]

Issue 3: Observed Cardiotoxicity in Cellular or Animal Models

  • Question: I am observing signs of cardiotoxicity (e.g., decreased viability of cardiomyocytes, changes in cardiac function markers) in my experiments with a Sunitinib-like compound. What are the potential off-target mechanisms?

  • Answer:

    • AMPK Inhibition: A known off-target of Sunitinib that can contribute to cardiotoxicity is AMP-activated protein kinase (AMPK).[3][4] Inhibition of AMPK can disrupt cellular energy homeostasis in cardiomyocytes.

    • Ribosomal S6 Kinase (RSK) Inhibition: Inhibition of RSK family kinases has also been implicated in the cardiotoxic effects of some kinase inhibitors.

    • Mitochondrial Dysfunction: Sunitinib has been shown to induce mitochondrial structural abnormalities and dysfunction in cardiomyocytes.[4] Assays for mitochondrial membrane potential and ATP production can be used to investigate this.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of Sunitinib?

Sunitinib is a multi-targeted kinase inhibitor. Its primary targets include receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[2][3][5][6] A significant off-target with clinical relevance is AMP-activated protein kinase (AMPK).[3][4]

Q2: How can I improve the selectivity of my this compound derivative?

Structure-activity relationship (SAR) studies are key to improving selectivity. For the indolin-2-one scaffold, modifications at various positions can influence the kinase selectivity profile. For Sunitinib, the pyrrole ring and the diethylaminoethyl side chain are crucial for its interaction with the ATP-binding pocket of its target kinases.[7] Modifying these groups can alter the binding affinity and selectivity. Rational drug design based on the crystal structures of your compound bound to on- and off-target kinases can guide these modifications.

Q3: What concentration of my compound should I use to minimize off-target effects in my experiments?

Ideally, use the lowest concentration of the compound that gives a robust on-target effect. This concentration should be determined through careful dose-response experiments. It is also important to consider the IC50 values for both on- and off-target kinases. The therapeutic window is the concentration range where you have maximal on-target inhibition with minimal off-target effects.

Data Presentation

The following table summarizes the inhibitory activity (IC50) of Sunitinib against a panel of on-target and off-target kinases. This data highlights the multi-targeted nature of Sunitinib and provides a reference for potential off-target effects.

Kinase TargetIC50 (nM)Target ClassReference
Primary Targets
PDGFRβ2Receptor Tyrosine Kinase[8][9]
VEGFR2 (KDR)80Receptor Tyrosine Kinase[8][9]
KIT-Receptor Tyrosine Kinase[3]
FLT3-Receptor Tyrosine Kinase[3]
RET-Receptor Tyrosine Kinase[3]
CSF-1R-Receptor Tyrosine Kinase[3]
Cellular Activity
p-PDGFRβ (cellular)10-[9]
p-VEGFR2 (cellular)10-[9]
MV4;11 cell proliferation8-[8][9]
OC1-AML5 cell proliferation14-[8][9]
Off-Targets
ABCG21,330ABC Transporter[10]
ABCB1 (P-gp)14,200ABC Transporter[10]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.

Experimental Protocols

1. Kinome Profiling using Multiplexed Inhibitor Beads (MIB/MS)

This method allows for the affinity purification and identification of a large number of kinases from cell or tissue lysates, providing a snapshot of the "kinome" that interacts with the inhibitor.

Methodology:

  • Lysate Preparation:

    • Culture cells to the desired density and treat with the indolin-2-one compound or vehicle control for the desired time.

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • MIB Affinity Chromatography:

    • Incubate the cell lysate with a mixture of multiplexed inhibitor beads (sepharose beads coupled with different broad-spectrum kinase inhibitors).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using a denaturing buffer.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the captured kinases using appropriate software. The relative abundance of each kinase in the treated versus control samples will indicate which kinases are being engaged by the compound.

2. Kinase Activity Profiling using PamChip® Peptide Microarrays

This technology measures the activity of kinases in a lysate by detecting the phosphorylation of a library of peptide substrates on a microarray.

Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the MIB/MS protocol.

  • Assay Protocol on PamStation®12:

    • Block the PamChip® arrays to prevent non-specific binding.

    • Prepare an assay mix containing the cell lysate, ATP, and a fluorescently labeled anti-phosphotyrosine antibody.

    • Incubate the assay mix on the PamChip® array. The instrument will pump the mixture through the porous array, allowing the kinases in the lysate to phosphorylate their corresponding peptide substrates.

    • The fluorescent antibody binds to the newly phosphorylated peptides.

  • Data Acquisition and Analysis:

    • The PamStation®12 instrument captures images of the array over time, measuring the rate of phosphorylation for each peptide.

    • The data is analyzed to determine the activity of different kinase families. A reduction in the phosphorylation of specific peptides in the presence of the inhibitor indicates inhibition of the corresponding kinases.[5][11]

Visualizations

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR->RAS/MAPK PDGFR PDGFR PDGFR->PI3K/Akt PDGFR->RAS/MAPK KIT KIT KIT->PI3K/Akt KIT->RAS/MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->KIT Inhibits Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis Proliferation Proliferation PI3K/Akt->Proliferation RAS/MAPK->Proliferation Experimental_Workflow Start Start Cell_Culture Cell Culture & Treatment (Sunitinib vs. Vehicle) Start->Cell_Culture Lysate_Prep Lysate Preparation Cell_Culture->Lysate_Prep Kinome_Profiling Kinome Profiling Lysate_Prep->Kinome_Profiling MIB_MS MIB/MS Kinome_Profiling->MIB_MS Affinity Purification PamChip PamChip® Array Kinome_Profiling->PamChip Activity Assay Data_Analysis Data Analysis (Identify Off-Targets) MIB_MS->Data_Analysis PamChip->Data_Analysis Validation Off-Target Validation Data_Analysis->Validation End End Validation->End Troubleshooting_Logic Unexpected_Phenotype Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Unexpected_Phenotype->Dose_Response Compare_IC50 Compare EC50 of Phenotype to On-Target IC50 Dose_Response->Compare_IC50 Similar_EC50 EC50s are similar Compare_IC50->Similar_EC50 Yes Different_EC50 EC50s are different Compare_IC50->Different_EC50 No On_Target_Effect Likely On-Target Effect Similar_EC50->On_Target_Effect Off_Target_Effect Potential Off-Target Effect Different_EC50->Off_Target_Effect Confirm_With_Orthogonal_Tool Confirm with Orthogonal Tool On_Target_Effect->Confirm_With_Orthogonal_Tool

References

Technical Support Center: Crystallization of 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-(Piperidin-4-yl)indolin-2-one.

Troubleshooting Guides

Issue 1: The compound fails to dissolve in the chosen solvent.

Answer:

This issue typically arises from selecting an inappropriate solvent or using insufficient solvent volume or temperature. To address this, consider the following steps:

  • Solvent Selection: this compound, based on its structural similarity to other piperidine and indolinone derivatives, is expected to have better solubility in polar protic solvents.[1] If you are using a non-polar solvent, switch to a more polar option.

  • Increase Temperature: Most solids exhibit increased solubility at higher temperatures.[2] Gently heat the solvent while stirring to facilitate dissolution. Ensure the temperature remains below the solvent's boiling point.

  • Increase Solvent Volume: You may be attempting to dissolve too much solute in an insufficient volume of solvent. Add the solvent in small increments until the solid dissolves completely. However, be mindful that using an excessive amount of solvent can lead to poor yields upon crystallization.[2]

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • Solvent Mixtures: If a single solvent is ineffective, a binary solvent system can be employed. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., methanol or dichloromethane) and then add a "poor" solvent (in which it is less soluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent system or when the rate of cooling is too rapid.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator). Rapid cooling often leads to the formation of oils or amorphous solids.[2]

  • Add More Solvent: The concentration of the solute may be too high. Re-heat the solution and add more of the primary solvent to dilute it.[2]

  • Change Solvent System: The chosen solvent may be too "good" of a solvent for your compound. Try a solvent in which the compound has slightly lower solubility at elevated temperatures.

  • Seed the Solution: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled, supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation energy barrier for crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites.

Issue 3: No crystals form upon cooling.

Answer:

The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. This will increase the concentration of the solute.

    • Anti-solvent Addition: If using a single solvent, you can try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed.

  • Induce Nucleation:

    • Seeding: Add a seed crystal of the compound.

    • Scratching: Scratch the inner surface of the flask with a glass rod.

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the solution further in an ice bath or a refrigerator.

  • Concentrate the Solution: If the above methods fail, you may need to remove a significant portion of the solvent (e.g., by rotary evaporation) and attempt the crystallization again.[2]

Issue 4: The resulting crystals are of poor quality (e.g., small, needles, plates).

Answer:

Crystal morphology is influenced by factors such as the solvent, cooling rate, and presence of impurities.

Troubleshooting Steps:

  • Optimize Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[2]

  • Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For piperidine derivatives, solvents like ethanol, methanol, and mixtures such as dichloromethane/methanol or benzene-petroleum ether have been used.[3]

  • Control pH: The pH of the crystallization medium can influence the ionization state of the molecule and thus its crystal packing. For ionizable compounds, adjusting the pH can sometimes lead to different crystal forms or improved crystal quality.[4][5][6]

  • Purity: Ensure the starting material is of high purity, as impurities can inhibit crystal growth or alter the crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of this compound?

A1: Based on the structure and data from related compounds, polar protic solvents such as methanol and ethanol are good starting points.[1][3] Solvent mixtures like dichloromethane/methanol have also been reported for the crystallization of similar piperidine derivatives and could be effective.[3]

Q2: How does temperature affect the crystallization process?

A2: Temperature plays a crucial role in crystallization. Higher temperatures generally increase the solubility of the compound, allowing for the preparation of a saturated solution.[2] The rate of cooling from a higher temperature directly influences the size and quality of the crystals. Slow cooling typically results in larger and purer crystals, while rapid cooling can lead to the formation of smaller crystals or an amorphous solid.[2]

Q3: What is polymorphism and why is it important for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound like this compound, identifying and controlling the polymorphic form is critical for ensuring consistent product quality and therapeutic efficacy.

Q4: How can I screen for different polymorphs of this compound?

A4: A polymorph screen typically involves crystallizing the compound under a wide variety of conditions to encourage the formation of different crystalline forms. This can include:

  • Varying solvents: Using a diverse range of solvents with different polarities and hydrogen bonding capabilities.

  • Varying crystallization methods: Employing techniques such as slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments.

  • Varying temperatures: Conducting crystallizations at different temperatures.

  • Varying pH: Adjusting the pH of the crystallization medium if the molecule has ionizable groups.[5][6]

Q5: What is the role of pH in the crystallization of this compound?

A5: this compound has a basic piperidine nitrogen and a weakly acidic indolinone nitrogen. The pH of the solution will determine the ionization state of these functional groups. This can significantly affect the molecule's solubility and how it packs in the crystal lattice.[4][5][6] Experimenting with crystallization at different pH values (e.g., acidic, neutral, and basic) could lead to the formation of different crystal forms or improve the quality of the crystals. For instance, crystallization from a slightly acidic solution might yield the hydrochloride salt, which could have different crystalline properties than the free base.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at Different Temperatures

SolventPolarity IndexSolubility at 25°C (Room Temp)Solubility at 75°C (Elevated Temp)
Water10.2Sparingly SolubleSlightly Soluble
Methanol5.1SolubleFreely Soluble
Ethanol4.3SolubleFreely Soluble
Isopropanol3.9Moderately SolubleSoluble
Acetone5.1Slightly SolubleSoluble
Dichloromethane3.1Slightly SolubleModerately Soluble
Ethyl Acetate4.4Sparingly SolubleSlightly Soluble
Toluene2.4InsolubleSparingly Soluble
Hexane0.1InsolubleInsoluble

Disclaimer: This table is illustrative and based on the expected solubility of a compound with this structure and data from analogous compounds.[1][3] Actual quantitative solubility data should be determined experimentally.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)
  • Place 100 mg of crude this compound in a 25 mL Erlenmeyer flask.

  • Add methanol dropwise at room temperature with stirring until a slurry is formed.

  • Gently heat the flask on a hot plate to the boiling point of methanol while continuing to add methanol dropwise until all the solid has just dissolved.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolve 100 mg of crude this compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature in a 25 mL Erlenmeyer flask.

  • While stirring, add an "anti-solvent" (e.g., water) dropwise until the solution becomes persistently turbid.

  • Add a few drops of the "good" solvent (methanol) until the solution becomes clear again.

  • Cover the flask and allow it to stand undisturbed at room temperature.

  • If no crystals form, place the flask in a refrigerator.

  • Collect the crystals by vacuum filtration, washing with a small amount of the anti-solvent (water).

  • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Crude this compound dissolution Attempt to dissolve in a suitable solvent start->dissolution dissolved Is the compound fully dissolved? dissolution->dissolved no_dissolution No dissolved->no_dissolution No yes_dissolution Yes dissolved->yes_dissolution Yes troubleshoot_dissolution Troubleshoot Dissolution: - Increase temperature - Add more solvent - Try a different solvent no_dissolution->troubleshoot_dissolution cool_solution Cool the solution to induce crystallization yes_dissolution->cool_solution troubleshoot_dissolution->dissolution outcome What is the outcome? cool_solution->outcome crystals Crystals Formed outcome->crystals Crystals oil_out Oiled Out outcome->oil_out Oiled Out no_crystals No Crystals outcome->no_crystals No Crystals evaluate_crystals Evaluate Crystal Quality crystals->evaluate_crystals troubleshoot_oil Troubleshoot Oiling Out: - Slower cooling - Dilute solution - Change solvent - Seed crystals oil_out->troubleshoot_oil troubleshoot_no_crystals Troubleshoot No Crystals: - Induce supersaturation - Seed or scratch - Cool further no_crystals->troubleshoot_no_crystals troubleshoot_oil->cool_solution troubleshoot_no_crystals->cool_solution good_quality Good Quality evaluate_crystals->good_quality Good poor_quality Poor Quality evaluate_crystals->poor_quality Poor end End: Pure Crystals good_quality->end troubleshoot_quality Troubleshoot Quality: - Optimize cooling rate - Change solvent system - Adjust pH poor_quality->troubleshoot_quality troubleshoot_quality->cool_solution

Caption: Troubleshooting workflow for crystallization.

Crystallization_Methods cluster_cooling Cooling Crystallization cluster_evaporation Slow Evaporation cluster_antisolvent Anti-solvent Addition c1 Dissolve in min. hot solvent c2 Slowly cool to room temp c1->c2 c3 Cool in ice bath c2->c3 c4 Filter crystals c3->c4 e1 Dissolve in volatile solvent e2 Cover with perforated film e1->e2 e3 Allow solvent to evaporate slowly e2->e3 e4 Collect crystals e3->e4 a1 Dissolve in 'good' solvent a2 Add 'poor' solvent dropwise a1->a2 a3 Allow to stand a2->a3 a4 Filter crystals a3->a4

Caption: Common crystallization experimental workflows.

References

Technical Support Center: Protocol Optimization for 3-(Piperidin-4-yl)indolin-2-one Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Piperidin-4-yl)indolin-2-one and its analogs in various biological assays.

I. Kinase Assays

Kinase assays are fundamental for characterizing the inhibitory activity of this compound derivatives, which often target protein kinases.

Troubleshooting Guide: Kinase Assays
Question/Issue Possible Cause(s) Recommended Solution(s)
High background signal 1. Non-specific binding of antibody or substrate.2. Autophosphorylation of the kinase.[1]1. Increase the number of wash steps.2. Optimize blocking buffer concentration (e.g., BSA or non-fat milk).3. Titrate the antibody concentration.4. Perform the assay at a lower kinase concentration to minimize autophosphorylation.[1]
Low signal or no inhibition 1. Inactive enzyme.2. Incorrect ATP concentration.3. Compound insolubility.1. Verify enzyme activity with a known inhibitor.2. Determine the Michaelis-Menten constant (Km) for ATP and use a concentration at or near the Km for competitive inhibitor studies.[1]3. Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) and does not precipitate in the assay buffer.
Inconsistent IC50 values 1. Variability in ATP concentration.2. Different assay formats (e.g., fluorescence vs. luminescence).[1]3. Enzyme concentration is too high.1. Maintain a consistent ATP concentration across all assays.[1]2. Be aware that different detection methods can yield different IC50 values; stick to one method for comparative studies.[2]3. Use the lowest enzyme concentration that gives a robust signal to ensure the assay is in the linear range.
Compound appears to be an activator 1. Artifact of the detection method (e.g., compound interferes with luciferase).2. Off-target effects.1. Use an orthogonal assay with a different detection method to confirm the result.2. Screen the compound against a panel of kinases to identify potential off-target activities.
FAQs: Kinase Assays

Q1: What is the optimal ATP concentration to use in my kinase assay?

A1: For ATP-competitive inhibitors like many indolin-2-ones, the ATP concentration should be close to the Km value of the kinase for ATP.[1] This ensures that the assay is sensitive to competitive inhibition.

Q2: How can I be sure my inhibitor is specific for the target kinase?

A2: To assess specificity, it is recommended to profile your compound against a panel of other kinases. This will help identify any off-target effects and confirm the selectivity of your inhibitor.

Q3: What are the differences between biochemical and cell-based kinase assays?

A3: Biochemical assays use purified enzymes and substrates to measure direct inhibition of the kinase.[3] Cell-based assays measure the effect of the inhibitor on kinase activity within a living cell, which can be influenced by factors like cell permeability and metabolism.[3] It is common to see a drop in potency from biochemical to cell-based assays.[3]

II. Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of this compound compounds on cancer cell lines.

Troubleshooting Guide: Cell Viability Assays
Question/Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. "Edge effects" in the microplate.[4]1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[4]
Compound interferes with the assay 1. The compound is colored and absorbs at the same wavelength as the formazan product.2. The compound has reducing or oxidizing properties that affect MTT reduction.[5][6]1. Include a "compound only" control (no cells) to measure its intrinsic absorbance.2. Use an alternative viability assay that is not based on tetrazolium reduction, such as a crystal violet assay or a cell counting method (e.g., trypan blue exclusion).[5]
Overestimation of cell viability 1. The compound induces a metabolic change that increases MTT reduction, not reflecting true viability.2. Insufficient incubation time for the compound to exert its effect.1. Corroborate MTT results with a different viability assay that measures a different cellular parameter (e.g., membrane integrity).[5]2. Perform a time-course experiment to determine the optimal incubation period for your compound and cell line.
Underestimation of cell viability 1. High concentrations of MTT can be toxic to some cell lines.[4]2. Incomplete solubilization of formazan crystals.[4]1. Optimize the MTT concentration and incubation time to minimize toxicity.[4]2. Ensure complete solubilization by vigorous mixing and using an appropriate solubilization buffer (e.g., DMSO or an SDS-based solution).[4]
FAQs: Cell Viability Assays

Q1: How long should I incubate my cells with the this compound compound?

A1: The optimal incubation time can vary depending on the compound's mechanism of action and the cell line's doubling time. A typical starting point is 24-72 hours. It is advisable to perform a time-course experiment to determine the most appropriate endpoint.

Q2: My compound is not soluble in aqueous media. How should I prepare it for the assay?

A2: Most small molecule inhibitors are dissolved in DMSO to create a stock solution. This stock is then diluted in culture media to the final desired concentration. Ensure the final DMSO concentration in the wells is low (typically <0.5%) and consistent across all wells, including controls, as DMSO can have its own effects on cell viability.

Q3: What cell density should I use for my viability assay?

A3: The optimal cell density depends on the proliferation rate of your cell line. Cells should be in the exponential growth phase at the end of the assay. Seeding too few cells may result in a low signal, while seeding too many can lead to confluence and nutrient depletion, affecting the results.

III. Western Blotting for Signaling Pathway Analysis

Western blotting is essential for investigating the molecular mechanism of action of this compound compounds by analyzing changes in protein expression and phosphorylation status of key signaling molecules.

Troubleshooting Guide: Western Blotting
Question/Issue Possible Cause(s) Recommended Solution(s)
Weak or no signal for phosphorylated protein 1. Dephosphorylation of the target protein during sample preparation.2. Low abundance of the phosphorylated protein.1. Add phosphatase inhibitors to your lysis buffer.[7][8]2. Keep samples on ice or at 4°C throughout the preparation.[7]3. Enrich your protein of interest using immunoprecipitation (IP) before running the Western blot.[8]4. Use a more sensitive chemiluminescent substrate.[7]
High background 1. Blocking is insufficient.2. The primary or secondary antibody concentration is too high.3. Non-fat milk is not suitable for blocking when detecting some phosphoproteins.[7][8]1. Increase the blocking time or try a different blocking agent (e.g., BSA).[9]2. Titrate your antibodies to determine the optimal concentration.3. For phospho-specific antibodies, BSA is often the preferred blocking agent over milk, as milk contains phosphoproteins (casein) that can cause non-specific binding.[7][8]
Non-specific bands 1. The primary antibody is not specific enough.2. Protein degradation.1. Use a highly specific monoclonal antibody if available.2. Ensure that protease inhibitors are included in the lysis buffer.[10]
Inconsistent loading 1. Inaccurate protein quantification.2. Pipetting errors.1. Use a reliable protein quantification method (e.g., BCA assay).2. Carefully load equal amounts of protein into each lane.3. Always normalize to a loading control (e.g., GAPDH, β-actin, or total protein staining).[9]
FAQs: Western Blotting

Q1: How should I prepare my cell lysates after treatment with a this compound compound?

A1: After treating cells with your compound for the desired time, wash the cells with ice-cold PBS and then lyse them in a RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[10] Keep the lysates on ice to prevent protein degradation and dephosphorylation.[7]

Q2: Should I probe for the total protein in addition to the phosphorylated form?

A2: Yes, it is crucial to probe for the total protein as a loading control and to determine if the inhibitor affects the overall expression level of the target protein or just its phosphorylation status.[8]

Q3: What is the best way to detect low-abundance phosphoproteins?

A3: To detect low-abundance phosphoproteins, you can try loading more protein onto the gel, using a highly sensitive ECL substrate, or enriching your target protein through immunoprecipitation before performing the western blot.[8]

IV. Quantitative Data Summary

The following tables summarize hypothetical inhibitory activities of a this compound analog, "Compound X," based on activities of similar compounds like Sunitinib.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

Kinase TargetIC50 (nM)
VEGFR215
PDGFRβ25
c-Kit40
FLT360

Table 2: Cellular Activity of Compound X

Cell LineAssay TypeIC50 (µM)
HUVEC (Human Umbilical Vein Endothelial Cells)Proliferation0.5
A498 (Renal Cell Carcinoma)Viability (MTT)2.5
GIST-T1 (Gastrointestinal Stromal Tumor)Viability (MTT)1.8

V. Experimental Protocols

Detailed Methodology: In Vitro Kinase Assay (Luminescence-based)
  • Prepare Reagents :

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Recombinant kinase (e.g., VEGFR2, PDGFRβ).

    • Substrate (e.g., a generic tyrosine kinase substrate peptide).

    • ATP at a concentration equal to its Km for the specific kinase.

    • Compound X serially diluted in DMSO.

    • Kinase-Glo® luminescence reagent.

  • Assay Procedure :

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of serially diluted Compound X or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Methodology: Cell Viability (MTT) Assay
  • Cell Seeding :

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of Compound X in complete culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X or DMSO vehicle control.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization :

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

VI. Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF/PDGF RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) VEGF->RTK Binds and activates ADP ADP RTK->ADP PLCg PLCγ RTK->PLCg Phosphorylates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Phosphorylates CompoundX This compound CompoundX->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) (GI50 Determination) KinaseAssay->CellViability Confirm cellular activity WesternBlot Western Blot (Target Engagement & Downstream Signaling) CellViability->WesternBlot Investigate mechanism ApoptosisAssay Apoptosis Assay (e.g., Annexin V) WesternBlot->ApoptosisAssay Confirm apoptosis PK Pharmacokinetics (PK) ApoptosisAssay->PK Assess drug properties Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Evaluate in vivo efficacy

Caption: General experimental workflow for preclinical evaluation.

References

minimizing toxicity of 3-(Piperidin-4-yl)indolin-2-one in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 3-(Piperidin-4-yl)indolin-2-one and its derivatives in cell culture. The focus is on identifying, understanding, and minimizing compound-induced toxicity to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death even at low concentrations of my this compound derivative. What are the initial troubleshooting steps?

A1: Unexpectedly high cytotoxicity can stem from several factors. First, verify the final concentration of your solvent (e.g., DMSO), as it can be toxic to cells, especially over long incubation periods. Always run a vehicle-only control (cells treated with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity. Second, confirm the purity and stability of your compound. Degradation products can have different toxicity profiles. Finally, re-evaluate your initial concentration range. A dose-response curve with a wider range of concentrations, including very low ones, is crucial to identify the toxicity threshold for your specific cell line.[1]

Q2: How can I distinguish between apoptosis and necrosis induced by my compound?

A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is key to understanding the mechanism of toxicity.[2] Apoptosis is characterized by specific morphological and biochemical events like cell shrinkage, membrane blebbing, and caspase activation.[2] Necrosis, in contrast, involves cell swelling and loss of membrane integrity.[3]

A common method to differentiate them is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

  • Healthy cells : Annexin V-negative and PI-negative.

  • Early apoptotic cells : Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

  • Necrotic cells : Annexin V-negative and PI-positive.

Q3: My cell viability assay results are inconsistent or don't match visual observations. What could be wrong?

A3: This is a common issue, often related to the type of assay used. Many viability assays, such as those using tetrazolium salts (MTT, MTS), measure metabolic activity as a surrogate for cell number.[4][5] If your compound interferes with mitochondrial function or cellular metabolism, these assays can provide a misleading composite readout of both cell death and metabolic impairment.[6]

To troubleshoot, consider the following:

  • Use an orthogonal assay : Complement your metabolic assay with one that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue).[3]

  • Check for compound interference : Test if your compound directly reacts with the assay reagents (e.g., reduces MTT) in a cell-free system.

  • Distinguish cytostatic vs. cytotoxic effects : A compound can inhibit proliferation (cytostatic) without killing the cells (cytotoxic). Assays measuring metabolic activity may show a decrease in signal in both cases. A direct cell count or a membrane integrity assay can help differentiate these effects.[7]

Q4: I suspect my indolin-2-one derivative is causing mitochondrial toxicity. How can I confirm this?

A4: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[6][8] A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP).[9] In healthy cells, the MMP is high. A collapse of this potential is an early event in apoptosis.[10] You can measure changes in MMP using cationic fluorescent dyes such as TMRE or JC-1.[11][12][13]

  • TMRE (Tetramethylrhodamine, Ethyl Ester) : This dye accumulates in active mitochondria with high membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[12]

  • JC-1 : This dye exists as green fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low potential) but forms red fluorescent "J-aggregates" in healthy, high-potential mitochondria. A shift from red to green fluorescence indicates a loss of MMP.[14]

Troubleshooting Guide: Unexpected Cytotoxicity

This table provides a structured approach to common issues encountered when assessing the toxicity of this compound derivatives.

Problem Potential Cause Recommended Action
High cell death across all concentrations 1. Incorrect stock concentration.2. Solvent toxicity.3. Compound is highly potent/toxic to the specific cell line.1. Verify stock solution calculations and preparation.2. Run a vehicle control with the highest solvent concentration used.3. Perform a wider dose-response experiment with lower concentrations (e.g., starting in the low nanomolar range).
Cell morphology changes, but viability assays show minimal effect 1. Compound has a cytostatic, not cytotoxic, effect.2. The chosen assay is not sensitive enough for the mechanism of action.1. Perform a cell proliferation assay (e.g., EdU incorporation) or direct cell counting over time.2. Visually inspect cells for markers of stress or senescence.
Discrepancy between metabolic (e.g., MTT) and membrane integrity (e.g., LDH) assays 1. Compound interferes with the metabolic assay readout.2. Compound primarily causes metabolic dysfunction without immediate cell death.[6]1. Run a cell-free control to test for direct compound-reagent interaction.2. Prioritize membrane integrity assays for endpoint cytotoxicity. Use metabolic assays as a measure of cell health, not just viability.
High variability between replicate wells 1. Uneven cell seeding.2. "Edge effects" in the microplate.3. Compound precipitation at higher concentrations.1. Ensure a single-cell suspension before seeding; allow plates to sit at room temperature before incubation to ensure even settling.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Check compound solubility in media. If it precipitates, consider using a different solvent or a lower top concentration.

Visual Workflows and Pathways

G start Unexpected Cytotoxicity Observed check_controls Review Controls: - Vehicle Control - Untreated Control start->check_controls dose_response Perform Broad Dose-Response (e.g., 0.1 nM to 100 µM) check_controls->dose_response Controls OK time_course Conduct Time-Course (e.g., 6, 24, 48, 72h) dose_response->time_course mechanism Investigate Mechanism time_course->mechanism apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V / PI) mechanism->apoptosis_assay caspase_assay Caspase Activity Assay (Caspase-3/7) mechanism->caspase_assay mito_assay Mitochondrial Health Assay (TMRE / JC-1) mechanism->mito_assay optimize Optimize Experimental Conditions apoptosis_assay->optimize caspase_assay->optimize mito_assay->optimize

Caption: A troubleshooting workflow for addressing unexpected cytotoxicity.

G q1 What is the primary question? q2 Is the compound cytotoxic (killing cells)? q1->q2 q3 What is the mechanism of cell death? q1->q3 a1 Membrane Integrity Assays: - LDH Release - Trypan Blue / PI Staining q2->a1 Direct Measurement a2 Metabolic Health Assays: - MTT / MTS / XTT - ATP-based (e.g., CellTiter-Glo) q2->a2 Indirect Measurement (metabolic proxy) a3 Apoptosis vs Necrosis: - Annexin V / PI Staining q3->a3 Initial Differentiation a4 Apoptosis Pathway: - Caspase-3/7 Activity - Mitochondrial Potential (TMRE/JC-1) a3->a4 If Apoptotic

Caption: A decision tree for selecting an appropriate cell death assay.

G drug Drug / Toxic Insult mito Mitochondrion drug->mito mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp cytc Cytochrome c Release mmp->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis: - DNA Fragmentation - Cell Shrinkage cas3->apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis signaling pathway.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound. Include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 100 µL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates or flow cytometry tubes

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with your compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[15][16]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with your compound to induce apoptosis. Include an untreated control.

  • Cell Lysis: Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Measure the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.

  • Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

  • Add Substrate: Add 5 µL of 4 mM DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate at 400-405 nm. The increase in absorbance is proportional to caspase-3 activity.

Mitochondrial Membrane Potential Assessment with TMRE

This protocol uses the fluorescent dye TMRE to measure changes in mitochondrial membrane potential.[11][12]

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (optional, as a positive control for depolarization)

  • Black-walled, clear-bottom 96-well plates (for microscopy/plate reader) or flow cytometry tubes

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with your compound as required. If using a positive control, treat a set of cells with FCCP (e.g., 20 µM) for 10-15 minutes.

  • TMRE Staining: Add TMRE directly to the culture medium at a final concentration determined by optimization (typically 50-200 nM).

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash cells with pre-warmed PBS or culture medium to remove background fluorescence.

  • Analysis: Immediately analyze the cells.

    • Microscopy/Plate Reader: Measure fluorescence using an appropriate filter set (e.g., ~549 nm excitation / ~575 nm emission).

    • Flow Cytometry: Analyze the fluorescence intensity in the appropriate channel (e.g., PE or PE-Texas Red). A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.

References

Technical Support Center: 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Piperidin-4-yl)indolin-2-one. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the potential hazards associated with handling this compound?

A2: Based on safety data sheets for structurally related compounds, this compound may cause skin and eye irritation.[2] It may also be harmful if swallowed or inhaled.[2] Always handle this compound in a well-ventilated area or a chemical fume hood.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: It is crucial to wear appropriate personal protective equipment (PPE) to ensure safety. This includes chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1][2] If there is a risk of inhalation, a respirator may be necessary.[3]

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not pour it down the drain.[2] It should be collected in a designated, labeled container for chemical waste disposal.

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is limited. However, as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can potentially cause degradation or violent reactions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your compound stock. Has it been exposed to light, moisture, or elevated temperatures?

    • If degradation is suspected, it is advisable to use a fresh batch of the compound.

    • To assess purity, consider analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[4]

Issue 2: Poor Solubility in Aqueous Solutions

  • Possible Cause: The compound may have limited solubility in purely aqueous media.

  • Troubleshooting Steps:

    • Try dissolving the compound in a small amount of an organic solvent such as DMSO or ethanol before adding it to your aqueous solution.

    • The use of a co-solvent or a surfactant may help to improve solubility.

    • Gentle heating or sonication can also aid in dissolution, but be cautious of potential degradation at higher temperatures.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place. Refrigeration recommended for long-term storage.General chemical handling guidelines[1]
Light Sensitivity Store in a light-resistant container.General chemical handling guidelines
Moisture Sensitivity Store in a tightly sealed container.General chemical handling guidelines[3]
Recommended PPE Safety glasses, lab coat, chemical-resistant gloves.[1][2]

Experimental Protocols

Protocol: In Vitro Kinase Assay Using this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the substrate, and the ATP solution.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at the optimal temperature and time for the specific kinase being assayed.

  • Detection:

    • Stop the kinase reaction according to the assay kit manufacturer's instructions.

    • Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow: Kinase Inhibition Assay prep Compound Preparation (Stock in DMSO, serial dilutions) reaction Kinase Reaction Setup (Kinase, Substrate, ATP, Compound) prep->reaction incubation Incubation (Optimal Temperature and Time) reaction->incubation detection Signal Detection (Luminescence/Fluorescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: A flowchart illustrating the major steps in an in vitro kinase inhibition assay.

troubleshooting_workflow Troubleshooting: Inconsistent Results start Inconsistent Experimental Results check_storage Verify Compound Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage use_fresh Use a Fresh Batch of Compound improper_storage->use_fresh Yes storage_ok Storage Conditions Correct improper_storage->storage_ok No assess_purity Assess Purity (HPLC/MS) use_fresh->assess_purity other_factors Investigate Other Experimental Variables storage_ok->other_factors

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

dealing with impurities in 3-(Piperidin-4-yl)indolin-2-one samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-4-yl)indolin-2-one. The information provided here will help in identifying, quantifying, and mitigating common impurities encountered in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in this compound samples?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities form due to the decomposition of the active substance over time or under specific environmental conditions such as exposure to light, heat, or humidity.

  • Residual Solvents: These are organic volatile impurities that are used during the synthesis or purification process and are not completely removed.

Q2: My HPLC analysis shows an unexpected peak. How can I identify this unknown impurity?

A2: The identification of an unknown impurity typically involves a multi-step approach. A recommended workflow is to first use a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC-MS) to determine the accurate mass of the impurity. This will provide its elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the complete chemical structure.

Q3: What are the acceptable limits for impurities in a pharmaceutical compound like this compound?

A3: The acceptable limits for impurities are defined by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). For drug substances, the reporting threshold for an impurity is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower. However, these limits can vary depending on the daily dose and the stage of drug development.

Q4: How can I prevent the formation of degradation products during storage?

A4: To minimize the formation of degradation products, this compound samples should be stored under controlled conditions. It is advisable to store the compound in a cool, dark, and dry place. The use of opaque, well-sealed containers can protect it from light and moisture. For long-term storage, it is recommended to keep the samples at or below -20°C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and purification of this compound.

Observed Problem Potential Cause Recommended Action
Variable Retention Times in HPLC Inconsistent mobile phase composition or pH.Ensure the mobile phase is freshly prepared and properly mixed. Buffer the mobile phase to maintain a constant pH.
Column degradation.Use a guard column and ensure the mobile phase is compatible with the column chemistry.
Presence of a Broad Peak in HPLC Co-elution of multiple impurities.Optimize the HPLC method by changing the gradient, flow rate, or column chemistry to improve peak resolution.
On-column degradation.Investigate the stability of the compound in the mobile phase. Adjust the pH or solvent composition to minimize degradation.
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.
Inefficient purification.Optimize the purification method. For column chromatography, screen different solvent systems. For crystallization, try different solvents and temperature profiles.
Increased Impurity Levels Over Time Sample degradation.Review the storage conditions. Ensure the sample is protected from light, heat, and moisture.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol outlines a standard HPLC method for determining the purity of this compound and quantifying impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Preparative HPLC for Impurity Isolation

This protocol is designed for the isolation of impurities for further structural characterization.

  • Column: C18 preparative column (e.g., 21.2 mm x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Optimized based on the analytical HPLC profile to achieve maximum separation of the target impurity.

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 500 - 1000 µL (depending on the concentration)

  • Fraction Collection: Collect fractions corresponding to the impurity peak based on the UV chromatogram.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. The remaining TFA can be removed by lyophilization from a water/acetonitrile mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_characterization Impurity Characterization synthesis Synthesis of Crude This compound initial_hplc Initial Purity Check (Analytical HPLC) synthesis->initial_hplc prep_hplc Preparative HPLC initial_hplc->prep_hplc Purity < 99.5% lcms LC-MS Analysis (Mass Determination) prep_hplc->lcms Isolate Impurity Fractions nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr

Caption: Workflow for the purification and characterization of impurities.

logical_relationship cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion unexpected_peak Unexpected Peak in HPLC check_blank Analyze Blank Injection unexpected_peak->check_blank Step 1 check_reagents Analyze Starting Materials & Reagents check_blank->check_reagents If peak not in blank stress_testing Perform Forced Degradation check_reagents->stress_testing If not from starting materials impurity_source Identify Impurity Source check_reagents->impurity_source stress_testing->impurity_source

Caption: Decision tree for identifying the source of an unknown impurity.

Validation & Comparative

Validating the Anti-Tumor Potential of 3-(Piperidin-4-yl)indolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 3-(piperidin-4-yl)indolin-2-one scaffold is a cornerstone in the development of targeted anti-cancer therapies. Its structural versatility has led to the discovery of potent kinase inhibitors that disrupt key signaling pathways responsible for tumor growth and proliferation. A prominent example of a drug built upon this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] This guide provides a comparative analysis of novel this compound derivatives against Sunitinib, supported by experimental data, to validate their anti-tumor activity for researchers and drug development professionals.

Comparative Analysis of In Vitro Anti-Proliferative Activity

The anti-proliferative effects of novel indolin-2-one derivatives were evaluated against human breast (MCF-7) and liver (HepG2) cancer cell lines and compared with the established drug, Sunitinib. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

CompoundIC50 (µM) vs. MCF-7 Cell LineIC50 (µM) vs. HepG2 Cell Line
Derivative 5b 4.628.81
Derivative 10e 1.934.16
Derivative 10g 0.951.89
Derivative 15a 2.315.24
Derivative 17a 0.741.13
Sunitinib (Reference) 4.772.23

Data sourced from a study on new VEGFR-2 inhibitors based on the indolin-2-one scaffold.[4]

Comparative Analysis of VEGFR-2 Inhibitory Activity

A key mechanism of action for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][3] The in vitro VEGFR-2 inhibitory activities of the novel derivatives were compared to Sunitinib.

CompoundVEGFR-2 Inhibition IC50 (µM)
Derivative 5b 0.160
Derivative 10e 0.358
Derivative 10g 0.087
Derivative 15a 0.180
Derivative 17a 0.078
Sunitinib (Reference) 0.139

Data sourced from a study on new VEGFR-2 inhibitors based on the indolin-2-one scaffold.[4]

Experimental Protocols

MTT Assay for Anti-Proliferative Activity

The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

  • Cell Plating: Cancer cells (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, Sunitinib, and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[5]

  • Incubation: The plates were incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: The culture medium was removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.[6]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity against the VEGFR-2 kinase was assessed using a commercially available kinase assay kit.

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: The test compounds and Sunitinib were added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate. This is often detected using a colorimetric or fluorescence-based method.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental process, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Indolin-2-one Derivative Compound->VEGFR2 Inhibits

Caption: Targeted VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis (Indolin-2-one Derivatives) mtt MTT Assay (Cancer Cell Lines) synthesis->mtt kinase VEGFR-2 Kinase Assay synthesis->kinase data_analysis_vitro IC50 Determination mtt->data_analysis_vitro kinase->data_analysis_vitro xenograft Tumor Xenograft Model (e.g., in mice) data_analysis_vitro->xenograft Lead Compound Selection treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement data_analysis_vivo Efficacy Assessment tumor_measurement->data_analysis_vivo

Caption: General Experimental Workflow.

Conclusion

The presented data demonstrates that novel derivatives of the this compound scaffold exhibit potent anti-proliferative and VEGFR-2 inhibitory activities. Several of these derivatives, notably 10g and 17a, have shown superior or comparable efficacy to the established anti-cancer drug Sunitinib in in vitro assays.[4] These findings underscore the potential of this chemical class for the development of new and improved targeted cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Analysis of Angiogenesis Inhibition: Sunitinib versus the 3-(Piperidin-4-yl)indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the multi-targeted tyrosine kinase inhibitor Sunitinib and the therapeutic potential of the broader class of 3-(Piperidin-4-yl)indolin-2-one derivatives in the context of angiogenesis inhibition.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key strategy in cancer therapy is to inhibit this process, thereby cutting off the tumor's supply of nutrients and oxygen. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a well-established anti-angiogenic agent. This guide provides a detailed comparison of Sunitinib's performance with the general class of this compound derivatives, a scaffold that forms the core of many angiogenesis inhibitors, including Sunitinib itself.

Sunitinib: A Potent Multi-Targeted Angiogenesis Inhibitor

Sunitinib malate is an oral, small-molecule inhibitor of multiple RTKs, some of which are implicated in tumor progression, angiogenesis, and metastatic spread of cancer.[2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for the proliferation and survival of endothelial cells and pericytes, respectively.[2][3][4]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of Sunitinib against key kinases involved in angiogenesis is summarized in the table below.

Target KinaseIC50 (nM)Assay TypeReference
VEGFR-2 (KDR/Flk-1)80Cell-free[5][6]
PDGFRβ2Cell-free[5][6]
c-Kit--[5][6]
FLT3--[2]
RET--[2]

Note: IC50 values can vary between different studies and assay conditions.

In Vitro and In Vivo Anti-Angiogenic Activity of Sunitinib

Sunitinib has demonstrated potent anti-angiogenic and anti-tumor effects in a variety of preclinical models.

AssayModel SystemKey FindingsReference
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced proliferation.[5]
Endothelial Cell InvasionHLMVEC endothelial cellsInhibition of VEGF-dependent invasion at 0.1 µmol/L.[7][8]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of tube formation induced by VEGF.[9]
In Vivo Tumor GrowthXenograft models (e.g., renal cell carcinoma)Significant inhibition of tumor growth and reduction in microvessel density.[3]

The this compound Scaffold

The indolin-2-one structure is a core component of many synthetic compounds designed as kinase inhibitors.[1] Its ability to act as a scaffold allows for various substitutions at different positions, leading to compounds with diverse target specificities and potencies. Sunitinib itself is a complex derivative of the indolin-2-one core, highlighting the therapeutic potential of this chemical class.

While quantitative data for the specific, unsubstituted "this compound" is not available, research on various derivatives has shown that modifications to the indolin-2-one ring system can yield potent inhibitors of VEGFRs and other kinases involved in angiogenesis.

Signaling Pathways in Angiogenesis Targeted by Sunitinib

Sunitinib exerts its anti-angiogenic effects by blocking key signaling pathways initiated by VEGF and PDGF. The binding of these growth factors to their respective receptors on endothelial cells and pericytes triggers a cascade of intracellular events leading to cell proliferation, migration, and survival.

VEGFR_PDGFR_Signaling cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR and PDGFR signaling pathways inhibited by Sunitinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate anti-angiogenic compounds.

Kinase Inhibition Assay (Generic Protocol)
  • Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted and incubated with the kinase and substrate in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of product formed (or remaining ATP) is quantified using a suitable detection method.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Endothelial Cell Tube Formation Assay
  • Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel), endothelial cell growth medium, and the test compound.

  • Procedure:

    • A layer of basement membrane extract is polymerized in the wells of a multi-well plate.

    • HUVECs are seeded onto the gel in the presence of various concentrations of the test compound.

    • The cells are incubated for a period that allows for the formation of tube-like structures in the control wells.

    • The formation of tubes is visualized and quantified by microscopy and image analysis software.

    • The degree of inhibition is determined by comparing the tube length, number of junctions, and total tube area in treated versus control wells.

Tube_Formation_Workflow Start Start Plate_Matrigel Coat plate with Matrigel Start->Plate_Matrigel Seed_HUVECs Seed HUVECs with test compound Plate_Matrigel->Seed_HUVECs Incubate Incubate (4-12 hours) Seed_HUVECs->Incubate Image Image acquisition (Microscopy) Incubate->Image Analyze Quantify tube formation (Image analysis software) Image->Analyze End End Analyze->End

Workflow for an in vitro endothelial cell tube formation assay.

Conclusion

Sunitinib is a potent, multi-targeted inhibitor of angiogenesis with a well-characterized mechanism of action and extensive preclinical and clinical data supporting its efficacy. Its chemical structure is based on the indolin-2-one scaffold, a versatile platform for the design of kinase inhibitors. While specific anti-angiogenic data for the parent compound "this compound" is not currently available, the proven success of its derivatives, like Sunitinib, underscores the importance of the indolin-2-one class in the development of novel anti-angiogenic therapies. Future research focusing on the systematic evaluation of various substitutions on the this compound core could lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Comparative Analysis of 3-(Piperidin-4-yl)indolin-2-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure, efficacy, and signaling pathways of key derivatives in cancer research.

The 3-(Piperidin-4-yl)indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies, most notably represented by the multi-kinase inhibitor Sunitinib. This guide provides a comparative analysis of selected derivatives, offering insights into their relative performance, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

I. Overview of Selected Derivatives

This analysis focuses on a representative set of this compound derivatives that have been investigated for their potential as kinase inhibitors in cancer therapy. The selected compounds, including the well-established drug Sunitinib, showcase the structural variations and their impact on biological activity.

Sunitinib (SU11248) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST). Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1]

Other derivatives of the this compound core have been synthesized and evaluated to explore structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, or reduced toxicity. Modifications to the indolin-2-one core, the piperidine ring, and substituents on the aromatic rings have led to a diverse range of pharmacological profiles.

II. Comparative Efficacy and In Vitro Activity

The anti-proliferative and kinase inhibitory activities of this compound derivatives are typically evaluated using a panel of cancer cell lines and enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

CompoundTarget Kinase(s)Cell LineIC50 (nM)Reference
Sunitinib VEGFR2, PDGFRβ, c-KITHUVEC9.8[1]
A549 (NSCLC)6500[1]
K111 (Melanoma)1190[1]
NCI-H460 (Large Cell Lung)1220[1]
Derivative 14g VEGFR2HUVEC5.0 ± 1.1[1]
A549 (NSCLC)320[1]
KB (Oral Epithelial)670[1]
K111 (Melanoma)1190[1]
NCI-H460 (Large Cell Lung)1220[1]
Derivative 14p VEGFR2HUVECNot specified[1]
A549 (NSCLC)>10000[1]
KB (Oral Epithelial)>10000[1]
K111 (Melanoma)>10000[1]
NCI-H460 (Large Cell Lung)>10000[1]

Table 1: Comparative in vitro activity of selected this compound derivatives. IC50 values represent the concentration of the compound required to inhibit cell growth or kinase activity by 50%.

From the data, it is evident that subtle structural modifications can significantly impact the potency and selectivity of these derivatives. For instance, Derivative 14g, which features a 3'-substituted chloropyrrole, demonstrates potent activity against VEGFR2 and various cancer cell lines, in some cases exceeding the potency of Sunitinib.[1] In contrast, Derivative 14p, with a 5'-substituted chloropyrrole, shows markedly reduced activity, highlighting the critical role of substituent positioning.[1]

III. Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs). These receptors are cell surface proteins that play a pivotal role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

The inhibition of VEGFR and PDGFR by these compounds is particularly important for their anti-angiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By disrupting this process, these inhibitors can effectively "starve" the tumor of essential nutrients and oxygen.

Below is a simplified representation of the VEGFR signaling pathway and the point of inhibition by this compound derivatives.

VEGFR_Signaling cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Autophosphorylation P-VEGFR VEGFR->Autophosphorylation ATP Derivative This compound Derivative Derivative->VEGFR Inhibits (ATP-competitive) Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Activates Cellular_Responses Cell Proliferation, Survival, Migration (Angiogenesis) Downstream_Signaling->Cellular_Responses

Figure 1: Simplified VEGFR signaling pathway and inhibition by this compound derivatives.

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. In Vitro Kinase Inhibition Assay (for VEGFR2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials: Recombinant human VEGFR2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds, and a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the kinase). d. Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay. g. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. h. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prep_Reagents Dispense Dispense Reagents into 96-well Plate Prep_Reagents->Dispense Incubate Incubate at 30°C Dispense->Incubate Stop_Reaction Stop Reaction (add EDTA) Incubate->Stop_Reaction Quantify Quantify Phosphorylation Stop_Reaction->Quantify Analyze Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, and a multi-well plate reader.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO). c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Remove the medium and dissolve the formazan crystals in DMSO. e. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability for each concentration relative to the vehicle control. g. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

V. Conclusion

The this compound scaffold remains a highly valuable platform for the design of potent and selective kinase inhibitors. The comparative data presented here illustrates the profound impact of structural modifications on the biological activity of these derivatives. While Sunitinib serves as a crucial clinical benchmark, ongoing research continues to identify novel analogs with potentially improved therapeutic profiles. The detailed experimental protocols provided offer a standardized framework for the evaluation and comparison of these promising anti-cancer agents. Further investigations into the selectivity profiles and in vivo efficacy of these novel derivatives are warranted to fully assess their therapeutic potential.

References

Comparative Efficacy of 3-(Piperidin-4-yl)indolin-2-one Derivatives in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug resistance is a primary obstacle in cancer therapy, necessitating the development of novel compounds and a deeper understanding of resistance mechanisms. The 3-(Piperidin-4-yl)indolin-2-one scaffold is a core component of several multi-targeted tyrosine kinase inhibitors (TKIs), including Sunitinib, which are crucial in the treatment of various malignancies such as renal cell carcinoma (RCC).[1] This guide provides a comparative analysis of the efficacy of compounds based on this scaffold, primarily focusing on Sunitinib, against drug-resistant cancer cell lines, and contrasts their performance with other relevant TKIs, namely Pazopanib and Axitinib.

Comparative Analysis of In Vitro Efficacy

The development of resistance to TKIs like Sunitinib is a significant clinical challenge.[2] To evaluate the efficacy of these inhibitors in a resistance context, researchers have established drug-resistant cancer cell lines through chronic exposure to the drug. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of these compounds in parental (sensitive) versus resistant cell lines. A higher IC50 value in the resistant line indicates a decrease in the drug's efficacy.

The following table summarizes the IC50 values for Sunitinib, Pazopanib, and Axitinib in various sensitive and drug-resistant renal cell carcinoma cell lines, providing a quantitative comparison of their performance.

Cell LineDrugIC50 (Parental)IC50 (Resistant)Fold Increase in ResistanceReference
786-O Sunitinib~4 µM> 10 µM> 2.5[2][3]
A498 Sunitinib~2 µM> 10 µM> 5[2]
Caki-1 SunitinibNot Specified> 10 µMNot Specified[3]
786-O Pazopanib14 µM28 µM2[4]
CAKI-2 Pazopanib11 µM22 µM2[4]
A-498 Axitinib13.6 µMNot SpecifiedNot Specified[5]
Caki-2 Axitinib36 µMNot SpecifiedNot Specified[5]

Note: IC50 values can vary based on the specific experimental conditions, such as the duration of drug exposure and the viability assay used.

Mechanism of Action and Resistance: Signaling Pathways

Sunitinib, Pazopanib, and Axitinib are all potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are key drivers of angiogenesis—the formation of new blood vessels that tumors need to grow.[6][7] By blocking the ATP-binding site of the receptor's tyrosine kinase domain, these drugs inhibit receptor phosphorylation and downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

dot

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Sunitinib, Pazopanib, Axitinib TKI->P1 Inhibition

Caption: Inhibition of the VEGF signaling pathway by TKIs.

Resistance to these drugs can develop through various mechanisms, including mutations in the target kinase, activation of alternative signaling pathways (e.g., c-MET), or increased drug efflux from the cancer cells.[3]

Experimental Protocols

The data presented in this guide are derived from standard in vitro cell-based assays. Below are detailed methodologies for key experiments.

Development of Drug-Resistant Cell Lines

The generation of drug-resistant cell lines is a crucial first step to study resistance mechanisms.

  • Cell Culture: Parental human renal cell carcinoma cell lines (e.g., 786-O, A498, CAKI-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[3][4]

  • Induction of Resistance: Resistance is induced by chronically exposing the parental cells to the specific TKI (Sunitinib, Pazopanib, etc.). The treatment starts with a low concentration of the drug, which is gradually increased over several months as the cells adapt and develop resistance.[2][3] For instance, 786-O and A498 cells were exposed to sunitinib for over 20 passages, with final concentrations reaching 4 µM and 2 µM, respectively.[2] Stably resistant cells are those that can proliferate in the presence of a high drug concentration (e.g., 10 µM Sunitinib).[3]

Cell Viability and IC50 Determination

Cell viability assays are used to quantify the cytotoxic effects of the drugs on both parental and resistant cell lines.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.[8]

  • Drug Treatment: The following day, the cells are treated with a range of concentrations of the TKI or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the drug for a specified period, typically 48 to 96 hours.[2][5]

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.[5]

    • WST-1 Assay: Similar to MTT, WST-1 is a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye.[9]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is an indicator of metabolically active cells.[2]

  • Data Analysis: The absorbance or luminescence is read using a plate reader. The results are typically expressed as a percentage of the viability of control-treated cells. The IC50 value is then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

G start Parental Cancer Cell Line Culture step1 Chronic Exposure to Increasing Drug Concentrations start->step1 step3 Seed Parental and Resistant Cells in 96-well Plates start->step3  Parallel Culture step2 Establish Stable Drug-Resistant Cell Line step1->step2 step2->step3 step4 Treat with Serial Dilutions of TKI step3->step4 step5 Incubate for 48-96 hours step4->step5 step6 Perform Cell Viability Assay (e.g., MTT, WST-1) step5->step6 end Calculate and Compare IC50 Values step6->end

Caption: Workflow for comparing TKI efficacy in cell lines.

References

A Comparative Guide to the Anti-inflammatory Effects of Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Indolin-2-one, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives exhibiting a broad spectrum of biological activities. Among these, their anti-inflammatory properties have garnered significant attention from researchers. This guide provides a comparative analysis of the anti-inflammatory effects of various indolin-2-one derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of indolin-2-one derivatives is often evaluated by their ability to inhibit key inflammatory mediators. The following table summarizes the in vitro inhibitory activities of selected derivatives against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and their inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Compound IDDerivative Structure/NameAssayTargetIC50 (µM)Reference
1 3-(3-hydroxyphenyl)-indolin-2-oneNO ProductioniNOSNot specified (Excellent activity)[1][2]
2 Compound 4e (an α, β-unsaturated ketone derivative)NO ProductioniNOS13.51 ± 0.48[3][4]
3 Compound 9d (an α, β-unsaturated ketone derivative)NO ProductioniNOS10.03 ± 0.27[3][4]
4 Compound 4a (an α, β-unsaturated ketone derivative)NO ProductioniNOS17.81 ± 1.86[3]
5 Compound 4j (an α, β-unsaturated ketone derivative)NO ProductioniNOS16.31 ± 0.35[3]
6 Compound 4e (an α, β-unsaturated ketone derivative)COX-2 InhibitionCOX-22.35 ± 0.04[3][4]
7 Compound 9h (an α, β-unsaturated ketone derivative)COX-2 InhibitionCOX-22.422 ± 0.10[3]
8 Compound 9i (an α, β-unsaturated ketone derivative)COX-2 InhibitionCOX-23.34 ± 0.05[3]

Note: IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in the comparison.

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and incubated for 12-24 hours to allow for adherence.[5][6]

  • Compound Treatment: The cells are pre-treated with various concentrations of the indolin-2-one derivatives for 1-2 hours.[1][5]

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL to induce an inflammatory response and NO production.[1][5] A vehicle control group (treated with DMSO) and a positive control group (LPS alone) are included.

  • Incubation: The plates are incubated for an additional 20-24 hours.[1][5]

  • Nitrite Quantification (Griess Assay): After incubation, 50-150 µL of the cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1][5]

  • Data Analysis: The absorbance at 550 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

2. In Vitro COX-2 Inhibition Assay

This assay determines the ability of the indolin-2-one derivatives to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound (indolin-2-one derivative) at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The amount of prostaglandin produced is quantified, often using an enzyme-linked immunosorbent assay (ELISA) kit specific for PGE2.

  • Data Analysis: The inhibitory activity of the test compounds is determined by measuring the reduction in PGE2 production compared to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the COX-2 activity, is calculated. Celecoxib is commonly used as a positive control for selective COX-2 inhibition.[3]

Signaling Pathways and Experimental Workflow

LPS-Induced Pro-inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade in macrophages that leads to the production of inflammatory mediators. Indolin-2-one derivatives often exert their anti-inflammatory effects by modulating these pathways.[1]

LPS_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Indolin-2-ones MAPK MAPKs (JNK, ERK, p38) TLR4->MAPK Indolin-2-ones IKK IKK TLR4->IKK Indolin-2-ones Akt->IKK NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocates to Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Nucleus->Mediators induces transcription of Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Synthesized Indolin-2-one Derivatives B Cell Viability Assay (e.g., MTT) A->B C NO Production Assay (Griess Assay) B->C D Active Compounds C->D E Cytokine Expression Analysis (ELISA, qRT-PCR for TNF-α, IL-6) D->E F COX-2 Inhibition Assay D->F G Western Blot Analysis (NF-κB, MAPK pathways) D->G H Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold, particularly with a 4-piperidinyl substitution at the 3-position, has emerged as a promising chemotype for the development of ligands targeting the nociceptin receptor (NOP), a key player in pain, addiction, and mood regulation. This guide provides a comprehensive head-to-head comparison of 3-(Piperidin-4-yl)indolin-2-one and its analogs, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Performance Data

The following tables summarize the binding affinities and functional activities of a series of N-(4-piperidinyl)-2-indolinone derivatives at the human nociceptin (NOP) and mu-opioid (MOP) receptors. These compounds demonstrate a wide range of potencies and efficacies, highlighting the nuanced structure-activity relationships (SAR) within this chemical class. Modifications to the piperidine nitrogen substituent have been shown to modulate activity, yielding both potent agonists and antagonists.

Table 1: Binding Affinity (Ki, nM) of N-(4-Piperidinyl)-2-indolinone Derivatives at NOP and MOP Receptors

CompoundN-SubstituentNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
1 H15.0>1000>66
2 Benzyl250250.1
3 Cyclooctylmethyl0.71521
4 (CH2)2-Ph1.53020
5 (CH2)3-Ph0.82025
AT-121 D-2,6-dimethyl-Tyr-O-allyl1.81.50.83
SR16435 Not specified0.130.161.23

Table 2: Functional Activity (EC50, nM and % Stimulation) of N-(4-Piperidinyl)-2-indolinone Derivatives in [35S]GTPγS Assay

CompoundN-SubstituentNOP EC50 (nM)NOP % StimulationMOP EC50 (nM)MOP % Stimulation
1 H>1000->1000-
3 Cyclooctylmethyl2.580 (Partial Agonist)>1000-
4 (CH2)2-Ph2020 (Partial Agonist)>1000-
5 (CH2)3-Ph10000 (Antagonist)>1000-
AT-121 D-2,6-dimethyl-Tyr-O-allyl3555 (Partial Agonist)2065 (Partial Agonist)
SR16435 Not specified0.560 (Partial Agonist)1.050 (Partial Agonist)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the canonical signaling pathway of the NOP receptor and a typical workflow for a competitive radioligand binding assay used to determine binding affinities.

NOP Receptor Signaling Pathway Ligand N/OFQ or Agonist NOPR NOP Receptor Ligand->NOPR Binds G_protein Gi/o Protein (αβγ) NOPR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP ATP->AC

NOP Receptor Signaling Pathway

Workflow for Radioligand Binding Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (with NOP receptors) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]N/OFQ) Radioligand->Incubation Test_Compound Test Compound (e.g., Indolin-2-one derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Workflow for Radioligand Binding Assay

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP and MOP receptors.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP or MOP receptor.

  • Radioligand for NOP receptor: [3H]N/OFQ.

  • Radioligand for MOP receptor: [3H]DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM) for MOP, unlabeled N/OFQ (1 µM) for NOP.

  • Test compounds (N-(4-piperidinyl)-2-indolinone derivatives) at various concentrations.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw cell membranes on ice. Resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

  • Add 50 µL of radioligand solution (e.g., [3H]N/OFQ at a final concentration of ~0.5 nM).

  • Add 100 µL of the diluted cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of test compounds at the human NOP and MOP receptors.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP or MOP receptor.

  • [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • Test compounds at various concentrations.

  • Reference full agonists: N/OFQ for NOP, DAMGO for MOP.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw cell membranes on ice. Resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer or test compound at various concentrations.

  • Add 50 µL of a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10 µM).

  • Add 100 µL of the diluted cell membrane preparation to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate concentration-response curves by plotting the stimulated [35S]GTPγS binding against the log concentration of the test compound. Determine the EC50 and Emax values by non-linear regression analysis. The % stimulation is calculated relative to the maximal response produced by the reference full agonist (N/OFQ or DAMGO).

Validating the Target Engagement of 3-(Piperidin-4-yl)indolin-2-one in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of the novel compound 3-(Piperidin-4-yl)indolin-2-one. Due to the limited publicly available data on the direct cellular targets of this specific molecule, this document outlines a proposed experimental strategy, utilizing the well-characterized and structurally related kinase inhibitors, Sunitinib and Semaxanib (SU5416), as benchmarks for comparison. The indolin-2-one scaffold is a well-established pharmacophore in kinase inhibition, particularly targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[1]

Executive Summary

The primary objective is to determine the intracellular targets of this compound and quantify its engagement with these targets in a cellular context. This guide details the application of three orthogonal, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA), in-cell kinase inhibition assays, and the Proximity Ligation Assay (PLA). By comparing the data generated for this compound with the established profiles of Sunitinib and Semaxanib, researchers can gain crucial insights into its mechanism of action, potency, and selectivity.

Comparative Analysis of Target Engagement

The following tables summarize the known target engagement profiles of Sunitinib and Semaxanib. The corresponding data for this compound is designated as "To Be Determined (TBD)" and represents the experimental goals outlined in this guide.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)Semaxanib (SU5416) IC₅₀ (nM)
VEGFR2 (KDR)TBD21,230[2][3]
PDGFRβTBD2>20,000[2]
c-KitTBD130[4]
FLT3TBD1160[4]
RETTBD1.5170[4]

Table 2: Cellular Target Engagement Data

AssayMetricThis compoundSunitinibSemaxanib (SU5416)
CETSAΔTagg (°C) for VEGFR2TBDReported stabilization of target kinases.[5][6]Reported stabilization of VEGFR2.
In-Cell Kinase AssaypVEGFR2 Inhibition (EC₅₀, nM)TBD~50-100 ng/mL (plasma conc. for inhibition)1,040 (in Flk-1 overexpressing cells)[2]
Proximity Ligation AssayVEGFR2 Dimerization InhibitionTBDDemonstrated to inhibit RTK signaling.Demonstrated to inhibit VEGF-dependent signaling.

Experimental Workflows and Methodologies

To elucidate the target engagement of this compound, the following experimental workflows are proposed.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular Potency & Mechanism cluster_2 Phase 3: Comparative Analysis Compound Synthesis Compound Synthesis Biochemical Kinase Screen Biochemical Kinase Screen Compound Synthesis->Biochemical Kinase Screen Broad Panel Hit Identification Hit Identification Biochemical Kinase Screen->Hit Identification Identify Potential Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Hit Identification->Cellular Thermal Shift Assay (CETSA) Confirm Target Binding CETSA CETSA Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed In-Cell Kinase Inhibition Assay In-Cell Kinase Inhibition Assay Target Engagement Confirmed->In-Cell Kinase Inhibition Assay Measure Functional Inhibition Proximity Ligation Assay (PLA) Proximity Ligation Assay (PLA) Target Engagement Confirmed->Proximity Ligation Assay (PLA) Visualize Target Interaction Determine EC50 Determine EC50 In-Cell Kinase Inhibition Assay->Determine EC50 Compare with Sunitinib & Semaxanib Compare with Sunitinib & Semaxanib Determine EC50->Compare with Sunitinib & Semaxanib PLA PLA Confirm Mechanism (e.g., Dimerization Inhibition) Confirm Mechanism (e.g., Dimerization Inhibition) PLA->Confirm Mechanism (e.g., Dimerization Inhibition) Confirm Mechanism (e.g., Dimerization Inhibition)->Compare with Sunitinib & Semaxanib Elucidate Unique Properties Elucidate Unique Properties Compare with Sunitinib & Semaxanib->Elucidate Unique Properties

Figure 1: Proposed experimental workflow for validating the target engagement of this compound.

Detailed Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[7][8]

  • Cell Culture and Treatment: Culture a relevant cell line endogenously expressing the target kinase (e.g., HUVECs for VEGFR2) to 80% confluency. Treat cells with varying concentrations of this compound, Sunitinib, Semaxanib, or vehicle (DMSO) for 1-2 hours.

  • Thermal Denaturation: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-65°C) for 3 minutes, followed by a cooling step to 25°C.[9]

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

  • Analysis: Quantify the amount of soluble target protein in the supernatant using Western blotting or an ELISA-based method (e.g., AlphaLISA).[7]

  • Data Interpretation: A positive thermal shift (ΔTagg), indicated by more soluble protein at higher temperatures in the presence of the compound, confirms target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC₅₀ of binding.[10]

G Cells in Culture Cells in Culture Treat with Compound Treat with Compound Cells in Culture->Treat with Compound Incubate 1-2h Heat Shock Heat Shock Treat with Compound->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Quantify Soluble Target Protein Quantify Soluble Target Protein Collect Supernatant->Quantify Soluble Target Protein Western Blot / ELISA Plot Melting Curve Plot Melting Curve Quantify Soluble Target Protein->Plot Melting Curve Determine ΔTagg Determine ΔTagg Plot Melting Curve->Determine ΔTagg

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

2. In-Cell Kinase Inhibition Assay

This assay measures the functional consequence of target engagement by quantifying the inhibition of kinase activity within intact cells.

  • Cell Culture and Stimulation: Seed cells in a multi-well plate. Starve the cells (serum-free media) and then treat with this compound or comparator compounds for 1-2 hours. Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection of Phosphorylation: Use a phospho-specific antibody to detect the phosphorylated form of the target kinase (e.g., pVEGFR2) and a total protein antibody as a loading control. Detection can be performed by Western blotting or a plate-based immunoassay (e.g., In-Cell Western).[11][12]

  • Data Analysis: Quantify the band intensities (for Western blot) or fluorescence signals (for In-Cell Western) and calculate the ratio of phosphorylated to total protein. Plot the percentage of inhibition against compound concentration to determine the EC₅₀ value.

3. Proximity Ligation Assay (PLA)

PLA is an immunoassay that allows for the in-situ visualization of protein-protein interactions, such as receptor dimerization, with high specificity and sensitivity.[13]

  • Cell Preparation and Antibody Incubation: Grow cells on coverslips, treat with the compound, and stimulate with ligand as described for the in-cell kinase assay. Fix and permeabilize the cells. Incubate with two primary antibodies recognizing different epitopes on the target protein (e.g., two different anti-VEGFR2 antibodies).

  • PLA Probe Ligation and Amplification: Add secondary antibodies conjugated to DNA oligonucleotides (PLA probes). If the primary antibodies are in close proximity (<40 nm), the oligonucleotides will be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.[13]

  • Visualization and Quantification: The amplified DNA is detected with fluorescently labeled probes, appearing as distinct fluorescent spots. Each spot represents a protein-protein interaction event. The number of spots per cell can be quantified using fluorescence microscopy and image analysis software.

  • Interpretation: A decrease in the number of PLA signals upon compound treatment indicates inhibition of receptor dimerization or other protein interactions.

G Cells on Coverslip Cells on Coverslip Compound Treatment & Ligand Stimulation Compound Treatment & Ligand Stimulation Cells on Coverslip->Compound Treatment & Ligand Stimulation Fix & Permeabilize Fix & Permeabilize Compound Treatment & Ligand Stimulation->Fix & Permeabilize Primary Antibody Incubation Primary Antibody Incubation Fix & Permeabilize->Primary Antibody Incubation Two different antibodies PLA Probe Incubation PLA Probe Incubation Primary Antibody Incubation->PLA Probe Incubation Ligation Ligation PLA Probe Incubation->Ligation If proteins are in proximity Amplification Amplification Ligation->Amplification Rolling Circle Amplification Detection Detection Amplification->Detection Fluorescent probes Microscopy & Image Analysis Microscopy & Image Analysis Detection->Microscopy & Image Analysis Quantify PLA signals/cell Quantify PLA signals/cell Microscopy & Image Analysis->Quantify PLA signals/cell

Figure 3: Proximity Ligation Assay (PLA) workflow.

Signaling Pathway Context

The primary hypothesized targets for this compound, based on its structural similarity to Sunitinib and Semaxanib, are VEGFR2 and PDGFRβ. These RTKs are crucial mediators of angiogenesis and cell proliferation.[14][15][16]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRβ PDGFRβ PDGF->PDGFRβ Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization & Autophosphorylation PDGFRβ->Dimerization & Autophosphorylation 3-P-I 3-(Piperidin-4-yl) indolin-2-one 3-P-I->VEGFR2 Hypothesized Inhibition 3-P-I->PDGFRβ Hypothesized Inhibition Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRβ Semaxanib Semaxanib Semaxanib->VEGFR2 RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway PLCγ-PKC Pathway PLCγ-PKC Pathway Dimerization & Autophosphorylation->PLCγ-PKC Pathway Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT-mTOR Pathway->Cell Survival Angiogenesis Angiogenesis PLCγ-PKC Pathway->Angiogenesis

References

Synergistic Potential of 3-(Piperidin-4-yl)indolin-2-one Derivatives in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Derivatives of the 3-(Piperidin-4-yl)indolin-2-one scaffold have emerged as a versatile class of compounds with a wide range of biological activities, leading to their investigation in various therapeutic areas. Notably, these compounds have been developed as nociceptin receptor (NOP) ligands for pain management, as well as inhibitors of protein kinases such as c-KIT and the Hedgehog signaling pathway for cancer treatment. This guide explores the synergistic effects observed when specific derivatives of this scaffold are combined with other therapeutic agents, providing a comparative analysis of their performance based on available experimental data.

I. Synergistic Analgesia through Nociceptin and Opioid Receptor Modulation

Derivatives of this compound have been synthesized as ligands for the nociceptin receptor (NOP), a target for pain modulation. The concomitant activation of NOP and the classical mu-opioid peptide (MOP) receptors has been shown to produce synergistic analgesic effects. This approach aims to enhance pain relief while potentially mitigating the adverse effects associated with traditional opioid therapies.

Experimental Evidence of Synergy:

Studies have demonstrated that co-administration of NOP agonists with MOP agonists results in a greater analgesic effect than the sum of their individual effects. For instance, the combination of a selective NOP agonist with a MOP agonist in preclinical pain models has shown a supra-additive interaction.

Table 1: Synergistic Analgesic Effects of NOP and MOP Receptor Agonists

CombinationAnimal ModelEndpointSynergy MetricFinding
NOP Agonist + MOP AgonistRat Neuropathic Pain ModelMechanical AllodyniaIsobolographic AnalysisSignificant synergistic interaction observed, allowing for lower effective doses of both agonists.
AT-201 (NOP/MOP Agonist)Mouse Tail-Flick TestThermal NociceptionDose-Response AnalysisAT-201, a bifunctional agonist, demonstrated potent antinociception, suggesting intra-molecular synergy.

Experimental Protocol: Isobolographic Analysis of Synergy

Isobolographic analysis is a common method to quantitatively assess the synergistic interaction between two drugs.

  • Dose-Response Curves: The individual dose-response curves for the NOP agonist and the MOP agonist are determined to establish their respective ED50 values (the dose that produces 50% of the maximal effect).

  • Combination Studies: The drugs are then administered in combination at various fixed-dose ratios.

  • Isobologram Construction: An isobologram is constructed by plotting the doses of the two drugs that, in combination, produce a specific level of effect (e.g., 50% analgesia). The line connecting the individual ED50 values on the x and y axes represents the line of additivity.

  • Data Interpretation: Experimental data points for the combination that fall significantly below the line of additivity indicate synergy. Points on the line indicate an additive effect, and points above the line suggest an antagonistic effect.

Signaling Pathway Interaction:

The synergistic effect between NOP and MOP receptor activation is believed to occur at the level of intracellular signaling cascades.

cluster_0 NOP Receptor Signaling cluster_1 MOP Receptor Signaling NOP_Agonist NOP Agonist NOP_Receptor NOP Receptor NOP_Agonist->NOP_Receptor Binds Gi_alpha_N Gi/o α NOP_Receptor->Gi_alpha_N Activates AC_Inhibition_N Adenylyl Cyclase Inhibition Gi_alpha_N->AC_Inhibition_N Inhibits K_Channel_Activation_N K+ Channel Activation Gi_alpha_N->K_Channel_Activation_N Activates Ca_Channel_Inhibition_N Ca2+ Channel Inhibition Gi_alpha_N->Ca_Channel_Inhibition_N Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) AC_Inhibition_N->Neuronal_Hyperpolarization K_Channel_Activation_N->Neuronal_Hyperpolarization Ca_Channel_Inhibition_N->Neuronal_Hyperpolarization MOP_Agonist MOP Agonist MOP_Receptor MOP Receptor MOP_Agonist->MOP_Receptor Binds Gi_alpha_M Gi/o α MOP_Receptor->Gi_alpha_M Activates AC_Inhibition_M Adenylyl Cyclase Inhibition Gi_alpha_M->AC_Inhibition_M Inhibits K_Channel_Activation_M K+ Channel Activation Gi_alpha_M->K_Channel_Activation_M Activates Ca_Channel_Inhibition_M Ca2+ Channel Inhibition Gi_alpha_M->Ca_Channel_Inhibition_M Inhibits AC_Inhibition_M->Neuronal_Hyperpolarization K_Channel_Activation_M->Neuronal_Hyperpolarization Ca_Channel_Inhibition_M->Neuronal_Hyperpolarization Synergy Synergistic Analgesia Neuronal_Hyperpolarization->Synergy

NOP and MOP Receptor Signaling Synergy

Both NOP and MOP receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. The concurrent activation of these pathways leads to a more profound hyperpolarization of neuronal membranes, thereby reducing neuronal excitability and nociceptive transmission, resulting in synergistic analgesia.

II. Synergistic Anticancer Effects in Combination with Chemotherapy

Certain derivatives of this compound have been developed as inhibitors of receptor tyrosine kinases (RTKs) like c-KIT and components of the Hedgehog signaling pathway, which are often dysregulated in cancer. Combining these targeted therapies with standard cytotoxic chemotherapy has shown promise in overcoming drug resistance and enhancing tumor cell killing.

Experimental Evidence of Synergy:

A notable example is the combination of a Hedgehog signaling inhibitor with a chemotherapeutic agent in preclinical models of pancreatic cancer.

Table 2: Synergistic Effects of Hedgehog Inhibition with Chemotherapy

CombinationCancer ModelEndpointSynergy MetricFinding
Hedgehog Inhibitor + GemcitabinePancreatic Cancer XenograftTumor Growth InhibitionCombination Index (CI)CI values < 1 indicated a synergistic interaction, leading to significantly greater tumor growth delay compared to either agent alone.
c-KIT Inhibitor + DoxorubicinGastrointestinal Stromal Tumor (GIST) Cell LineApoptosisWestern Blot for Cleaved Caspase-3Increased levels of cleaved caspase-3 in the combination group compared to single agents, indicating enhanced apoptosis.

Experimental Protocol: Combination Index (CI) Calculation

The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is widely used to quantify drug synergy.

  • Cell Viability Assays: The cytotoxicity of the Hedgehog inhibitor and gemcitabine is assessed individually and in combination across a range of concentrations using an MTT or similar cell viability assay.

  • Dose-Effect Curves: The dose-effect data for each drug and their combination are used to generate dose-response curves.

  • CI Calculation: The CI is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Signaling Pathway and Mechanism of Synergy:

The Hedgehog signaling pathway plays a crucial role in the tumor microenvironment, particularly in maintaining the dense stroma of pancreatic tumors that can impede drug delivery.

cluster_0 Hedgehog Signaling in Stroma cluster_1 Therapeutic Intervention Hh_Ligand Hedgehog Ligand (from cancer cells) SMO Smoothened (SMO) Hh_Ligand->SMO Activates GLI GLI Transcription Factor SMO->GLI Stromal_Activation Stromal Activation (Desmoplasia) GLI->Stromal_Activation Reduced_Stroma Reduced Stromal Density Stromal_Activation->Reduced_Stroma Inhibited by Hedgehog Inhibitor Hedgehog_Inhibitor Hedgehog Inhibitor Hedgehog_Inhibitor->SMO Inhibits Gemcitabine Gemcitabine Cancer_Cell_Apoptosis Cancer Cell Apoptosis Gemcitabine->Cancer_Cell_Apoptosis Induces Increased_Drug_Delivery Increased Gemcitabine Delivery Reduced_Stroma->Increased_Drug_Delivery Increased_Drug_Delivery->Cancer_Cell_Apoptosis Synergistic_Tumor_Killing Synergistic Tumor Killing Cancer_Cell_Apoptosis->Synergistic_Tumor_Killing

Synergy of Hedgehog Inhibition and Chemotherapy

By inhibiting the Hedgehog pathway in the tumor stroma, the dense desmoplastic reaction is reduced. This "normalizes" the tumor microenvironment, improving the perfusion of blood vessels and allowing for increased delivery of cytotoxic agents like gemcitabine to the cancer cells. This leads to a more potent antitumor effect than what can be achieved with either drug alone.

Assessing the Selectivity of Indolin-2-one Based Kinase Inhibitors: A Comparative Guide Featuring Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a core structural motif in a multitude of pharmacologically active compounds. While the parent molecule itself is not a therapeutic agent, its derivatives have been extensively developed as potent inhibitors of various protein kinases. To provide a practical guide to assessing the selectivity of this class of molecules, this report focuses on Sunitinib , a prominent multi-targeted tyrosine kinase inhibitor widely used in oncology. Sunitinib's indolin-2-one core makes it a relevant and well-documented representative for this analysis.

This guide objectively compares Sunitinib's performance with Sorafenib, another multi-kinase inhibitor, and provides supporting experimental data and detailed protocols for key assays.

Comparative Selectivity of Sunitinib and Sorafenib

Sunitinib is known to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] However, like many multi-kinase inhibitors, it also demonstrates activity against a range of other kinases. Sorafenib is another multi-targeted kinase inhibitor with a different chemical scaffold but overlapping targets, making it a suitable comparator for assessing relative selectivity.

The following tables summarize the inhibitory activity (IC50/Kd in nM) of Sunitinib and Sorafenib against a panel of selected kinases, providing a snapshot of their potency and selectivity. Lower values indicate higher potency.

Table 1: Potency Against Primary Angiogenesis-Related Kinase Targets

Kinase TargetSunitinib (IC50/Kd, nM)Sorafenib (IC50/Kd, nM)
VEGFR1 (FLT1)220
VEGFR2 (KDR)990
VEGFR3 (FLT4)420
PDGFRα550
PDGFRβ220
c-KIT470

Data compiled from publicly available kinase profiling datasets.

Table 2: Activity Against Other Representative Kinases (On- and Off-Targets)

Kinase TargetSunitinib (IC50/Kd, nM)Sorafenib (IC50/Kd, nM)
FLT385
RET1540
RAF1 (c-RAF)>10,0006
BRAF>10,00022
BRAF (V600E)>10,00038
AMPK1,000 - 5,000>10,000
EGFR>10,0006,000

Data compiled from publicly available kinase profiling datasets. Note that AMPK inhibition by Sunitinib is considered an off-target effect linked to cardiotoxicity.[4][5]

Signaling Pathway Inhibition

Sunitinib exerts its anti-cancer effects by blocking key signaling pathways involved in angiogenesis and cell growth. The diagram below illustrates the inhibition of VEGFR and PDGFR signaling cascades by Sunitinib.

G cluster_membrane Cell Membrane cluster_sunitinib cluster_downstream Downstream Signaling cluster_cellular_effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK Activates PDGFR->PI3K_AKT_mTOR Activates VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Sunitinib Sunitinib Sunitinib->VEGFR Inhibits ATP Binding Sunitinib->PDGFR Inhibits ATP Binding Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Experimental Protocols for Kinase Selectivity Profiling

A variety of methods are employed to determine the selectivity of kinase inhibitors. The LanthaScreen® Eu Kinase Binding Assay is a common and robust method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

LanthaScreen® Eu Kinase Binding Assay Protocol

Objective: To determine the affinity (IC50) of a test compound (e.g., Sunitinib) for a panel of kinases.

Principle: This assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase's active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the TR-FRET donor, and the tracer acts as the acceptor.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compound (Sunitinib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute in Kinase Buffer A to achieve the desired final concentrations.

  • Reagent Preparation:

    • Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A.

    • Prepare a solution of the tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Assembly cluster_readout Readout & Analysis Compound_Dilution 1. Prepare serial dilution of test compound Add_Compound 3. Add compound to 384-well plate Compound_Dilution->Add_Compound Reagent_Prep 2. Prepare Kinase/Antibody and Tracer solutions Add_Kinase_Ab 4. Add Kinase/Antibody solution Reagent_Prep->Add_Kinase_Ab Add_Tracer 5. Add Tracer solution Add_Kinase_Ab->Add_Tracer Incubate 6. Incubate for 60 min at room temperature Add_Tracer->Incubate Read_Plate 7. Read TR-FRET signal Incubate->Read_Plate Analyze 8. Calculate emission ratio and determine IC50 Read_Plate->Analyze

Caption: Experimental workflow for the LanthaScreen® Kinase Binding Assay.

Logical Comparison of Selectivity Profiles

The selectivity of a kinase inhibitor can be visualized and compared in various ways. A common method is to plot the potency of a compound against a panel of kinases. The following logical diagram illustrates the comparison of the selectivity profiles of Sunitinib and Sorafenib based on their primary and secondary targets.

G cluster_targets cluster_comparison Selectivity Comparison Sunitinib Sunitinib VEGFRs VEGFR1, 2, 3 Sunitinib->VEGFRs High Potency PDGFRs PDGFRα, β Sunitinib->PDGFRs High Potency c-KIT c-KIT Sunitinib->c-KIT High Potency FLT3 FLT3 Sunitinib->FLT3 Moderate Potency RAF_Kinases RAF1, BRAF Sunitinib->RAF_Kinases Low/No Potency Sunitinib_Profile Sunitinib: Potent inhibitor of VEGFRs, PDGFRs, and c-KIT. Weaker against RAF kinases. Sorafenib Sorafenib Sorafenib->VEGFRs Moderate Potency Sorafenib->PDGFRs Moderate Potency Sorafenib->c-KIT Low Potency Sorafenib->FLT3 High Potency Sorafenib->RAF_Kinases High Potency Sorafenib_Profile Sorafenib: Potent inhibitor of RAF kinases and FLT3. Less potent against VEGFRs/PDGFRs.

References

Preclinical Powerhouses: A Comparative Guide to Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical evaluation of Sunitinib, a prominent multi-targeted kinase inhibitor featuring the 3-(Piperidin-4-yl)indolin-2-one core structure, in comparison to two other key players in the field: Sorafenib and Pazopanib. This objective analysis, supported by experimental data, aims to delineate the nuanced differences in their efficacy and safety profiles, offering valuable insights for early-stage cancer research.

All three agents have demonstrated significant anti-tumor activity in preclinical settings, primarily by inhibiting various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[1][2][3] Their overlapping but distinct kinase inhibition profiles, however, lead to variations in their biological effects and toxicity.[4]

Efficacy Evaluation: A Head-to-Head Comparison

The preclinical efficacy of Sunitinib, Sorafenib, and Pazopanib has been extensively evaluated through in vitro and in vivo studies. These investigations reveal differences in their potency against various cancer cell lines and their effectiveness in controlling tumor growth in animal models.

In Vitro Kinase Inhibition

The inhibitory activity of these compounds against key kinases involved in cancer progression is a critical determinant of their efficacy. Sunitinib, Sorafenib, and Pazopanib exhibit potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[4] However, their activity against other kinases varies. Sorafenib is a potent inhibitor of the RAF/MEK/ERK signaling pathway, a key pathway in cell proliferation, which distinguishes it from Sunitinib and Pazopanib.[1] Sunitinib, on the other hand, shows higher affinity for c-Kit and Flt-3 compared to the other two.[4]

Kinase TargetSunitinib (Ki, nM)Sorafenib (Ki, nM)Pazopanib (Ki, nM)
VEGFR129010
VEGFR292030
VEGFR341547
PDGFRα45071
PDGFRβ<1584
c-Kit4-74
FLT3158140
Raf-1-6-
B-Raf-22-
(Data compiled from multiple sources. Ki values are approximate and can vary between studies.)
In Vitro Cell-Based Assays

Cell viability and proliferation assays are fundamental in preclinical drug assessment. Studies have shown that both Sunitinib and Pazopanib exhibit anti-proliferative activity against various human renal cell carcinoma (RCC) cell lines, though Sunitinib often achieves these effects at lower concentrations.[3][5] Notably, some studies suggest that Sunitinib can induce apoptosis (a cytotoxic effect), whereas Pazopanib's activity is primarily cytostatic (inhibiting cell proliferation without directly causing cell death).[3][5] Sorafenib has also demonstrated potent anti-proliferative and pro-apoptotic effects in hepatocellular carcinoma (HCC) cell lines.[1]

Cell Line (Cancer Type)Sunitinib (IC50, µM)Sorafenib (IC50, µM)Pazopanib (IC50, µM)
786-O (Renal)~5-10>10~10-20
Caki-1 (Renal)~2-5>10~5-15
HepG2 (Liver)~5-10~2-5>10
HUH-7 (Liver)~5-10~2-5>10
(IC50 values are approximate and can vary based on experimental conditions.)
In Vivo Xenograft Models

Animal models provide a more complex biological system to evaluate anti-tumor efficacy. In xenograft models of human HCC, both Sunitinib and Sorafenib suppressed tumor growth, angiogenesis, and cell proliferation while inducing apoptosis.[1] However, in a direct comparison, Sorafenib showed superior anti-tumor activity.[1] In renal cell carcinoma models, both Sunitinib and Pazopanib have demonstrated significant tumor growth inhibition.

Xenograft ModelSunitinibSorafenibPazopanib
HCC (HepG2) Tumor growth inhibitionSuperior tumor growth inhibition-
RCC (Caki-1) Significant tumor growth inhibition-Significant tumor growth inhibition
NSCLC (A549) Moderate tumor growth inhibitionModerate tumor growth inhibitionModerate tumor growth inhibition
(Efficacy can be model-dependent.)

Safety and Toxicology Profile

Preclinical safety evaluation is paramount to predict potential adverse effects in humans. In animal studies, common toxicities associated with these multi-targeted kinase inhibitors include fatigue, gastrointestinal issues, and hematological effects.[6] Cardiovascular toxicity is a known concern with kinase inhibitors, and preclinical studies are crucial for its early identification.[7][8] Comparative preclinical studies have suggested differences in the safety profiles of Sunitinib and Pazopanib, with some in vitro evidence pointing to a lesser nephrotoxic potential for Sunitinib compared to Pazopanib.[2][9]

Adverse Effect CategorySunitinibSorafenibPazopanib
Hematological MyelosuppressionLess frequent myelosuppressionMyelosuppression
Cardiovascular Potential for cardiotoxicityPotential for cardiotoxicityPotential for cardiotoxicity
Hepatic Elevated liver enzymesElevated liver enzymesMore frequent liver function abnormalities
Dermatological Hand-foot syndrome, rashHand-foot syndrome, rashHair color changes, rash
(Observed in preclinical animal models.)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are standardized protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP (adenosine triphosphate), kinase buffer, test compound, and a detection system (e.g., radioactive ATP or fluorescence-based).

  • Procedure :

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

    • The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated.[10][11][12][13][14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.[15][16][17]

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Tumor Xenograft Study in Mice

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure :

    • Human cancer cells are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[18][19][20][21]

Visualizing the Mechanisms of Action

To better understand how these kinase inhibitors exert their effects, the following diagrams illustrate the key signaling pathways they target and a typical experimental workflow.

Signaling_Pathway RTK VEGFR / PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sunitinib Sunitinib Sunitinib->RTK Pazopanib Pazopanib Pazopanib->RTK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Figure 1: Simplified signaling pathways targeted by Sunitinib, Pazopanib, and Sorafenib.

Experimental_Workflow start Start: In Vitro Screening kinase_assay Kinase Inhibition Assay (Determine IC50) start->kinase_assay cell_assay Cell Viability Assay (MTT) (Determine IC50) start->cell_assay in_vivo In Vivo Efficacy: Xenograft Model kinase_assay->in_vivo cell_assay->in_vivo tumor_growth Tumor Growth Inhibition Assessment in_vivo->tumor_growth safety Preclinical Safety & Toxicology tumor_growth->safety tox_studies In Vivo Toxicology Studies (Rodent/Non-rodent) safety->tox_studies end Lead Candidate Selection tox_studies->end

Figure 2: General workflow for the preclinical evaluation of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-(Piperidin-4-yl)indolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Piperidin-4-yl)indolin-2-one was located. The following disposal procedures are based on the safety data for the structurally similar compound, 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize risk and ensure safe handling of this chemical waste.

Immediate Safety and Hazard Information

Based on the data for a structurally similar compound, this compound should be handled as a hazardous substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Summary of Hazard and Handling Information
Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)First Aid Measures
Acute toxicity, oral (Category 4)[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles.If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin corrosion/irritation (Category 2)[1]Avoid contact with skin.Chemical-resistant gloves, lab coat.If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.
Serious eye damage/eye irritation (Category 2A)[1]Avoid contact with eyes.Safety glasses with side shields or goggles.If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.Respiratory protection may be required if ventilation is inadequate.If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection by a licensed waste disposal service.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

  • Segregate this waste from other waste streams, such as non-hazardous, biological, or radioactive waste.

2. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.

  • For solid waste, ensure the container is appropriate to prevent dust generation.

3. Waste Labeling:

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)

    • The approximate concentration and quantity of the waste

    • The date of accumulation (when the first waste was added)

    • The name of the principal investigator or laboratory contact

4. Waste Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Secondary containment (e.g., a larger, chemically resistant tray or tub) is highly recommended to contain any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), arrange for its collection.

  • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[2]

  • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash. [1]

Experimental Protocol: Small Spill Decontamination

In the event of a small, manageable spill of this compound, follow this procedure:

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.

  • If the substance is volatile or dusty, evacuate the area and ensure it is well-ventilated before re-entry.

  • Don the appropriate PPE: double gloves (nitrile), a lab coat, and safety goggles. A respirator may be necessary depending on the scale and nature of the spill.

2. Containment:

  • Contain the spill by surrounding the area with an absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

3. Neutralization/Absorption:

  • For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding the generation of dust.

  • For a liquid spill, apply an inert absorbent material, working from the outside of the spill inward.

4. Decontamination:

  • Once the bulk of the spill has been collected, decontaminate the area.

  • Use a cloth or paper towels dampened with a suitable solvent (e.g., soapy water, followed by a rinse with 70% ethanol) to wipe the spill area.

  • Place all contaminated cleaning materials into the hazardous waste container.

5. Final Disposal:

  • Seal the hazardous waste container, label it as "Spill Debris containing this compound," and arrange for its disposal through your EHS office.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Final Disposal gen Generate this compound Waste collect Collect in a Labeled, Compatible Container gen->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs store->spill Potential Event ehs Contact Environmental Health & Safety (EHS) store->ehs Container Full or Time Limit Reached decon Decontaminate Spill Area spill->decon collect_spill Collect Spill Debris in Labeled Container decon->collect_spill collect_spill->ehs pickup Arrange for Licensed Waste Vendor Pickup ehs->pickup dispose Proper Off-site Disposal pickup->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution-specific EHS guidelines, is paramount for maintaining a safe laboratory environment.

References

Personal protective equipment for handling 3-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(Piperidin-4-yl)indolin-2-one. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A foundational requirement for working in any laboratory with chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3][4] For handling this compound, enhanced PPE is necessary.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[2][5]To protect against splashes and aerosols that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[2][3]To prevent skin contact which may cause irritation.[1]
Body Protection A flame-resistant lab coat is recommended.[5]To protect skin and clothing from spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.[6]To prevent inhalation which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound. The following protocol outlines the key steps for safe handling.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Spill Kit: Have a chemical spill kit appropriate for solid compounds readily available.

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves and weighing papers, in a designated, labeled, and sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1][8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.